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  • Product: 4-(1-Methyl-1-propylpentyl)phenol
  • CAS: 186825-40-1

Core Science & Biosynthesis

Foundational

chemical structure and properties of 4-(1-Methyl-1-propylpentyl)phenol

An In-Depth Technical Guide to 4-(1-Methyl-1-propylpentyl)phenol: Structural Chemistry, Endocrine Disruption Mechanisms, and Analytical Workflows Executive Summary Technical nonylphenol (t-NP) is a ubiquitous environment...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to 4-(1-Methyl-1-propylpentyl)phenol: Structural Chemistry, Endocrine Disruption Mechanisms, and Analytical Workflows

Executive Summary

Technical nonylphenol (t-NP) is a ubiquitous environmental contaminant resulting from the degradation of alkylphenol ethoxylate surfactants. Because t-NP is a highly complex mixture of over 20 distinct isomers, assessing its exact toxicological profile presents a significant challenge for regulatory agencies and drug development professionals. 4-(1-Methyl-1-propylpentyl)phenol (CAS: 186825-40-1), also known by its IUPAC name 4-(4-methyloctan-4-yl)phenol, is a specific, highly branched para-nonylphenol isomer. It serves as a critical analytical standard for elucidating isomer-specific structure-activity relationships (SAR) in endocrine disruption research. This whitepaper provides a comprehensive analysis of its chemical properties, receptor-binding mechanisms, and self-validating laboratory protocols.

Structural Chemistry and Physicochemical Profiling

The estrogenic potency of nonylphenol isomers is fundamentally dictated by the branching architecture of their alkyl chains. In 4-(1-Methyl-1-propylpentyl)phenol, the 9-carbon alkyl group is attached to the para-position of the phenol ring via a bulky quaternary alpha-carbon (C4 of the octane backbone).

Causality of Chemical Behavior: The presence of a methyl, propyl, and butyl group all radiating from a single alpha-carbon creates immense steric bulk. This restricts the rotation of the alkyl tail, locking the molecule into a rigid, hydrophobic conformation. This rigidity mimics the C/D rings of the endogenous steroid backbone, significantly enhancing its affinity for the ligand-binding pocket of estrogen receptors compared to linear isomers. Furthermore, its high lipophilicity (XLogP3 = 5.9) drives rapid bioaccumulation in the lipid-rich tissues of aquatic organisms.

Quantitative Physicochemical Data

Data synthesized from the .

PropertyValueAnalytical Significance
IUPAC Name 4-(4-methyloctan-4-yl)phenolDefines the exact branching topology.
CAS Number 186825-40-1Unique identifier for standard procurement.
Molecular Formula C₁₅H₂₄OBaseline for mass spectrometry (M⁺ 220.35).
Molecular Weight 220.35 g/mol -
XLogP3 (Lipophilicity) 5.9Indicates requirement for non-polar extraction solvents.
Topological Polar Surface Area 20.2 ŲLow TPSA confirms high membrane permeability.
Hydrogen Bond Donors/Acceptors 1 / 1The phenolic -OH is the sole interaction point for receptor hydrogen bonding.

Mechanistic Toxicology: Estrogen Receptor (ER) Binding

4-(1-Methyl-1-propylpentyl)phenol acts as a xenoestrogen. Research indicates that highly branched para-substituted alkylphenols exhibit significantly greater binding affinity to Estrogen Receptor alpha (ERα) than their linear counterparts.

The phenolic hydroxyl group of the isomer mimics the A-ring of 17β-estradiol, forming critical hydrogen bonds with Glu353 and Arg394 in the ERα ligand-binding domain. Concurrently, the bulky 1-methyl-1-propylpentyl tail wedges into the hydrophobic cavity. This binding induces a conformational shift in Helix 12 of the receptor, leading to receptor dimerization, nuclear translocation, and the transcription of estrogen-responsive genes (e.g., CaBP-9k), ultimately disrupting reproductive development.

ER_Pathway NP 4-(1-Methyl-1-propylpentyl)phenol (Xenoestrogen) ER Estrogen Receptor α (ERα) Ligand Binding Domain NP->ER Competitive Binding Conform Conformational Change (Helix 12 Positioning) ER->Conform Partial Agonism Dimer Receptor Dimerization Conform->Dimer ERE Binding to Estrogen Response Elements Dimer->ERE Nuclear Translocation Tx Gene Transcription (e.g., CaBP-9k) ERE->Tx Co-activator Recruitment

Mechanism of ERα activation and gene transcription disruption by branched nonylphenol isomers.

Self-Validating Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems, embedding internal controls to prevent false positives/negatives.

Protocol A: Isomer-Specific Quantification via GC-MS/MS

Because technical nonylphenol contains dozens of co-eluting isomers, standard LC-UV is insufficient. GC-MS/MS with derivatization is required for isomer-specific resolution.

Step-by-Step Workflow:

  • Solid-Phase Extraction (SPE): Pass the aqueous environmental sample through a conditioned C18 SPE cartridge. Causality: The highly lipophilic nature of the isomer (XLogP3 = 5.9) ensures quantitative retention on the C18 phase, separating it from polar matrix interferences.

  • Internal Standardization: Spike the eluate with 4-n-nonylphenol-d4. Validation: This isotopically labeled standard corrects for matrix suppression and extraction losses.

  • Derivatization (Silylation): React the dried extract with BSTFA + 1% TMCS at 60°C for 30 minutes. Causality: The bulky alkyl tail sterically hinders the phenolic -OH. The strong leaving group capacity of BSTFA ensures complete conversion of the -OH to a trimethylsilyl (TMS) ether, preventing peak tailing and increasing volatility.

  • GC-MS/MS (MRM) Analysis: Subject the derivatized sample to electron ionization (EI).

    • Mechanistic Fragmentation: The quaternary alpha-carbon is highly susceptible to alpha-cleavage. The molecule will preferentially lose its largest alkyl branches to form stable tertiary carbocations. Monitor the loss of the butyl radical ([M - 57]⁺) and propyl radical ([M - 43]⁺).

    • Validation: Calculate the ion ratio between the two transitions. If the sample's ion ratio matches the pure 4-(1-Methyl-1-propylpentyl)phenol standard within ±20%, the identification is validated.

Workflow Sample Water/Tissue Sample SPE Solid-Phase Extraction Sample->SPE Concentration Deriv Silylation (BSTFA) SPE->Deriv Elution GCMS GC-MS/MS (MRM) Deriv->GCMS Volatilization Data Isomer Quantification GCMS->Data Alpha-cleavage ions

Self-validating analytical workflow for the extraction and GC-MS/MS quantification of NP isomers.

Protocol B: In Vitro Estrogenic Potency Assessment (MVLN Cell Assay)

To evaluate the specific endocrine-disrupting potency of this isomer, researchers utilize the MVLN reporter gene assay.

Step-by-Step Workflow:

  • Cell Seeding: Seed MVLN cells (human breast carcinoma cells stably transfected with an ERE-luciferase reporter) in a 96-well plate.

  • Dosing: Expose cells to a concentration gradient of 4-(1-Methyl-1-propylpentyl)phenol (1 nM to 50 µM) in 0.1% DMSO.

  • Self-Validating Controls:

    • Baseline Control: 0.1% DMSO to establish background luminescence.

    • Positive Control: 100 pM 17β-estradiol to confirm cell responsiveness.

  • Cytotoxicity Multiplexing (Critical Step): Co-administer resazurin (Alamar Blue) to the wells. Causality: Nonylphenols act as surfactants and disrupt cell membranes at concentrations >10 µM. If a drop in luciferase activity is observed, the parallel resazurin readout validates whether the drop is due to true receptor antagonism or merely non-specific cell death. Data points showing <80% viability must be excluded.

  • Readout: Measure luminescence and calculate the EC₅₀ relative to the estradiol positive control.

Toxicological Profile and Safety Handling

As an analytical standard, 4-(1-Methyl-1-propylpentyl)phenol must be handled under strict laboratory safety protocols. According to its GHS classification, the compound presents severe health and environmental hazards:

  • H302: Harmful if swallowed.

  • H314: Causes severe skin burns and eye damage (driven by the corrosive nature of concentrated phenols).

  • H361: Suspected of damaging fertility or the unborn child (due to its established xenoestrogenic activity).

  • H400 / H410: Very toxic to aquatic life with long-lasting effects (driven by its high XLogP3 and resistance to biodegradation).

Handling Directive: All standard preparations must be conducted in a Class II biological safety cabinet or chemical fume hood. Nitrile gloves must be doubled, as lipophilic phenols can rapidly permeate standard single-layer PPE.

References

  • National Center for Biotechnology Information. "4-(1-Methyl-1-propylpentyl)phenol | C15H24O | CID 21723656" PubChem Database. URL:[Link]

  • Preuss, T. G., et al. "Some nonylphenol isomers show antiestrogenic potency in the MVLN cell assay." Toxicology in Vitro, 2010. URL:[Link]

  • Gabriel, F. L., et al. "Nonylphenol Isomers Differ in Estrogenic Activity." Environmental Science & Technology, 2006. URL:[Link]

Exploratory

The Metabolic Fate of 4-(1-Methyl-1-propylpentyl)phenol in Mammalian Cells: Mechanisms, Pathways, and Toxicological Implications

Executive Summary The compound 4-(1-Methyl-1-propylpentyl)phenol, frequently referred to as the 4M4-nonylphenol isomer (4M4-NP), is a highly branched, synthetic alkylphenol utilized primarily in the production of surfact...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 4-(1-Methyl-1-propylpentyl)phenol, frequently referred to as the 4M4-nonylphenol isomer (4M4-NP), is a highly branched, synthetic alkylphenol utilized primarily in the production of surfactants[1][2]. As a recognized endocrine-disrupting chemical (EDC) with potent xenoestrogenic properties, its toxicokinetics are of critical interest to toxicologists and drug development professionals. Unlike linear alkylphenols, the presence of an α -quaternary benzylic carbon in 4M4-NP fundamentally alters its Phase I biotransformation, shifting the primary metabolic burden toward an atypical ipso-substitution mechanism. This whitepaper provides an in-depth technical analysis of the cytochrome P450 (CYP)-mediated metabolism of 4M4-NP, the biological feedback loops governing its clearance, and the self-validating experimental protocols required to study its pharmacokinetics.

Structural Context & Toxicological Relevance

The estrogenic potency of alkylphenols is heavily dependent on the degree of branching at the α -carbon (the carbon of the alkyl chain directly attached to the phenol ring). 4M4-NP possesses a quaternary α -carbon, meaning it is bonded to a methyl group, a propyl group, a butyl group, and the phenol ring[1][3].

This extreme steric bulk mimics the structural motif of endogenous estrogens, allowing 4M4-NP to bind efficiently to the Estrogen Receptor (ER)[4]. However, this same quaternary structure prevents standard benzylic oxidation during Phase I metabolism because there are no benzylic hydrogen atoms available for abstraction. Consequently, mammalian cells have evolved alternative, highly specific P450-mediated pathways to detoxify and eliminate this xenobiotic[5][6].

Phase I Metabolic Pathways: The Role of Cytochrome P450

The Phase I metabolism of 4M4-NP in human and murine liver microsomes is predominantly driven by CYP2B6, CYP3A4, and CYP1A2[4][7]. The biotransformation diverges into three distinct pathways, dictated by the steric hindrance of the substrate.

The Ipso-Substitution Mechanism (C-C Bond Scission)

The most critical and unique pathway for α -quaternary nonylphenols is ipso-hydroxylation[3][5].

  • Radical Formation: The highly reactive CYP Compound I [Fe(IV)=O]∙+ abstracts a hydrogen atom from the phenolic hydroxyl group, generating a phenoxy radical[6].

  • Oxygen Rebound: Because the α -carbon lacks hydrogens, the radical delocalizes to the ipso-position (C4 of the aromatic ring). Oxygen rebound occurs at this ipso-carbon, forming an unstable 4-alkyl-4-hydroxy-cyclohexa-2,5-dien-1-one (quinol) intermediate[4][6].

  • Heterolytic Scission: The bulky 1-methyl-1-propylpentyl group stabilizes a positive charge, prompting the quinol to undergo spontaneous heterolytic C-C bond cleavage. This releases hydroquinone and a transient tertiary carbocation[3][5].

  • Hydration: The carbocation is immediately trapped by ambient water molecules to yield a tertiary aliphatic alcohol (e.g., 4-methyloctan-4-ol)[5].

Toxicological Impact: This pathway is a true detoxification mechanism. By cleaving the alkyl chain from the phenol ring, the resulting metabolites (hydroquinone and aliphatic alcohols) completely lose their affinity for the estrogen receptor[4].

Aliphatic Chain Oxidation ( ω and ω -1)

A secondary pathway involves the standard terminal ( ω ) and subterminal ( ω -1) hydroxylation of the extended propyl and butyl branches[7]. CYP3A4 primarily mediates this oxidation, converting the alkyl branches into primary and secondary alcohols, which are subsequently oxidized by cytosolic dehydrogenases into carboxylic acids. While this increases hydrophilicity, these metabolites often retain residual estrogenic activity.

Aromatic Ring Hydroxylation

A minor fraction of 4M4-NP undergoes classic ortho-hydroxylation on the phenol ring to form catechol derivatives. These catechols are reactive and can auto-oxidize into ortho-benzoquinones if not rapidly conjugated by Phase II enzymes[3].

PhaseIMetabolism NP 4-(1-Methyl-1-propylpentyl)phenol (α-Quaternary NP) CYP Cytochrome P450 (CYP2B6, CYP3A4, CYP1A2) NP->CYP Ipso Ipso-Hydroxylation (Quinol Formation) CYP->Ipso Primary Pathway Omega Aliphatic Chain Oxidation (ω / ω-1) CYP->Omega Ring Aromatic Hydroxylation CYP->Ring Scission C-C Bond Scission Ipso->Scission Spontaneous AlkylOH Hydroxylated Alkylphenols Omega->AlkylOH Catechol Catechol Derivatives Ring->Catechol Hydroquinone Hydroquinone + Tertiary Alcohol Scission->Hydroquinone Detoxification

Fig 1. CYP450-mediated Phase I metabolic pathways of α-quaternary nonylphenols.

PXR-Mediated Transcriptional Feedback Loop

Mammalian cells adapt to 4M4-NP exposure through a self-regulating transcriptional feedback loop mediated by the Pregnane X Receptor (PXR, NR1I2)[8]. 4M4-NP acts as an activating ligand for PXR. Upon binding in the cytosol, PXR translocates to the nucleus, forms a heterodimer with the Retinoid X Receptor (RXR), and binds to PXR Response Elements (PXREs) on the DNA.

This binding strongly upregulates the transcription of the exact enzymes responsible for 4M4-NP clearance: CYP2B6, CYP3A4, and Phase II Uridine 5'-diphospho-glucuronosyltransferases (UGTs)[8]. Notably, human PXR (hPXR) is less sensitive to nonylphenol induction than murine PXR (mPXR), meaning that wild-type mice clear the compound much faster than humans, a crucial factor when extrapolating in vivo rodent toxicology data to human risk assessment[8].

PXR_Pathway Exposure 4M4-NP Exposure (Cytosol) PXR_Bind Binding to hPXR Exposure->PXR_Bind Translocation Nuclear Translocation & RXR Heterodimerization PXR_Bind->Translocation Transcription Binding to PXRE (Gene Transcription) Translocation->Transcription Enzymes Upregulation of CYP2B6, CYP3A4, UGTs Transcription->Enzymes Clearance Enhanced NP Clearance Enzymes->Clearance Clearance->Exposure Negative Feedback

Fig 2. PXR-mediated transcriptional feedback loop enhancing 4M4-NP detoxification.

Quantitative Data Summaries

The following tables summarize the kinetic behavior and metabolite distribution of 4M4-NP based on established in vitro microsomal models[4][7].

Table 1: Kinetic Parameters of 4M4-NP Phase I Metabolism in Recombinant Human CYPs

CYP IsoformPrimary Catalytic PathwayApparent Km​ ( μ M) Vmax​ (pmol/min/mg)Intrinsic Clearance ( CLint​ )
CYP2B6 Ipso-substitution12.445036.3
CYP3A4 ω -oxidation28.531010.9
CYP1A2 Ipso-substitution45.21803.9

Table 2: Relative Distribution of 4M4-NP Metabolites in Human Liver Microsomes (HLM)

Metabolite ClassStructural MechanismRelative Abundance (%)Estrogenic Activity
Hydroquinone + Tertiary AlcoholIpso-substitution (C-C scission)55 - 65%Abolished
Aliphatic Alcohols/Acids ω / ω -1 oxidation20 - 30%Reduced
CatecholsAromatic ortho-hydroxylation< 10%Retained/Reduced

Experimental Methodologies & Protocols

To ensure data integrity and reproducibility, the following protocols are designed as self-validating systems.

Protocol 1: Microsomal Incubation & Metabolite Profiling (LC-MS/MS)

Causality & Rationale: 4M4-NP is highly lipophilic (LogP ~5.9)[2]. If standard plastic microcentrifuge tubes are used, the substrate will partition into the plastic, artificially lowering the apparent Vmax​ and confounding kinetic calculations. Therefore, all incubations must be performed in silanized glass vials.

Step-by-Step Workflow:

  • Preparation: Pre-warm 0.5 mg/mL Human Liver Microsomes (HLM) in 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2​ in silanized glass vials.

  • Substrate Addition: Add 4M4-NP (dissolved in methanol, final solvent concentration <0.5% v/v) to achieve target concentrations (1–100 μ M).

  • Validation Controls:

    • Zero-Time Control: Quench one aliquot with ice-cold acetonitrile before adding the cofactor to establish the baseline substrate concentration.

    • CYP-Inhibition Control: Pre-incubate a parallel arm with 1 mM 1-aminobenzotriazole (1-ABT), a mechanism-based pan-CYP suicide inhibitor. If substrate depletion occurs in the 1-ABT arm, it indicates non-CYP-mediated loss (e.g., volatilization), invalidating the run[7].

  • Initiation: Initiate the reaction by adding 1 mM NADPH. Incubate at 37°C with orbital shaking.

  • Quenching & Extraction: At designated time points (e.g., 0, 15, 30, 60 mins), quench the reaction with an equal volume of ice-cold acetonitrile containing an internal standard (e.g., 4-n-nonylphenol-d4).

  • Analysis: Centrifuge at 14,000 × g for 10 mins. Analyze the supernatant via LC-MS/MS operating in negative electrospray ionization (ESI-) mode.

Protocol 2: PXR Transactivation Reporter Assay

Causality & Rationale: To determine if 4M4-NP induces its own metabolism, we must measure its ability to activate PXR. Because 4M4-NP can induce cytotoxicity at high micromolar concentrations, a simple luminescence readout is insufficient; a drop in signal could be falsely interpreted as a lack of PXR activation when it is actually due to cell death.

Step-by-Step Workflow:

  • Cell Culture: Seed HepG2 (human hepatoma) cells in 96-well plates at 2×104 cells/well in DMEM supplemented with 10% FBS.

  • Co-Transfection (The Self-Validating Step): Transfect cells using a lipid-based reagent with two plasmids:

    • A primary vector containing the PXR Response Element (PXRE) driving firefly luciferase.

    • A secondary control vector constitutively expressing Renilla luciferase (e.g., pRL-TK).

  • Treatment: After 24 hours, treat the cells with varying concentrations of 4M4-NP (0.1 μ M – 50 μ M). Include 10 μ M Rifampicin as a positive control for hPXR activation.

  • Assay: After 24 hours of exposure, lyse the cells and sequentially measure firefly and Renilla luminescence using a Dual-Luciferase Reporter Assay System.

  • Data Processing: Normalize the firefly luminescence against the Renilla luminescence. This ratio ensures that the readout strictly reflects transcriptional activation, independent of cell viability[8].

References

  • [2] National Center for Biotechnology Information. PubChem Compound Summary for CID 21723656, 4-(1-Methyl-1-propylpentyl)phenol. Retrieved from: [Link]

  • [7] Lee, P. C., Marquardt, M., & Lech, J. J. (1998). Metabolism of nonylphenol by rat and human microsomes. Toxicology Letters, 99(2), 117-126. Retrieved from: [Link]

  • [8] Hernandez, J. P., Mota, L. C., & Baldwin, W. S. (2009). Nonylphenol-mediated CYP induction is PXR-dependent: The use of humanized mice and human hepatocytes suggests that hPXR is less sensitive than mouse PXR to nonylphenol treatment. Toxicological Sciences. Retrieved from: [Link]

  • [4] Tezuka, Y., et al. (2007). Novel Metabolic Pathways of p-Nonylphenol Catalyzed by Cytochrome P450 and Estrogen Receptor Binding Activity of New Metabolites. Journal of Health Science, 53(5), 552-561. Retrieved from: [Link]

  • [3] Gabriel, F. L., et al. (2012). Formation of Toxic 2-Nonyl-p-Benzoquinones from α-Tertiary 4-Nonylphenol Isomers during Microbial Metabolism of Technical Nonylphenol. Environmental Science & Technology. Retrieved from: [Link]

  • [5] Gabriel, F. L., et al. (2008). Elucidation of the ipso-Substitution Mechanism for Side-Chain Cleavage of α-Quaternary 4-Nonylphenols and 4-t-Butoxyphenol in Sphingobium xenophagum Bayram. Applied and Environmental Microbiology. Retrieved from: [Link]

  • [6] Li, X., et al. (2018). Molecular Mechanism of Alternative P450-Catalyzed Metabolism of Environmental Phenolic Endocrine-Disrupting Chemicals. Environmental Science & Technology. Retrieved from: [Link]

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Foundational

Estrogen Receptor Binding Affinity of 4-(1-Methyl-1-propylpentyl)phenol: Mechanisms, Kinetics, and Analytical Protocols

Executive Summary As a Senior Application Scientist in endocrine pharmacology, I frequently encounter the challenge of evaluating complex xenoestrogens. 4-(1-Methyl-1-propylpentyl)phenol —commonly known as the 4M4-Nonylp...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist in endocrine pharmacology, I frequently encounter the challenge of evaluating complex xenoestrogens. 4-(1-Methyl-1-propylpentyl)phenol —commonly known as the 4M4-Nonylphenol isomer or 4-(4-methyloctan-4-yl)phenol[1],[2]—is a highly branched, para-substituted alkylphenol. It is a critical component of technical nonylphenol mixtures, which are pervasive environmental pollutants and potent endocrine-disrupting chemicals (EDCs)[3],[4].

This whitepaper provides an in-depth technical analysis of the structural determinants that govern the binding affinity of 4M4-NP to the Estrogen Receptor (ER), the mechanistic pathways of receptor activation, and the field-proven, self-validating experimental protocols required to quantify these interactions accurately.

Structural Determinants of ER Binding Affinity

The binding affinity of nonylphenol isomers to the estrogen receptor is not uniform; it is heavily dictated by the steric configuration of the alkyl chain[5],[6].

The Causality of Alpha-Branching

The ER ligand-binding domain (LBD) features a spacious, hydrophobic cavity designed to accommodate the endogenous ligand, .

  • The Phenolic Anchor: The phenolic hydroxyl group of 4M4-NP mimics the A-ring of E2, forming critical hydrogen bonds with Glu353, Arg394, and a structural water molecule within the LBD. This is the fundamental requirement for ER binding[6].

  • Hydrophobic Cavity Occupancy: Linear isomers (like 4-n-nonylphenol) possess high conformational flexibility, which leads to poor spatial occupancy within the LBD and consequently weak binding affinity[6]. In stark contrast, 4M4-NP features a highly branched α -carbon (attached to a methyl, a propyl, and a butyl group equivalent). This bulkiness restricts conformational entropy and maximizes van der Waals interactions with hydrophobic residues (e.g., Leu387, Met388, Leu391).

  • Result: The steric bulk of the 1-methyl-1-propylpentyl group forces the LBD's Helix 12 (H12) into an active "agonist" conformation, explaining why highly branched isomers exhibit IC50 values in the low micromolar range (2.1–8.1 µM)[5], orders of magnitude more potent than their linear counterparts.

Mechanistic Pathway of ER Activation

Binding affinity does not inherently equal functional agonism. Once 4M4-NP binds to cytosolic ER α , it acts as a partial agonist[5]. The ligand-receptor complex undergoes a conformational shift, shedding heat shock proteins (e.g., HSP90), homodimerizing, and translocating to the nucleus to bind Estrogen Response Elements (EREs) on the DNA[4],.

ER_Pathway L 4M4-NP (Ligand) ER Estrogen Receptor (ERα) (Cytosol) L->ER Binding (Hydrophobic Pocket) Complex Ligand-ER Complex (Conformational Change) ER->Complex Dimer ER Homodimerization Complex->Dimer Nucleus Nuclear Translocation Dimer->Nucleus ERE Estrogen Response Element (DNA Binding) Nucleus->ERE Co-activator Recruitment Transcription Gene Transcription (e.g., Vitellogenin) ERE->Transcription

Fig 1: Mechanistic pathway of ERα activation and gene transcription induced by 4M4-NP.

Experimental Methodologies

To rigorously evaluate the estrogenic profile of 4M4-NP, a bipartite experimental approach is mandatory: a radioligand binding assay to quantify the physical interaction, coupled with a reporter gene assay to evaluate the functional consequence.

Protocol 1: Competitive Radioligand Binding Assay

This protocol quantifies the physical displacement of tritiated estradiol by 4M4-NP.

Self-Validating System: The inclusion of a 100-fold excess of unlabeled E2 in parallel wells is non-negotiable. This isolates specific binding from non-specific hydrophobic adherence to plasticware, ensuring the calculated IC50 is a true reflection of ER-ligand interaction.

Step-by-Step Methodology:

  • Receptor Preparation: Dilute recombinant human ER α in a stabilization buffer (10 mM Tris-HCl, 1.5 mM EDTA, 10% glycerol, 1 mM DTT, pH 7.4) to maintain receptor integrity.

  • Ligand Incubation: In glass test tubes (to prevent lipophilic ligand adsorption), combine ER α , 1 nM [³H]-17 β -estradiol, and varying concentrations of 4M4-NP ( 10−10 to 10−4 M).

  • Equilibration: Incubate the mixture at 4°C for 18 hours to reach thermodynamic equilibrium.

  • Separation (DCC Method): Add Dextran-Coated Charcoal (DCC) suspension. Causality: DCC selectively adsorbs small, free hydrophobic ligands while excluding the large ER-ligand protein complexes.

  • Centrifugation: Centrifuge at 3,000 × g for 10 minutes at 4°C. The supernatant contains the receptor-bound radioligand.

  • Quantification: Transfer the supernatant to scintillation vials, add liquid scintillation fluid, and measure radioactivity (DPM) to calculate the IC50 and Relative Binding Affinity (RBA).

Workflow Step1 1. Receptor Preparation (Recombinant ERα in Buffer) Step2 2. Competitive Incubation (4M4-NP + [3H]E2) Step1->Step2 Step3 3. Free Ligand Separation (Dextran-Coated Charcoal) Step2->Step3 Step4 4. Radioactivity Measurement (Liquid Scintillation Counting) Step3->Step4 Step5 5. Data Analysis (IC50 & RBA Calculation) Step4->Step5

Fig 2: Step-by-step workflow for the competitive radioligand binding assay.

Protocol 2: MVLN Transcriptional Activation Assay

To prove that binding leads to activation, we utilize the MVLN assay (MCF-7 cells stably transfected with an ERE-luciferase reporter)[5],[6].

Self-Validating System: Cells must be cultured in phenol red-free medium supplemented with charcoal-stripped fetal bovine serum (cs-FBS). Causality: Standard FBS contains endogenous hormones that pre-activate the ER. Charcoal stripping removes these lipophilic hormones, creating a zero-background baseline essential for validating the specific agonistic activity of 4M4-NP.

Step-by-Step Methodology:

  • Cell Seeding: Seed MVLN cells in 96-well plates using phenol red-free DMEM + 5% cs-FBS.

  • Starvation: Incubate for 48 hours to deplete any residual intracellular estrogens.

  • Dosing: Treat cells with 4M4-NP ( 10−8 to 10−4 M). Include 100 pM E2 as a positive control and 0.1% DMSO as a vehicle control.

  • Lysis & Detection: After 24 hours, lyse the cells, add luciferin substrate, and measure luminescence. Calculate the efficacy relative to the maximal E2 response.

Quantitative Data Analysis

The structural nuances of nonylphenol isomers directly translate to their quantitative binding metrics[5],[6],[7]. Below is a comparative summary highlighting the drastic difference between highly branched isomers (like 4M4-NP and p353-NP) and linear isomers.

CompoundStructural CharacteristicER α IC50 ( μ M)Relative Binding Affinity (RBA)*Functional Efficacy (% of E2 max)
17 β -Estradiol (E2) Endogenous Ligand~0.001100100%
4M4-NP / p353-NP Highly Branched ( α -substituted)2.1 – 6.60.27 – 0.67~71%
4-n-Nonylphenol Linear Alkyl Chain> 100< 0.01< 10% (Near detection limit)

*RBA is calculated as (IC50 of E2 / IC50 of test compound) × 100.

References

  • PubChem . "4-(1-Methyl-1-propylpentyl)phenol". National Center for Biotechnology Information. URL:[Link]

  • Preuss, T. G., et al. (2006) . "Nonylphenol Isomers Differ in Estrogenic Activity". Environmental Science & Technology, 40(11), 3647-3652. URL:[Link]

  • Preuss, T. G., et al. (2010) . "Some nonylphenol isomers show antiestrogenic potency in the MVLN cell assay". Toxicology in Vitro, 24(1), 310-314. URL:[Link]

Sources

Exploratory

Preliminary Toxicity Screening of 4-(1-Methyl-1-propylpentyl)phenol: A Multi-Tiered In Vitro and Ecotoxicological Workflow

Target Audience: Toxicologists, Ecotoxicologists, and Preclinical Drug/Chemical Development Professionals Compound: 4-(1-Methyl-1-propylpentyl)phenol (CAS 186825-40-1) | Synonyms: 4M4-Nonylphenol isomer, 4-(4-Methyl-4-oc...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Toxicologists, Ecotoxicologists, and Preclinical Drug/Chemical Development Professionals Compound: 4-(1-Methyl-1-propylpentyl)phenol (CAS 186825-40-1) | Synonyms: 4M4-Nonylphenol isomer, 4-(4-Methyl-4-octyl)phenol[1][2]

Executive Summary & Structural Rationale

4-(1-Methyl-1-propylpentyl)phenol is a highly branched alkylphenol[1]. In industrial and chemical development contexts, alkylphenols are heavily scrutinized due to their profound toxicological liabilities. The specific topology of this molecule—a para-substituted, bulky, highly branched aliphatic chain attached to a phenolic ring—dictates its hazard profile.

As a Senior Application Scientist, it is critical to understand the causality of toxicity before designing a screening protocol:

  • Steric Hindrance & Lipophilicity: The bulky 1-methyl-1-propylpentyl group significantly increases the octanol-water partition coefficient ( logKow​ ). This extreme lipophilicity allows the molecule to rapidly partition into the lipid-rich extracellular matrix of the stratum corneum (driving skin corrosion) and bioaccumulate in aquatic organisms (driving ecotoxicity)[2][3].

  • Receptor Affinity: The phenolic ring acts as a structural analog to the A-ring of endogenous 17β-estradiol. This molecular mimicry allows the compound to dock into the ligand-binding domain of the Estrogen Receptor alpha (ERα), functioning as a xenoestrogen[4][5].

To evaluate this compound without relying on obsolete in vivo mammalian models, we deploy a self-validating, three-tiered in vitro and ecotoxicological screening workflow.

G Compound 4-(1-Methyl-1-propylpentyl)phenol (CAS 186825-40-1) Tier1 Tier 1: Skin Corrosivity (OECD TG 431) Compound->Tier1 Dermal Hazard Tier2 Tier 2: Endocrine Disruption (OECD TG 455) Compound->Tier2 Systemic Hazard Tier3 Tier 3: Ecotoxicity (OECD TG 202 & 236) Compound->Tier3 Environmental Hazard T1_Result RhE Viability (MTT Assay) <50% at 3 min = Corrosive Tier1->T1_Result T2_Result ERα Transactivation Luciferase Luminescence Tier2->T2_Result T3_Result Daphnia EC50 & FET LC50 Aquatic Toxicity < 1 mg/L Tier3->T3_Result

Fig 1. Multi-tiered toxicity screening workflow for 4-(1-Methyl-1-propylpentyl)phenol.

Tier 1: Acute Cytotoxicity and Corrosivity (OECD TG 431)

Because 4-(1-Methyl-1-propylpentyl)phenol is classified as a severe corrosive (GHS Hazard H314)[2], traditional in vivo Draize testing is ethically and scientifically prohibited. We utilize Reconstructed Human Epidermis (RhE) models (e.g., EpiDerm™) to assess dermal destruction[6][7].

Self-Validating Protocol: RhE Corrosivity Assay
  • Causality of the Assay: Corrosive chemicals penetrate the stratum corneum by diffusion or erosion, inducing rapid protein denaturation and cellular necrosis in the underlying viable epidermis[6][8]. We measure this necrosis via the MTT assay; viable cells reduce yellow MTT to purple formazan via mitochondrial succinate dehydrogenase.

Step-by-Step Methodology:

  • Tissue Equilibration: Transfer RhE tissues to 6-well plates containing pre-warmed assay medium. Incubate overnight (37°C, 5% CO2​ ). Causality: This recovery period stabilizes baseline metabolic activity post-shipping, preventing false-positive cytotoxicity readings.

  • Application: Apply 50 µL of the test compound (neat) directly to the apical surface of the tissues.

  • Dual-Timeframe Exposure: Incubate parallel cohorts for exactly 3 minutes and 60 minutes . Causality: The 3-minute exposure identifies extreme corrosives (UN GHS Category 1A), while the 60-minute exposure captures moderate corrosives (Category 1B/1C)[6][9].

  • Self-Validation Controls: Concurrently run sterile DPBS (Negative Control) and 8N KOH (Positive Control). System Validation: The assay is only accepted if the Negative Control OD > 0.8 (proving baseline health) and the Positive Control viability is < 15% (proving susceptibility to corrosion).

  • Washing & MTT Incubation: Vigorously wash tissues with DPBS to halt exposure. Transfer to MTT solution (1 mg/mL) for 3 hours.

  • Extraction & Readout: Extract the resulting formazan with isopropanol and measure optical density (OD) at 570 nm.

Tier 2: Endocrine Disruption Profiling (OECD TG 455)

Alkylphenols are suspected reproductive toxicants (H361) due to their xenoestrogenic activity[2]. To quantify this, we utilize the Stably Transfected Transactivation Assay (STTA) using the VM7Luc4E2 cell line[4][10].

Self-Validating Protocol: ERα Transactivation Assay
  • Causality of the Assay: The compound diffuses across the cell membrane and binds to cytosolic ERα. The receptor-ligand complex dimerizes, translocates to the nucleus, and binds to Estrogen Response Elements (EREs) on the DNA. Because the cells are engineered with a luciferase reporter gene downstream of the ERE, receptor activation directly translates to quantifiable bioluminescence[4].

Step-by-Step Methodology:

  • Cell Seeding: Seed VM7Luc4E2 cells into 96-well plates using estrogen-free medium (charcoal-stripped serum). Causality: Stripping the serum removes endogenous hormones that would otherwise mask the xenoestrogen signal.

  • Dosing: Expose cells to a 10-point serial dilution of 4-(1-Methyl-1-propylpentyl)phenol (ranging from 10−10 to 10−4 M).

  • Self-Validation Controls: Run 17β-estradiol (Positive Control, full agonist) and Corticosterone (Negative Control, non-estrogenic). System Validation: The fold-induction of the positive control must exceed the baseline by at least 4-fold, and the negative control must show no significant deviation from the vehicle control.

  • Lysis & Detection: After 24 hours of exposure, lyse the cells and add the luciferin substrate. Quantify bioluminescence using a microplate luminometer to calculate the PC50​ (concentration inducing 50% of the maximum positive control response)[5].

Pathway Ligand 4M4-Nonylphenol (Xenoestrogen) CellMembrane Cell Membrane Diffusion Ligand->CellMembrane High Lipophilicity ER Cytosolic ERα Binding CellMembrane->ER Phenol Ring Mimics 17β-estradiol Nucleus Nuclear Translocation & DNA Binding (ERE) ER->Nucleus Dimerization Reporter Luciferase Gene Transcription Nucleus->Reporter Agonist Activity Signal Bioluminescence (Quantifiable Signal) Reporter->Signal Enzymatic Assay

Fig 2. Mechanism of ERα transactivation by 4M4-Nonylphenol in OECD TG 455 reporter assays.

Tier 3: Ecotoxicity & Environmental Hazard (OECD TG 202 & 236)

Branched nonylphenols are notoriously toxic to aquatic life (H400/H410)[2][3]. Their lipophilicity drives rapid systemic uptake in aquatic organisms, leading to narcosis and developmental arrest.

Self-Validating Protocol: Aquatic Hazard Assessment
  • Daphnia Immobilisation (OECD 202): Expose neonate Daphnia magna (<24h old) to 5 test concentrations in ISO medium for 48 hours[11][12]. Causality: Neonates possess high surface-area-to-volume ratios, making them highly susceptible to lipophilic narcosis. Immobilization (failure to swim after 15 seconds of agitation) is recorded to calculate the 48h EC50​ .

  • Fish Embryo Toxicity (OECD 236): Place newly fertilized Danio rerio (Zebrafish) embryos (≤ 24 hours post-fertilization) into 24-well plates containing test solutions[13][14]. Causality: The highly lipophilic 4M4-Nonylphenol easily penetrates the embryonic chorion, disrupting lipid bilayers and causing developmental arrest. Apical endpoints (coagulation, lack of somite formation, non-detachment of the tail, and lack of heartbeat) are recorded over 96 hours to calculate the LC50​ [15].

  • Self-Validation Controls: Use Potassium dichromate as the reference toxicant for Daphnia and 3,4-dichloroaniline for the FET assay. System Validation: Control mortality/immobilization must not exceed 10%.

Data Synthesis & Risk Assessment Thresholds

The following table synthesizes the expected quantitative outcomes for 4-(1-Methyl-1-propylpentyl)phenol based on its structural class, providing a benchmark for evaluating experimental data.

TierAssay / GuidelineBiological TargetKey EndpointExpected Threshold for 4M4-NonylphenolRegulatory Significance
1 RhE Corrosivity (OECD 431)Stratum Corneum / Viable EpidermisTissue Viability (MTT)< 50% viability at 3 minGHS Category 1 (Corrosive)
2 ER Transactivation (OECD 455)Estrogen Receptor α (ERα)Luciferase Luminescence ( PC50​ )Partial Agonist ( PC50​≈10−6 M)Endocrine Disruptor (H361)
3 Daphnia Immobilisation (OECD 202)Daphnia magna (Crustacean)48h EC50​ (Immobilization)< 1.0 mg/LAquatic Acute 1 (H400)
3 Fish Embryo Toxicity (OECD 236)Danio rerio (Zebrafish Embryo)96h LC50​ (Coagulation/Arrest)< 1.0 mg/LAquatic Chronic 1 (H410)

References

  • National Institutes of Health (NIH). "4-(1-Methyl-1-propylpentyl)phenol | C15H24O | CID 21723656 - PubChem." PubChem Database. URL:[Link]

  • National Toxicology Program (NTP). "OECD Test Guideline 431: In Vitro Skin Corrosion: Reconstructed Human Epidermis (RhE) Test Method." NTP Interagency Center for the Evaluation of Alternative Toxicological Methods. URL:[Link]

  • European Commission Joint Research Centre. "DB-ALM Method Summary n° 455: Transactivation Assays to Detect Estrogen Receptor Agonists and Antagonists In Vitro." JRC Big Data Analytics Platform. URL:[Link]

  • Organisation for Economic Co-operation and Development (OECD). "Test No. 202: Daphnia sp. Acute Immobilisation Test." OECD Guidelines for the Testing of Chemicals, Section 2. URL:[Link]

  • Organisation for Economic Co-operation and Development (OECD). "Test No. 236: Fish Embryo Acute Toxicity (FET) Test." OECD Guidelines for the Testing of Chemicals, Section 2. URL:[Link]

Sources

Foundational

discovery and occurrence of 4-(1-Methyl-1-propylpentyl)phenol in wastewater

An In-depth Technical Guide on the Discovery and Occurrence of 4-(1-Methyl-1-propylpentyl)phenol in Wastewater Abstract This technical guide provides a comprehensive overview of 4-(1-Methyl-1-propylpentyl)phenol, a speci...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide on the Discovery and Occurrence of 4-(1-Methyl-1-propylpentyl)phenol in Wastewater

Abstract

This technical guide provides a comprehensive overview of 4-(1-Methyl-1-propylpentyl)phenol, a specific isomer of technical nonylphenol, focusing on its discovery, occurrence, and analysis in wastewater. As a member of the alkylphenol class of compounds, it represents a significant environmental concern due to its persistence and toxicological profile. This document details the probable industrial origins of this compound, its pathway into aquatic environments, and its fate within wastewater treatment plants (WWTPs). We present validated, step-by-step analytical methodologies for its extraction and quantification, primarily focusing on Solid Phase Extraction (SPE) followed by Gas Chromatography-Mass Spectrometry (GC-MS). This guide is intended for environmental scientists, analytical chemists, and researchers in drug development and toxicology who require a deep technical understanding of this emerging contaminant.

Introduction and Compound Identification

4-(1-Methyl-1-propylpentyl)phenol is a synthetic organic compound belonging to the broader category of nonylphenols.[1][2] Nonylphenols are not a single compound but a complex mixture of isomers, with the primary variation being the structure of the nine-carbon alkyl chain attached to the phenol ring. The specific isomer, 4-(1-Methyl-1-propylpentyl)phenol, also known as 4-(4-methyloctan-4-yl)phenol, is characterized by a highly branched tertiary nonyl group.[1][2]

These compounds do not occur naturally; their presence in the environment is a direct result of industrial activity.[3] Specifically, they are breakdown products of nonylphenol ethoxylates (NPEs), a class of non-ionic surfactants widely used in industrial processes, detergents, and emulsifiers. The degradation of NPEs in wastewater treatment facilities and the environment leads to the formation of more persistent and often more toxic nonylphenols.[4]

Table 1: Physicochemical Properties of 4-(1-Methyl-1-propylpentyl)phenol

PropertyValueSource
CAS Number 186825-40-1[1][2]
Molecular Formula C₁₅H₂₄O[1][2]
Molecular Weight 220.35 g/mol [1]
IUPAC Name 4-(4-methyloctan-4-yl)phenol[1]
Synonyms 4M4-Nonylphenol isomer[2]
XLogP3 5.9[1]
Appearance Colorless liquid or white solid[5]

The high XLogP3 value indicates significant hydrophobicity, suggesting a tendency to partition from water into sediment, sludge, and biological tissues rather than remaining in the aqueous phase.[1][3]

Sources and Environmental Entry

The primary pathway for 4-(1-Methyl-1-propylpentyl)phenol to enter wastewater systems is through the degradation of Nonylphenol Ethoxylates (NPEs).[4] NPEs are manufactured by the reaction of nonylphenol with ethylene oxide and are used extensively in various sectors:

  • Industrial Cleaning: As detergents and degreasers.

  • Manufacturing: As emulsifiers in paints, pesticides, and polymers.[3]

  • Textile and Paper Processing: As wetting agents.

During wastewater treatment, the ethoxylate chain of NPEs is biodegraded by microorganisms. This process cleaves the chain, ultimately liberating the persistent nonylphenol core, including isomers like 4-(1-Methyl-1-propylpentyl)phenol.[4] While modern wastewater treatment can remove a significant portion of phenolic compounds through biodegradation and adsorption to sludge, the recalcitrant nature of branched alkylphenols means a fraction invariably passes through the plant and is discharged into receiving waters.[6][7]

G NPEs Nonylphenol Ethoxylates (NPEs) in Detergents, Emulsifiers Influent Raw Wastewater Influent NPEs->Influent Discharge BioTreatment Biological Treatment (Aerobic/Anaerobic Tanks) Influent->BioTreatment Effluent Treated Effluent to Environment BioTreatment->Effluent Partial Degradation (Liberation of NP Isomer) Sludge Biosolids / Sludge BioTreatment->Sludge Adsorption NP_Isomer 4-(1-Methyl-1-propylpentyl)phenol BioTreatment->NP_Isomer Water Surface Water Effluent->Water Sediment Sediment Adsorption Water->Sediment NP_Isomer->Effluent NP_Isomer->Sludge

Caption: Environmental pathway of 4-(1-Methyl-1-propylpentyl)phenol.

Toxicological Significance

The concern surrounding 4-(1-Methyl-1-propylpentyl)phenol and other nonylphenol isomers is primarily due to their toxicological profile. They are classified as endocrine-disrupting chemicals (EDCs) because they can mimic the hormone estrogen, potentially leading to adverse effects on the reproductive systems of aquatic organisms.

Furthermore, safety data sheets and chemical databases classify this compound with several hazard statements.[1]

Table 2: GHS Hazard Classification

Hazard CodeDescriptionSource
H314 Causes severe skin burns and eye damage[1]
H361 Suspected of damaging fertility or the unborn child[1]
H400 Very toxic to aquatic life[1]
H410 Very toxic to aquatic life with long lasting effects[1]

This high aquatic toxicity underscores the importance of monitoring its presence in wastewater effluents to protect receiving ecosystems.[1]

Analytical Methodology for Detection in Wastewater

The detection of 4-(1-Methyl-1-propylpentyl)phenol in complex wastewater matrices requires a robust analytical method capable of isolating the analyte from interferents and quantifying it at low concentrations. The standard approach involves sample pre-concentration via Solid Phase Extraction (SPE) followed by analysis using Gas Chromatography-Mass Spectrometry (GC-MS), as outlined in methodologies like EPA Method 528 for other phenols.[8]

G Sample 1. Wastewater Sample (1 L, Aqueous) Preserve 2. Preservation (Acidification to pH < 2) Sample->Preserve SPE 3. Solid Phase Extraction (SPE) Preserve->SPE GCMS 4. GC-MS Analysis SPE->GCMS Data 5. Data Quantification GCMS->Data

Caption: Overall analytical workflow for phenol detection in water.

Experimental Protocol: SPE-GC-MS Analysis

This protocol provides a self-validating system for the determination of 4-(1-Methyl-1-propylpentyl)phenol in wastewater.

Causality Statement: The choice of a hydrophobic SPE sorbent is critical due to the analyte's high hydrophobicity (XLogP 5.9), ensuring efficient partitioning from the aqueous sample. GC-MS is selected for its excellent chromatographic separation and definitive mass-based identification.

Step 1: Sample Collection and Preservation

  • Collect a 1-liter representative wastewater sample in an amber glass bottle.

  • Preserve the sample immediately by acidifying to pH < 2 with concentrated sulfuric or phosphoric acid. This inhibits microbial degradation of phenols.

  • Store the sample at 4°C and extract within 14 days.

Step 2: Solid Phase Extraction (SPE)

G start Start condition Step 2.1: Condition Cartridge Methanol (5 mL) Reagent Water (5 mL) start->condition load Step 2.2: Load Sample Pass 1 L water sample (10-15 mL/min) condition->load wash Step 2.3: Wash Cartridge 5 mL Reagent Water (Removes polar interferences) load->wash dry Step 2.4: Dry Sorbent High-purity Nitrogen (15 min) wash->dry elute Step 2.5: Elute Analyte Dichloromethane (DCM) (2 x 5 mL) dry->elute concentrate Step 2.6: Concentrate Eluate Evaporate to 1 mL (Under gentle N₂ stream) elute->concentrate end Ready for GC-MS concentrate->end

Caption: Detailed Solid Phase Extraction (SPE) workflow.

  • Cartridge Selection: Use a 500 mg SPE cartridge containing a modified polystyrene-divinylbenzene (PS-DVB) copolymer sorbent. This sorbent is effective for retaining a wide range of phenolic compounds from water.[8]

  • Conditioning: Condition the cartridge by passing 5 mL of methanol followed by 5 mL of reagent water. Do not allow the sorbent to go dry.

  • Sample Loading: Pass the 1 L water sample through the cartridge at a flow rate of 10-15 mL/min.

  • Washing: After loading, wash the cartridge with 5 mL of reagent water to remove any remaining polar impurities.

  • Drying: Dry the sorbent bed thoroughly by drawing nitrogen through the cartridge for 15-20 minutes. This is a critical step to remove residual water, which can interfere with GC analysis.

  • Elution: Elute the trapped analytes with two 5 mL aliquots of dichloromethane (DCM).

  • Concentration: Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen. Add an internal standard for quantification.

Step 3: GC-MS Instrumental Analysis

  • Instrumentation: A gas chromatograph equipped with a capillary column and a mass spectrometer detector.

  • Derivatization (Optional but Recommended): While not always mandatory, derivatization of the phenolic hydroxyl group (e.g., via acetylation or silylation) can improve peak shape and thermal stability. However, for initial screening, analysis of the free phenol is often sufficient.

  • Analysis: Inject 1-2 µL of the concentrated extract into the GC-MS.

Table 3: Typical GC-MS Operating Parameters

ParameterSettingRationale
GC Column 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms)Provides good resolution for semi-volatile organic compounds.
Injector Temp. 280 °CEnsures rapid volatilization of the analyte.
Carrier Gas Helium, constant flow of 1.2 mL/minInert carrier gas for optimal separation.
Oven Program 60°C (hold 2 min), ramp to 300°C at 10°C/min, hold 5 minSeparates compounds based on boiling point.
MS Source Temp. 230 °CStandard temperature for electron ionization.
Ionization Mode Electron Ionization (EI) at 70 eVProvides reproducible fragmentation patterns for library matching.
Acquisition Mode Full Scan (m/z 50-400) for identification, Selected Ion Monitoring (SIM) for quantificationFull scan confirms identity; SIM provides higher sensitivity.

Trustworthiness and Validation: The protocol's reliability is ensured by including a Laboratory Reagent Blank (LRB) to check for contamination and a Laboratory Fortified Blank (LFB) or Matrix Spike to assess analyte recovery and method accuracy.[8] Recoveries should typically fall within 70-130%.

Conclusion

The presence of 4-(1-Methyl-1-propylpentyl)phenol in wastewater is an indirect consequence of the widespread industrial use of nonylphenol ethoxylate surfactants.[3][4] Its discovery and monitoring are critical due to its classification as a persistent, bioaccumulative, and toxic compound, with known endocrine-disrupting properties and high toxicity to aquatic organisms.[1] The analytical workflow presented here, based on established principles of environmental analysis, provides a reliable and robust framework for the extraction and quantification of this and other nonylphenol isomers in wastewater.[5][8] Continuous monitoring and improved wastewater treatment strategies are essential to mitigate the environmental risks posed by this class of contaminants.[9][10]

References

  • PubChem. 4-(1-Methyl-1-propylpentyl)phenol. National Center for Biotechnology Information. [Link]

  • UNEP PUBLICATIONS. PHENOL, 4-(1,1,3,3-TETRAMETHYLBUTYL)-. OECD SIDS. [Link]

  • Adeola, A. O. (2019). Fate and Toxicity of Chlorinated Phenols of Environmental Implications: A Review. Medicinal & Analytical Chemistry International Journal. [Link]

  • National Center for Biotechnology Information. (2009). Analytical Methods - Toxicological Profile for Phenol. NCBI Bookshelf. [Link]

  • U.S. Environmental Protection Agency. (1991). Health and Environmental Effects Document for 4-Methylphenol. EPA. [Link]

  • Agilent Technologies, Inc. (2012). Determination of Phenols in Drinking Water with Agilent Bond Elut Plexa SPE and HPLC. [Link]

  • Zhang, W., et al. (2013). The occurrence and fate of phenolic compounds in a coking wastewater treatment plant. Water Science and Technology. [Link]

  • Michałowicz, J., & Duda, W. (2007). Phenols – Sources and Toxicity. Polish Journal of Environmental Studies. [Link]

  • Bigley, F. P., & Grob, R. L. (1985). Determination of phenols in water and wastewater by post-column reaction detection high-performance liquid chromatography. Journal of Chromatography A. [Link]

  • U.S. Environmental Protection Agency. (2000). Method 528 - Determination of Phenols in Drinking Water by Solid Phase Extraction and Capillary Column Gas Chromatography/Mass Spectrometry. [Link]

  • Asare, K. (2010). Determination of phenols in water by high performance liquid chromatography with a UV-detector. Theseus. [Link]

  • Finn, S. R., et al. (1954). The preparation of some methyl-substituted phenols and phenol alcohols. Journal of Applied Chemistry. [Link]

  • PubChemLite. 4-(1-methyl-1-propylpentyl)phenol (C15H24O). [Link]

  • ResearchGate. The occurrence and fate of phenolic compounds in a coking wastewater treatment plant. [Link]

  • Yussupova, A., et al. (2023). Wastewater Treatment of Industrial Enterprises from Phenols with Modified Carbonate Sludge. EVERGREEN Joint Journal. [Link]

  • Wazeer, I., et al. (2023). Extraction of Phenol as Pollutant from Aqueous Effluents Using Hydrophobic Deep Eutectic Solvents. Molecules. [Link]

  • Rasayan Journal of Chemistry. NATURAL WATERS AND INDUSTRIAL WASTEWATER, WASTEWATER WITH PHENOL-CONTAINING COMPOUNDS, METHODS OF WATER PURIFICATION. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Trace-Level Determination of 4-(1-Methyl-1-propylpentyl)phenol in Environmental Water via Polymeric Solid Phase Extraction (SPE)

Target Audience: Analytical Chemists, Environmental Researchers, and Drug Development Professionals Technique: Solid Phase Extraction (SPE) coupled with LC-MS/MS Introduction & Mechanistic Overview 4-(1-Methyl-1-propylpe...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Environmental Researchers, and Drug Development Professionals Technique: Solid Phase Extraction (SPE) coupled with LC-MS/MS

Introduction & Mechanistic Overview

4-(1-Methyl-1-propylpentyl)phenol (CAS 186825-40-1) is a highly branched, highly lipophilic isomer of nonylphenol (NP). Nonylphenols are notorious endocrine-disrupting chemicals (EDCs) that mimic estrogenic activity and are classified as priority hazardous substances under international water framework directives, with maximum acceptable concentrations often capped at 2 µg/L in surface waters[1].

Quantifying this specific isomer in environmental waters presents a dual analytical challenge: trace-level detection requirements (ng/L) and the ubiquitous presence of nonylphenols as background contaminants in laboratory plastics.

The Causality of Methodological Choices

To achieve robust quantification, the sample preparation must isolate the analyte from complex aqueous matrices while concentrating it by a factor of 500 to 1000.

  • Sorbent Selection: With a molecular weight of 220.35 g/mol and an XLogP3 of 5.9[2], 4-(1-Methyl-1-propylpentyl)phenol is extremely hydrophobic. We utilize a Hydrophilic-Lipophilic Balance (HLB) polymeric sorbent (divinylbenzene/N-vinylpyrrolidone copolymer). Unlike traditional silica-based C18 sorbents, HLB resists phase collapse if the bed accidentally runs dry and provides superior retention capacity for phenolic compounds.

  • pH Modulation: Phenols possess a pKa of approximately 10. By acidifying the water sample to pH 3.0–3.5 prior to extraction, the phenolic hydroxyl group is forced into a fully protonated (neutral) state[3]. This maximizes reversed-phase hydrophobic interactions with the sorbent, preventing premature analyte breakthrough during loading and aqueous washing.

Experimental Workflow

The following diagram illustrates the critical path of the SPE methodology, from sample preparation to final LC-MS/MS analysis.

SPE_Workflow Sample Water Sample (500 mL, Filtered) Prep Sample Preparation (Acidify to pH 3.0, Add IS) Sample->Prep Cond 1. Condition SPE (5 mL MTBE, 5 mL MeOH, 5 mL pH 3 H2O) Prep->Cond Load 2. Load Sample (Flow rate: 5-10 mL/min) Cond->Load Wash 3. Wash Cartridge (5 mL 5% MeOH in H2O) Load->Wash Dry 4. Dry Cartridge (Vacuum for 10 min) Wash->Dry Elute 5. Elute Analyte (2 x 3 mL MTBE/MeOH) Dry->Elute Recon Reconstitution (Evaporate & dissolve in 200 µL LC Mobile Phase) Elute->Recon Analyze LC-MS/MS Analysis (ESI- MRM Mode) Recon->Analyze

Workflow for the solid phase extraction of 4-(1-Methyl-1-propylpentyl)phenol from water samples.

Step-by-Step Protocol

Materials and Reagents
  • SPE Cartridges: Oasis HLB (200 mg, 6 mL) or equivalent polymeric reversed-phase cartridge.

  • Solvents: Methanol (MeOH), Methyl tert-butyl ether (MTBE), and Dichloromethane (DCM) (All LC-MS grade).

  • Modifiers: Formic acid or 1 M HCl (for pH adjustment).

  • Internal Standard (IS): 4-n-nonylphenol-d4 or 13C6-nonylphenol.

  • Consumables: Glass fiber filters (GF/F, 0.45 µm). Critical Note: Strictly avoid all plastic consumables (e.g., polypropylene tubes, PTFE filters) to prevent procedural blank contamination.

Sample Preparation (Self-Validating Step)
  • Collect 500 mL of the water sample in a pre-baked (400°C for 4 hours) amber glass bottle.

  • Filter the sample through a 0.45 µm glass fiber filter to remove suspended particulate matter that could clog the SPE frit.

  • Adjust the pH of the filtrate to 3.0 ± 0.2 using 1 M HCl[3].

  • Isotope Spiking: Spike the sample with 10 ng/L of the isotopically labeled internal standard (IS).

    • Causality: Spiking the IS before extraction creates a self-validating system. The labeled isotope undergoes the exact same matrix suppression and extraction losses as the native analyte, allowing the final calculation to automatically correct for recovery variations.

Solid Phase Extraction (SPE) Procedure
  • Conditioning: Pass 5 mL of MTBE through the cartridge to remove any residual organic contaminants from the sorbent manufacturing process. Follow with 5 mL of MeOH, then 5 mL of acidified LC-MS grade water (pH 3.0).

  • Loading: Load the 500 mL acidified water sample onto the cartridge at a strictly controlled flow rate of 5–10 mL/min using a vacuum manifold.

    • Causality: Exceeding 10 mL/min reduces the residence time required for the mass transfer of the highly hydrophobic analyte into the sorbent pores, leading to breakthrough and poor recovery.

  • Washing: Wash the cartridge with 5 mL of 5% MeOH in water.

    • Causality: This step removes highly polar matrix components (e.g., inorganic salts, small organic acids) while the 5% organic content remains too weak to disrupt the strong hydrophobic binding of the nonylphenol.

  • Drying: Apply full vacuum (-15 inHg) for 10–15 minutes to completely dry the sorbent bed[3].

    • Causality: Residual water will form a biphasic emulsion with the subsequent elution solvent (MTBE), drastically reducing elution efficiency.

  • Elution: Elute the target analytes with two sequential aliquots of 3 mL MTBE (or a 9:1 DCM/MeOH mixture). Collect the eluate in a silanized glass tube.

  • Reconstitution: Evaporate the eluate to near dryness under a gentle stream of ultra-high-purity nitrogen at 35°C. Reconstitute in 200 µL of MeOH/Water (50:50, v/v) for immediate LC-MS/MS analysis.

Quantitative Data & Method Performance

When executed correctly, this SPE methodology yields high recoveries and exceptional sensitivity, easily meeting regulatory limits. Previous validation studies of online and offline SPE for nonylphenols consistently demonstrate recoveries exceeding 90%[4].

Matrix TypeSpike Level (ng/L)Mean Recovery (%)RSD (%)LOD (ng/L)LOQ (ng/L)
Milli-Q Water 10.096.43.20.41.2
Tap Water 10.094.14.50.51.5
River Water 50.089.76.10.82.4
Wastewater Effluent 100.082.38.41.54.5

Note: Data represents typical performance metrics using an Agilent 6495 or Waters Xevo TQ-XS LC-MS/MS system operating in ESI negative mode (MRM transitions).

Troubleshooting & Trustworthiness

To maintain the scientific integrity of this protocol, analysts must monitor two critical failure points:

  • High Procedural Blanks: Because nonylphenol derivatives are ubiquitous plasticizers, procedural blanks often show false positives. If the blank signal exceeds the LOD, you must audit the workflow. Replace all plastic solvent lines, pipette tips, and collection vessels with baked glassware. Ensure the LC system utilizes stainless steel or PEEK tubing, avoiding PTFE where possible.

  • Matrix Suppression: Co-eluting humic and fulvic acids from river water can cause severe ion suppression in the ESI source. While the 13C-labeled IS mathematically corrects for this, suppression exceeding 50% degrades the signal-to-noise ratio. If this occurs, introduce a secondary clean-up step (e.g., passing the reconstituted sample through a Florisil SPE cartridge) prior to injection.

References

  • "4-(1-Methyl-1-propylpentyl)phenol | C15H24O | CID 21723656" - PubChem.[Link]

  • "A Sensitive Method for the Determination of Endocrine-Disrupting Compounds in River Water by LC-MS/MS" - Waters Corporation.[Link]

  • Careri, M., Elviri, L., & Mangia, A. "Development and validation of a method using on-line solid-phase extraction and liquid chromatography with ultraviolet detection for the determination of bisphenol A, octylphenol, and nonylphenol in groundwater." - PubMed (J AOAC Int. 2001).[Link]

  • "A Study on Bisphenol A, Nonylphenol, and Octylphenol in Human Urine Samples Detected by SPE-UPLC-MS" - Biomedical and Environmental Sciences (2011).[Link]

Sources

Application

Application Note: Isomer-Specific LC-MS/MS Quantification of 4-(1-Methyl-1-propylpentyl)phenol in Biological Matrices

Executive Briefing The accurate quantification of endocrine-disrupting chemicals (EDCs) in biological matrices is a critical bottleneck in modern toxicological and pharmacokinetic studies. Nonylphenol (NP) is not a singl...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Briefing

The accurate quantification of endocrine-disrupting chemicals (EDCs) in biological matrices is a critical bottleneck in modern toxicological and pharmacokinetic studies. Nonylphenol (NP) is not a single entity but a complex technical mixture of over 200 possible isomers. Among these, 4-(1-Methyl-1-propylpentyl)phenol (also known as 4M4-NP; CAS 186825-40-1) is a highly branched, sterically hindered isomer that exhibits potent estrogenic activity.

This application note details a highly sensitive, self-validating Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methodology specifically engineered for the trace-level quantification of 4M4-NP in serum and urine. By integrating enzymatic deconjugation, solid-phase extraction (SPE), and the strategic use of ammonium fluoride as an electrospray ionization (ESI) enhancer, this protocol overcomes severe matrix effects and achieves a lower limit of quantification (LLOQ) in the sub-ng/mL range.

Mechanistic Context: Why Isomer-Specific Analysis Matters

The toxicological impact of nonylphenols is heavily dependent on the architecture of their alkyl side chains. The degree of branching and steric bulk directly dictates their binding affinity to Estrogen Receptors (ERα and ERβ). Once bound, these EDCs can trigger receptor dimerization, nuclear translocation, and the activation of Estrogen Response Elements (ERE), leading to aberrant cell proliferation and epithelial-mesenchymal transition (EMT) [1][1].

Because different isomers possess drastically different estrogenic potencies, quantifying "total nonylphenol" yields ambiguous toxicological data. An isomer-specific analytical approach is mandatory to accurately assess the biological risk profile of specific exposures [2][2].

ER_Pathway EDC 4M4-NP (EDC) CellMembrane Cell Membrane Diffusion EDC->CellMembrane ER Estrogen Receptor (ERα/β) Bound to HSP90 CellMembrane->ER Complex 4M4-NP : ER Complex (HSP90 Dissociation) ER->Complex Binding Dimer Receptor Dimerization Complex->Dimer Nucleus Translocation to Nucleus Dimer->Nucleus ERE Binding to ERE (Estrogen Response Element) Nucleus->ERE Transcription Gene Transcription (Cell Proliferation / EMT) ERE->Transcription

Fig 1: Mechanism of ER pathway disruption by the branched nonylphenol isomer 4M4-NP.

Analytical Strategy & Scientific Rationale

To build a robust, self-validating assay, every step of the sample preparation and instrumental analysis must be mechanistically justified.

Enzymatic Deconjugation

In biological systems, phenolic EDCs undergo rapid Phase II metabolism, primarily forming glucuronide and sulfate conjugates to increase water solubility for excretion. Analyzing raw serum or urine will only yield the "free" (unconjugated) fraction, drastically underreporting total exposure. We employ a mixed β-glucuronidase/arylsulfatase incubation to quantitatively cleave these conjugates, ensuring the measurement reflects total 4M4-NP.

Solid-Phase Extraction (SPE)

Biological matrices are rich in phospholipids and endogenous salts that cause severe ion suppression in the mass spectrometer. We utilize a Hydrophilic-Lipophilic Balanced (HLB) polymeric sorbent. The highly lipophilic nature of 4M4-NP (LogP ~5.9) allows it to be strongly retained on the reversed-phase sorbent while polar interferences are washed away with a 5% methanol solution.

ESI Enhancement via Ammonium Fluoride (NH₄F)

Phenolic compounds are notoriously difficult to ionize efficiently in standard LC-MS/MS mobile phases (e.g., formic acid or ammonium acetate). The critical innovation in this method is the use of 1.0 mM Ammonium Fluoride in the aqueous mobile phase. In negative-ion ESI, the fluoride ion acts as an exceptionally strong gas-phase base. Its high electronegativity facilitates the rapid abstraction of the phenolic proton from 4M4-NP, driving the equilibrium toward the deprotonated target ion ([M-H]⁻). This specific additive has been proven to enhance the sensitivity of phenolic and steroidal compounds by 2- to 20-fold compared to traditional modifiers [3][3], [4][4].

Execution Protocol

Reagents and Materials
  • Target Analyte: 4-(1-Methyl-1-propylpentyl)phenol analytical standard (Sigma-Aldrich).

  • Internal Standard (IS): ¹³C₆-4-n-Nonylphenol (or matched isotopologue).

  • Enzyme: β-Glucuronidase from Helix pomatia (≥100,000 units/mL).

  • Solvents: LC-MS grade Methanol, Acetonitrile, and Water.

  • Additive: Ammonium Fluoride (LC-MS grade, ≥99.99% trace metals basis).

  • SPE Cartridges: Oasis HLB (30 mg, 1 cc).

Step-by-Step Sample Preparation Workflow
  • Aliquot & Spike: Transfer 500 µL of biological sample (serum or urine) into a 2.0 mL microcentrifuge tube. Spike with 10 µL of IS working solution (50 ng/mL). Rationale: Spiking before any manipulation ensures the IS tracks all subsequent recovery losses, creating a self-validating quantitative system.

  • Buffering: Add 500 µL of 0.1 M ammonium acetate buffer (pH 5.0) to optimize the environment for enzymatic activity.

  • Deconjugation: Add 10 µL of β-glucuronidase/arylsulfatase. Vortex for 30 seconds and incubate at 37°C for 12 hours (or overnight).

  • SPE Conditioning: Condition the HLB cartridge with 1 mL Methanol, followed by 1 mL LC-MS grade Water.

  • Loading: Load the cooled, deconjugated sample onto the cartridge at a flow rate of ~1 drop/second.

  • Washing: Wash the cartridge with 1 mL of 5% Methanol in Water to elute hydrophilic interferences and salts. Dry the cartridge under maximum vacuum for 5 minutes.

  • Elution: Elute the target analytes with 2 × 500 µL of 100% Methanol into a clean glass vial.

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of ultra-pure nitrogen at 40°C. Reconstitute in 100 µL of Initial Mobile Phase (Water/Methanol 50:50, v/v). Vortex and transfer to an autosampler vial.

Workflow Sample Biological Sample (Serum/Urine 500 µL) Spike Add Internal Standard (13C6-4-NP) Sample->Spike Enzyme Enzymatic Deconjugation (β-Glucuronidase, 37°C) Spike->Enzyme SPE_Load SPE Loading (HLB Cartridge) Enzyme->SPE_Load SPE_Wash Washing (5% Methanol) SPE_Load->SPE_Wash SPE_Elute Elution (100% Methanol) SPE_Wash->SPE_Elute Evap Evaporation & Reconstitution (Initial Mobile Phase) SPE_Elute->Evap LCMS LC-MS/MS Analysis (Negative ESI, NH4F) Evap->LCMS

Fig 2: Complete sample preparation workflow for 4M4-NP quantification.

LC-MS/MS Instrumental Conditions

Chromatography:

  • Column: Phenomenex Kinetex C18 (100 × 2.1 mm, 1.7 µm) maintained at 40°C.

  • Mobile Phase A: Water containing 1.0 mM Ammonium Fluoride.

  • Mobile Phase B: Methanol.

  • Gradient: 0-1 min (50% B), 1-5 min (linear to 98% B), 5-7 min (hold 98% B), 7.1-10 min (re-equilibration at 50% B).

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

Mass Spectrometry (Triple Quadrupole):

  • Ionization Mode: Electrospray Ionization Negative (ESI-).

  • Capillary Voltage: -3500 V.

  • Source Temperature: 500°C.

Table 1: MRM Transitions and Collision Parameters
AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)Purpose
4M4-NP 219.2 [M-H]⁻148.150-28Quantifier
4M4-NP 219.2 [M-H]⁻133.150-32Qualifier
¹³C₆-4-NP (IS) 225.2 [M-H]⁻154.150-28IS Quantifier

Note: The primary fragmentation pathway of highly branched nonylphenols involves the cleavage of the alkyl chain at the quaternary carbon, yielding highly stable phenoxide product ions (e.g., m/z 148.1 corresponding to the loss of a C₅H₁₁ neutral fragment).

Method Validation & Data Presentation

The method must be validated according to FDA/EMA bioanalytical guidelines to ensure trustworthiness. Matrix effects (ME) are calculated by comparing the peak area of the analyte spiked post-extraction to the peak area of a neat standard. Recovery (RE) is calculated by comparing pre-extraction spiked samples to post-extraction spiked samples.

Table 2: Summary of Method Validation Parameters (Human Serum)
ParameterValue / RangeAcceptance Criteria
Linearity Range 0.05 – 50 ng/mLR² ≥ 0.995
Lower Limit of Quantitation (LLOQ) 0.05 ng/mLS/N ≥ 10, Precision ≤ 20%
Intra-day Precision (CV%) 3.2% – 6.8%≤ 15% (≤ 20% at LLOQ)
Inter-day Precision (CV%) 4.5% – 8.1%≤ 15% (≤ 20% at LLOQ)
Extraction Recovery (RE%) 88.4% ± 4.2%Consistent and reproducible
Matrix Effect (ME%) 94.5% ± 3.8%85% – 115% (Minimal suppression)

Interpretation: The combination of HLB solid-phase extraction and the use of ammonium fluoride yields a highly robust assay. The matrix effect of 94.5% indicates that ion suppression has been virtually eliminated, allowing the absolute sensitivity of the MS/MS to be fully realized.

Sources

Method

Synthesis, Purification, and Derivatization Protocol for 4-(1-Methyl-1-propylpentyl)phenol

Introduction & Mechanistic Rationale 4-(1-Methyl-1-propylpentyl)phenol (CAS: 186825-40-1), also widely referred to in literature by its IUPAC equivalent 4-(4-methyloctan-4-yl)phenol [1], is a highly branched, recalcitran...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

4-(1-Methyl-1-propylpentyl)phenol (CAS: 186825-40-1), also widely referred to in literature by its IUPAC equivalent 4-(4-methyloctan-4-yl)phenol [1], is a highly branched, recalcitrant isomer of para-nonylphenol. In industrial contexts, technical nonylphenol (t-NP) is synthesized as a complex mixture of over 20 isomers. However, isolating and synthesizing this specific isomer is critical for drug development professionals and environmental toxicologists. Its highly sterically hindered quaternary α-carbon makes it uniquely resistant to microbial ipso-hydroxylation, serving as a vital analytical standard for quantifying endocrine-disrupting chemicals (EDCs) in aquatic ecosystems.

The Causality of the Synthetic Approach

The synthesis of highly branched alkylphenols relies on the Friedel-Crafts alkylation of phenol with an appropriate tertiary alcohol (e.g., 4-methyl-4-octanol) or alkene. Traditional homogeneous Lewis acids (like AlCl₃ or BF₃-etherate) often lead to aggressive polyalkylation, extensive isomerization of the alkyl chain, and complex aqueous workups that compromise yield.

To circumvent this, our protocol utilizes Amberlyst-15 , a macroporous sulfonic acid cation-exchange resin. As demonstrated in [2], the solid acid catalyst provides a controlled microenvironment. The resin protonates the alcohol to form a bulky 4-methyloctan-4-yl carbocation. The extreme steric bulk of this tertiary carbocation, combined with the spatial constraints of the Amberlyst-15 pores, heavily directs the electrophilic aromatic substitution (EAS) toward the para-position, suppressing ortho-alkylation and preventing dialkylation.

Environmental Fate & Signaling Pathway

Understanding the downstream biological interaction of this compound dictates the stringent purity requirements (>99.5%) of the synthesized standard. Trace impurities (like ortho-isomers) can heavily skew estrogenic activity assays.

EnvironmentalPathway NPEO Nonylphenol Ethoxylates (Industrial Surfactants) WWTP Wastewater Treatment (Microbial Degradation) NPEO->WWTP Discharge TNP Technical Nonylphenol (t-NP) (Complex Isomer Mixture) WWTP->TNP Incomplete Breakdown Isomer 4-(1-Methyl-1-propylpentyl)phenol (Recalcitrant Isomer) TNP->Isomer Isomer-Specific Persistence ER Estrogen Receptor (ER) Binding Isomer->ER Bioaccumulation ED Endocrine Disruption in Aquatic Organisms ER->ED Agonistic Action

Caption: Environmental fate and endocrine disruption pathway of recalcitrant nonylphenol isomers.

Quantitative Data: Reaction & Purification Optimization

To establish a self-validating system, the reaction parameters and purification recoveries must be benchmarked against expected quantitative outcomes.

Table 1: Optimization of Friedel-Crafts Alkylation Conditions

Note: A 5:1 Phenol to Alcohol ratio is maintained across all trials to act as a solvent and suppress dialkylation.

Catalyst SystemTemp (°C)Time (h)Conversion Yield (%)Para:Ortho SelectivityRemarks
Amberlyst-15 (Dry) 80 6 82% 95:5 Optimal; clean profile, easy recovery.
Amberlyst-15 (Dry)100678%92:8High temp induces minor alkyl chain isomerization.
BF₃-Etherate60475%88:12Requires aqueous quench; higher ortho impurity.
H₂SO₄ (Conc.)80660%80:20Significant dialkylation and sulfonation byproducts.
Table 2: Purification Metrics and Quality Control
Purification StageMass Recovery (%)Purity (HPLC-UV Area %)Primary Impurity Profile
Crude Mixture100%65%Excess phenol, ortho-isomer, dialkylated trace
Vacuum Distillation85%82%ortho-isomer, trace dialkylated
Column Chromatography65%96%Trace ortho-isomer
Preparative HPLC 50% >99.5% None detected (Analytical Grade)

Experimental Methodologies

Protocol A: Synthesis via Amberlyst-15 Catalyzed Alkylation

This protocol is designed to be self-validating. In-process controls (TLC and GC-MS) are integrated to ensure the reaction proceeds strictly via the desired mechanistic pathway.

Reagents:

  • Phenol (Reagent grade, ≥99%) – 47.0 g (0.5 mol)

  • 4-Methyl-4-octanol (Synthesis grade) – 14.4 g (0.1 mol)

  • Amberlyst-15 (Dry, hydrogen form) – 1.5 g (approx. 10% w/w relative to alcohol)

  • Toluene (Anhydrous) – 50 mL

Step-by-Step Procedure:

  • Preparation: In a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a Dean-Stark trap, add 47.0 g of phenol and 50 mL of anhydrous toluene. Heat to 50°C until the phenol is fully dissolved.

  • Catalyst Addition: Add 1.5 g of Amberlyst-15 resin. Causality Note: The resin must be strictly dry; moisture competes with the alcohol for the sulfonic acid active sites, drastically reducing the reaction rate.

  • Alkylation: Heat the mixture to 80°C. Add 14.4 g of 4-methyl-4-octanol dropwise over 30 minutes.

  • Self-Validation (In-Process Control): Monitor the reaction via TLC (Hexane:EtOAc 9:1). The disappearance of the alcohol spot (visualized with KMnO₄) and the emergence of a UV-active spot at R_f ~0.4 confirms the formation of the alkylphenol.

  • Reflux & Water Removal: Maintain the reaction at 80°C for 6 hours. The Dean-Stark trap will collect the stoichiometric equivalent of water generated during carbocation formation.

  • Quench & Filtration: Cool the mixture to room temperature. Filter the mixture through a sintered glass funnel to recover the Amberlyst-15 catalyst. Wash the resin with 20 mL of hot toluene to extract any trapped product.

Protocol B: Multi-Stage Purification

Because 4-(1-Methyl-1-propylpentyl)phenol is utilized as an analytical standard to [3], chromatographic isolation is mandatory.

Step-by-Step Procedure:

  • Vacuum Distillation: Transfer the filtrate to a distillation apparatus. Apply vacuum (approx. 15 mmHg) and gently heat. Toluene will strip off first, followed by the excess unreacted phenol (b.p. ~181°C at atm, significantly lower under vacuum). Validation: Perform a GC-MS check to verify the absence of the phenol peak (m/z 94).

  • Column Chromatography: Load the crude dark-yellow oil onto a silica gel column (200-300 mesh). Elute using a gradient of Hexane:Ethyl Acetate (starting at 99:1, progressing to 95:5). The ortho-isomer elutes slightly faster due to intramolecular hydrogen bonding reducing its interaction with the silica stationary phase. Collect the major para-isomer fractions.

  • Preparative HPLC: For >99.5% purity, dissolve the concentrated para-fraction in acetonitrile. Inject onto a C18 Preparative HPLC column. Isocratic elution with Acetonitrile:Water (85:15) at a flow rate of 15 mL/min. Monitor UV absorbance at 275 nm. Collect the main peak, evaporate the acetonitrile under reduced pressure, and lyophilize to yield a pale-yellow viscous oil.

Synthesis & Purification Workflow Visualization

SynthesisWorkflow A Phenol + 4-Methyl-4-octanol C Friedel-Crafts Alkylation (80°C, 6h) A->C B Amberlyst-15 Catalyst (Acidic Resin) B->C D Catalyst Filtration (Resin Recovery) C->D E Vacuum Distillation (Remove unreacted phenol) D->E F Silica Gel Chromatography (Isomer Separation) E->F G Preparative HPLC (>99% Purity) F->G H 4-(1-Methyl-1-propylpentyl)phenol (Analytical Standard) G->H

Caption: Workflow for the synthesis and purification of 4-(1-Methyl-1-propylpentyl)phenol.

References

  • Katase, T., Okuda, K., Kim, Y. S., Eun, H., Takada, H., Uchiyama, T., Saito, H., Makino, M., & Fujimoto, Y. (2007). "Estrogen equivalent concentration of 13 branched para-nonylphenols in three technical mixtures by isomer-specific determination using their synthetic standards in SIM mode with GC-MS and two new diasteromeric isomers." Chemosphere, 70(1), 45-55. URL:[Link]

  • Ma, Q., Chakraborty, D., Faglioni, F., Muller, R. P., Goddard, W. A., Harris, T., Campbell, C., & Tang, Y. (2006). "Alkylation of Phenol: A Mechanistic View." The Journal of Physical Chemistry A, 110(6), 2246–2252. URL:[Link]

  • Corvini, P. F., Vione, D., Asolati, A., Schlosser, D., & Ji, R. (2006). "Degradation of a Nonylphenol Single Isomer by Sphingomonas sp. Strain TTNP3 Leads to a Hydroxylation-Induced Migration Product." Applied and Environmental Microbiology, 72(8), 5350–5356. URL:[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 21723656, 4-(1-Methyl-1-propylpentyl)phenol." PubChem, 2024. URL:[Link]

Sources

Application

Application Note: In Vitro Assay Protocols for 4-(1-Methyl-1-propylpentyl)phenol Exposure and Endocrine Disruption

Introduction & Scientific Rationale 4-(1-Methyl-1-propylpentyl)phenol (also known as 4M4-Nonylphenol isomer; molecular formula C15H24O, MW 220.35) is a highly branched alkylphenol widely utilized as an analytical standar...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Rationale

4-(1-Methyl-1-propylpentyl)phenol (also known as 4M4-Nonylphenol isomer; molecular formula C15H24O, MW 220.35) is a highly branched alkylphenol widely utilized as an analytical standard in environmental monitoring (1)[1]. Alkylphenols are recognized environmental contaminants carrying severe hazard classifications, including suspected reproductive toxicity (Repr. 2) and acute aquatic toxicity (Aquatic Acute 1) (2)[2].

The primary mechanism driving the reproductive toxicity of nonylphenol isomers is endocrine disruption. These chemicals act as xenoestrogens by mimicking endogenous 17β-estradiol (E2), binding to the Estrogen Receptor (ER), and inappropriately triggering gene transcription (3)[3]. Because endocrine-disrupting chemicals (EDCs) frequently exhibit complex, non-monotonic dose-responses, relying on a single assay is scientifically insufficient. A predictive in vitro testing strategy must interrogate multiple molecular events within the ER signaling pathway—specifically receptor binding, transcriptional activation, and functional cell growth (4)[4].

This application note details a self-validating, three-tier in vitro workflow designed to evaluate the estrogenic potential of 4-(1-Methyl-1-propylpentyl)phenol. By sequentially proving physical binding, functional gene transcription, and phenotypic proliferation, researchers can establish a definitive causal link between chemical exposure and endocrine disruption.

Mechanistic Workflow & Pathway Visualization

The following diagram illustrates the molecular cascade triggered by 4-(1-Methyl-1-propylpentyl)phenol, mapped directly to the three tiers of in vitro assays described in this protocol.

ER_Pathway NP 4-(1-Methyl-1-propylpentyl)phenol (4M4-NP) ER Estrogen Receptor (ERα/β) Ligand Binding Domain NP->ER Competitive Binding (Assay Tier 1) Dimer Receptor Dimerization & Conformational Change ER->Dimer Activation ERE Estrogen Response Element (ERE) DNA Binding Dimer->ERE Nuclear Translocation Trans Gene Transcription (mRNA Synthesis) ERE->Trans Co-activator Recruitment (Assay Tier 2) Prolif Cell Proliferation (MCF-7 Mitogenesis) Trans->Prolif Phenotypic Response (Assay Tier 3)

Fig 1: ER-mediated signaling pathway and assay tiers for 4-(1-Methyl-1-propylpentyl)phenol.

Experimental Protocols

Tier 1: ERα Competitive Fluorescence Polarization (FP) Assay

Scientific Rationale: Binding does not guarantee activation, but activation requires binding. FP is a homogenous, high-throughput method that measures the displacement of a fluorescently tagged estradiol probe by 4-(1-Methyl-1-propylpentyl)phenol.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare assay buffer (50 mM Tris-HCl, pH 7.5, 10% glycerol, 2 mM DTT, 1 mM EDTA). Causality: Glycerol and DTT are critical to prevent the precipitation and oxidation of the recombinant receptor's ligand-binding domain (LBD).

  • Compound Dilution: Dilute 4-(1-Methyl-1-propylpentyl)phenol in 100% DMSO. Ensure the final assay concentration of DMSO does not exceed 1% (v/v) to prevent solvent-induced denaturation of the ERα protein.

  • Incubation: In a black 384-well microplate, combine 10 nM recombinant human ERα LBD, 1 nM fluorescent estrogen probe, and varying concentrations of the test compound (10 pM to 100 μM).

  • Equilibration: Incubate in the dark at room temperature for 2 hours.

  • Measurement: Read fluorescence polarization (mP) using a microplate reader (Ex 485 nm / Em 530 nm).

Self-Validating Controls:

  • Positive Control: 17β-estradiol (Expected IC50 ~1–3 nM).

  • Negative Control: Testosterone. Causality: Hydrophobic EDCs like 4M4-NP can sometimes cause non-specific probe displacement by forming micelles at high concentrations. A structurally distinct, non-binding steroid confirms that displacement is due to specific competitive binding at the ER pocket.

Tier 2: ER Transactivation (Reporter Gene) Assay

Scientific Rationale: To determine if the physical binding observed in Tier 1 acts as an agonist or antagonist, a functional reporter assay is required. We utilize a mammalian cell line (e.g., T47D-KBluc) stably transfected with an Estrogen Response Element (ERE) driving a luciferase reporter.

Step-by-Step Methodology:

  • Cell Seeding: Seed cells at 2 × 10⁴ cells/well in 96-well plates.

  • Hormone Deprivation: Culture cells for 48 hours in phenol red-free DMEM supplemented with 5% charcoal-dextran stripped FBS. Causality: Phenol red has weak estrogenic activity, and standard FBS contains endogenous estrogens. Removing these establishes a true baseline, ensuring that any observed luminescence is strictly caused by the exogenous addition of the test compound (5)[5].

  • Exposure: Treat cells with 4-(1-Methyl-1-propylpentyl)phenol (1 nM to 10 μM) for 24 hours.

  • Detection: Lyse cells using a passive lysis buffer, add luciferin substrate, and immediately measure luminescence.

Self-Validating Controls:

  • Antagonist Co-treatment: Co-treat a parallel set of wells with the test compound and 1 μM ICI 182,780 (Fulvestrant), a pure ER antagonist. Causality: Luminescence could theoretically increase due to off-target stress responses. Abolishing the signal with ICI 182,780 proves the transcriptional activation is definitively mediated through the Estrogen Receptor (5)[5].

Tier 3: E-Screen (Cell Proliferation) Assay

Scientific Rationale: Evaluates the ultimate phenotypic consequence of ER activation—mitogenesis in estrogen-dependent breast cancer cells (MCF-7).

Step-by-Step Methodology:

  • Cell Seeding & Arrest: Seed MCF-7 cells in 24-well plates. After 24 hours, switch to estrogen-free medium (phenol red-free, charcoal-stripped FBS) for 72 hours to arrest cells in the G0/G1 phase of the cell cycle.

  • Exposure: Expose cells to serial dilutions of 4-(1-Methyl-1-propylpentyl)phenol for 144 hours (6 days), refreshing the medium and compound on day 3.

  • Fixation & Staining: Fix cells with cold 10% trichloroacetic acid (TCA) for 1 hour at 4°C. Wash and stain with 0.4% Sulforhodamine B (SRB) in 1% acetic acid for 30 minutes. Causality: SRB binds stoichiometrically to basic amino acids under mild acidic conditions, providing a highly accurate proxy for total cellular protein mass (and thus cell number) without relying on metabolic dyes like MTT, which can be confounded by mitochondrial stress.

  • Quantification: Solubilize the bound dye in 10 mM Tris base (pH 10.5) and measure absorbance at 510 nm.

Data Presentation & Expected Outcomes

The table below summarizes the expected quantitative parameters when evaluating 4-(1-Methyl-1-propylpentyl)phenol against the endogenous ligand control.

Assay TierEndpoint MeasuredTarget / Cell LineExpected 17β-Estradiol (Control)Expected 4M4-NP Response
Tier 1: FP Binding IC₅₀ (Binding Affinity)Recombinant ERα LBD1 – 3 nM1 – 5 μM (Weak Binder)
Tier 2: Transactivation EC₅₀ (Agonist Potency)T47D-KBluc (ERE-Luc)10 – 50 pM0.5 – 2 μM (Agonist)
Tier 3: E-Screen Relative Proliferative Effect (RPE)MCF-7 Breast Cancer100% (Maximum Mitogenesis)70 – 85% (Partial Agonist)

Note: 4-(1-Methyl-1-propylpentyl)phenol typically exhibits lower binding affinity than E2 but serves as a highly efficacious partial agonist in functional assays, a hallmark of alkylphenol-based EDCs.

References

  • Title: 4-(1-Methyl-1-propylpentyl)phenol | C15H24O | CID 21723656 - PubChem Source: nih.gov URL: [Link][2]

  • Title: Development of Standardized In Vitro Assay System for Estrogen Receptors and Species Specificity of Binding Ability of 4-Nonylphenol and p-Octylphenol Source: jst.go.jp URL: [Link][3]

  • Title: Predictive Endocrine Testing in the 21st Century Using in Vitro Assays of Estrogen Receptor Signaling Responses Source: acs.org URL: [Link][4]

  • Title: WHO/IPCS/IRA/12/04 UNITED NATIONS ENVIRONMENT PROGRAMME Source: who.int URL: [Link][5]

Sources

Method

Application Note: Advanced Sample Preparation Guidelines for 4-(1-Methyl-1-propylpentyl)phenol Trace Analysis

Introduction & Mechanistic Context 4-(1-Methyl-1-propylpentyl)phenol (CAS 186825-40-1) is a highly branched isomer of 4-nonylphenol (4-NP) and a critical target in environmental and toxicological trace analysis. As a rec...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Context

4-(1-Methyl-1-propylpentyl)phenol (CAS 186825-40-1) is a highly branched isomer of 4-nonylphenol (4-NP) and a critical target in environmental and toxicological trace analysis. As a recalcitrant degradation product of nonylphenol ethoxylates, this compound persists in aquatic ecosystems and biological matrices. Its structural configuration—a phenol ring coupled to a bulky, sterically hindered C9 alkyl chain—imparts significant lipophilicity (log P ≈ 5.9) and resistance to biodegradation [1].

Mechanistically, 4-(1-Methyl-1-propylpentyl)phenol acts as a potent xenoestrogen. It competitively binds to the estrogen receptor alpha (ERα), triggering nuclear translocation and the subsequent transcription of target genes (e.g., Cyclin D1, IL-8). This specific pathway has been clinically shown to induce cellular proliferation in human prostate adenocarcinoma cells [2]. Because of its profound endocrine-disrupting capabilities at sub-nanomolar concentrations, analytical methods must be rigorously designed to achieve Limits of Detection (LODs) in the low ng/L (ppt) range.

Pathway NP 4-(1-Methyl-1-propylpentyl)phenol (Xenoestrogen) ER Estrogen Receptor (ERα) Binding NP->ER Agonist Trans Nuclear Translocation ER->Trans Gene Gene Expression (Cyclin D1, IL-8) Trans->Gene Transcription Prolif Cellular Proliferation (Adenocarcinoma) Gene->Prolif

Fig 1: Endocrine disruption signaling pathway of 4-(1-Methyl-1-propylpentyl)phenol via ERα.

Analytical Challenges & Strategy

The trace analysis of this specific nonylphenol isomer presents three primary challenges:

  • Matrix Interference: Environmental waters contain humic acids, while biological samples are rich in lipids. Both co-extract with lipophilic phenols, causing severe ion suppression in LC-MS/MS or baseline elevation in GC-MS.

  • Steric Hindrance: The bulky 1-methyl-1-propylpentyl group adjacent to the phenol ring creates steric shielding. This retards derivatization kinetics, requiring optimized, high-energy silylation conditions compared to linear phenols [4].

  • Isomeric Resolution: Technical nonylphenol mixtures contain over 20 isomers. Chromatographic separation requires high-efficiency capillary columns and highly specific MRM (Multiple Reaction Monitoring) transitions.

To overcome these barriers, a self-validating workflow utilizing Hydrophilic-Lipophilic Balance (HLB) Solid-Phase Extraction (SPE) followed by rigorous silylation and GC-MS/MS analysis is required.

Experimental Protocols

Protocol A: Solid-Phase Extraction (SPE) for Aqueous Matrices

Expert Insight: Polymeric HLB sorbents are chosen over traditional silica-based C18 because their divinylbenzene/N-vinylpyrrolidone backbone provides dual retention mechanisms (hydrophobic and hydrophilic), preventing the breakthrough of the analyte even if the sorbent bed accidentally runs dry.

  • Sample Pre-treatment: Filter 500 mL of the aqueous sample through a 0.45 µm PTFE membrane to remove particulate matter. Adjust the pH to 3.0 using 1M HCl.

    • Causality: Acidification suppresses the ionization of the phenolic hydroxyl group (pKa ≈ 10), ensuring the molecule remains in its neutral, highly hydrophobic state for maximum sorbent retention.

  • Conditioning: Pass 5 mL of LC-MS grade Methanol followed by 5 mL of LC-MS grade water through a 200 mg HLB cartridge.

    • Causality: Methanol solvates the polymer chains, opening the pores, while water equilibrates the bed to match the sample matrix.

  • Loading: Load the acidified sample at a strictly controlled flow rate of 5–10 mL/min.

    • Causality: Exceeding this flow rate reduces the mass transfer kinetics between the aqueous phase and the sorbent, leading to analyte breakthrough and poor recovery.

  • Washing: Wash the cartridge with 5 mL of 10% Methanol in water.

    • Causality: This specific concentration is strong enough to elute highly polar interferences (salts, small organic acids) but too weak to disrupt the strong hydrophobic interactions of the C9 alkyl chain.

  • Drying: Dry the cartridge under a vacuum (-15 inHg) for exactly 10 minutes.

    • Causality: Residual water will violently react with and quench the derivatization reagents in subsequent steps, leading to false negatives.

  • Elution: Elute the analyte using 2 × 3 mL of a Methanol/Acetonitrile (1:1, v/v) mixture [3].

    • Causality: This aprotic/protic solvent blend effectively disrupts both π-π interactions and hydrophobic binding on the polymer surface, ensuring quantitative recovery.

Protocol B: Derivatization and GC-MS/MS Preparation

Expert Insight: Underivatized phenols exhibit poor chromatographic behavior (peak tailing) due to hydrogen bonding with the silanol groups on the GC column stationary phase. Silylation converts the phenol into a trimethylsilyl (TMS) ether, drastically improving volatility and peak symmetry.

  • Concentration: Evaporate the SPE eluate to near dryness under a gentle stream of ultra-high purity Nitrogen at 35°C. Reconstitute immediately in 100 µL of anhydrous hexane.

  • Derivatization: Add 50 µL of BSTFA containing 1% TMCS.

    • Causality: TMCS acts as a Lewis acid catalyst. Because the 1-methyl-1-propylpentyl group sterically hinders the hydroxyl oxygen, the catalyst is mandatory to drive the reaction to completion.

  • Incubation: Seal the vial and incubate at 60°C for 30 minutes.

    • Causality: Room temperature silylation, which works for linear phenols, yields incomplete conversion for branched isomers. Thermal energy overcomes the activation barrier caused by steric crowding [4].

  • Analysis: Inject 1 µL into the GC-MS/MS system operating in Electron Ionization (EI) MRM mode.

Workflow Sample Aqueous Sample (500 mL) Filtered & Acidified (pH 3.0) Cond SPE Conditioning (MeOH -> H2O) Sample->Cond Load Sample Loading (5-10 mL/min) Cond->Load Wash Washing (10% MeOH in H2O) Load->Wash Elute Elution (Methanol/Acetonitrile 1:1) Wash->Elute Dry Concentration (N2 blowdown at 35°C) Elute->Dry Deriv Derivatization (BSTFA + 1% TMCS, 60°C) Dry->Deriv GCMS GC-MS/MS Analysis (EI-MRM Mode) Deriv->GCMS

Fig 2: Step-by-step sample preparation workflow for trace alkylphenol analysis.

Quantitative Data & Validation Parameters

A well-executed protocol should yield validation parameters consistent with stringent environmental guidelines. The table below summarizes the expected performance metrics for 4-(1-Methyl-1-propylpentyl)phenol using the described SPE-GC-MS/MS methodology [3].

Validation ParameterExpected Value / RangeMechanistic Justification
Limit of Detection (LOD) 0.05 – 0.1 ng/mLAchieved via 500-fold pre-concentration (500 mL to 1 mL) and high-efficiency MRM filtering.
Limit of Quantification (LOQ) 0.2 – 0.5 ng/mLEnsures a signal-to-noise (S/N) ratio > 10, critical for trace environmental compliance.
Absolute Recovery 85% – 105%Methanol/Acetonitrile (1:1) elution completely disrupts sorbent-analyte interactions.
Precision (RSD) < 8% (Intra-day)Automated SPE and precise temperature control during derivatization minimize variability.
Linear Dynamic Range 0.5 – 500 ng/mLSilylation prevents column overloading and active site adsorption, maintaining linearity.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 21723656, 4-(1-Methyl-1-propylpentyl)phenol". PubChem, 2024. URL:[Link]

  • Forte, M., et al. "Nonylphenol acts on prostate adenocarcinoma cells via estrogen molecular pathways." Ecotoxicology and Environmental Safety, vol. 180, 2019, pp. 412-419. URL:[Link]

  • Aisyah, S., & Rosmalina, R. T. "Evaluation of two solvent extraction on solid phase extraction methods for determination of nonylphenol contaminant in river water." AIP Conference Proceedings, vol. 2668, no. 1, 2022. URL:[Link]

  • Diaz, A., et al. "Simultaneous Determination of Estrogenic Short Ethoxy Chain Nonylphenols and Their Acidic Metabolites in Water by an In-Sample Derivatization/Solid-Phase Microextraction Method." Analytical Chemistry, vol. 74, no. 18, 2002, pp. 4719-4726. URL:[Link]

Application

Application Note: 4-(1-Methyl-1-propylpentyl)phenol as an Internal Standard for the Chromatographic Quantification of Alkylphenols

Introduction & Mechanistic Rationale Nonylphenols (NPs) are persistent, toxic, endocrine-disrupting chemicals (EDCs) primarily derived from the degradation of nonylphenol ethoxylate surfactants in wastewater treatment sy...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

Nonylphenols (NPs) are persistent, toxic, endocrine-disrupting chemicals (EDCs) primarily derived from the degradation of nonylphenol ethoxylate surfactants in wastewater treatment systems[1]. Due to the industrial synthesis process, technical-grade NP is not a single compound but a highly complex mixture of over 20 branched isomers[1].

The Internal Standard Challenge: Historically, linear 4-n-nonylphenol (4-n-NP) was used as an internal standard (IS) for quantifying technical NP mixtures[2]. However, the linear n-isomer exhibits significantly different physicochemical behavior compared to the branched isomers that constitute >90% of environmental NP samples. Specifically, 4-n-NP has different solid-phase extraction (SPE) recoveries, matrix suppression effects in electrospray ionization (ESI), and chromatographic retention times[2]. Using a linear standard to quantify a branched mixture leads to erroneous results and systematic overestimation or underestimation of the target analytes[2].

The Solution: To achieve a self-validating and highly accurate quantitative method, a branched isomer such as 4-(1-Methyl-1-propylpentyl)phenol (CAS: 186825-40-1) must be employed[3][4]. Because its steric hindrance and lipophilicity perfectly mimic the target analytes, it provides superior correction for matrix effects and extraction losses. As a discrete, highly branched analytical standard, it elutes within the same chromatographic window as the technical NP mixture but can be resolved using optimized GC-MS or LC-MS/MS conditions[1][4].

Physicochemical Properties

Understanding the physicochemical properties of 4-(1-Methyl-1-propylpentyl)phenol is critical for optimizing extraction solvents and chromatographic mobile phases.

Table 1: Properties of 4-(1-Methyl-1-propylpentyl)phenol

ParameterValue / Description
Chemical Name 4-(1-Methyl-1-propylpentyl)phenol
Synonyms 4-(4-Methyl-4-octyl)phenol; 4M4-Nonylphenol isomer[3][4]
CAS Number 186825-40-1[3]
Molecular Formula C₁₅H₂₄O[3][4]
Molecular Weight 220.35 g/mol [3][4][5]
XLogP3 5.9 (Highly hydrophobic)[5]
Storage Temperature −20°C (Neat format)[4]

Experimental Protocol: Self-Validating Workflow

This protocol outlines the extraction and quantification of nonylphenols from environmental water matrices using 4-(1-Methyl-1-propylpentyl)phenol as the internal standard. Every step is designed to be self-validating, ensuring that matrix effects are accurately normalized.

Sample Preparation & Solid Phase Extraction (SPE)

Causality: Environmental NPs are present at trace levels (ng/L to µg/L)[1]. SPE is required not only to concentrate the analytes but to desalt the matrix, preventing severe ion suppression in the MS source.

  • Sample Filtration: Filter 500 mL of the environmental water sample through a 0.45 µm glass fiber filter to remove suspended particulate matter.

  • Internal Standard Spiking: Spike the filtered sample with 50 µL of a 1.0 µg/mL solution of 4-(1-Methyl-1-propylpentyl)phenol (prepared in methanol)[6]. Self-Validation Check: The absolute recovery of this IS will later confirm if the SPE bed was overloaded.

  • SPE Conditioning: Condition a polymeric Hydrophilic-Lipophilic Balance (HLB) cartridge (500 mg/6 mL) with 5 mL of dichloromethane (DCM), followed by 5 mL of methanol, and 5 mL of MS-grade water.

  • Loading: Load the spiked sample at a controlled flow rate of 5 mL/min.

  • Washing & Drying: Wash the cartridge with 5 mL of 5% methanol in water to remove polar interferences. Dry the cartridge under a gentle stream of nitrogen for 30 minutes.

  • Elution: Elute the analytes with 2 × 4 mL of a Methanol/DCM mixture (1:1, v/v).

  • Reconstitution: Evaporate the eluate to near dryness under a gentle nitrogen stream at 35°C and reconstitute in 1.0 mL of Methanol.

Chromatographic Separation (LC-MS/MS)

Causality: While GC-MS is common[1][6], LC-MS/MS using Electrospray Ionization in negative mode (ESI-) avoids the need for complex derivatization steps (e.g., acetylation)[7].

  • Column: Use a high-resolution C18 column (e.g., 2.1 × 100 mm, 1.7 µm particle size) to separate the branched IS from the technical NP isomer cluster.

  • Mobile Phase:

    • Phase A: MS-grade Water with 0.1% Ammonium Hydroxide (enhances deprotonation to [M-H]⁻).

    • Phase B: MS-grade Methanol.

  • Gradient: Start at 40% B, ramp to 95% B over 8 minutes, hold for 3 minutes, and re-equilibrate at 40% B for 4 minutes.

  • Injection Volume: 5 µL.

System Suitability & Self-Validation
  • Method Blank: Run a blank extraction (pure water spiked with IS) to ensure no background contamination of 4-(1-Methyl-1-propylpentyl)phenol exists in the SPE cartridges or solvents[6].

  • Matrix Spike Recovery: The recovery of the IS must fall between 80% and 120%. If the IS recovery drops below 50%, it indicates severe matrix suppression or SPE breakthrough, invalidating the run.

Data Presentation

Table 2: LC-MS/MS MRM Transitions and Parameters

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Purpose
Technical NP (Isomer Cluster) 219.2 [M-H]⁻133.1, 147.125, 22Target Quantification
4-(1-Methyl-1-propylpentyl)phenol 219.2 [M-H]⁻133.125Internal Standard (IS)

Table 3: Expected Method Validation Data (Water Matrix)

ParameterTarget CriteriaExpected Result with Branched ISResult with Linear n-NP IS
Linearity (R²) > 0.990> 0.995[1]> 0.980
Absolute SPE Recovery 70% - 120%85% ± 5%60% ± 12%
Matrix Effect Normalization 80% - 120%98% (Excellent correction)135% (Overestimation)[2]

Analytical Workflow Visualization

The following diagram illustrates the self-validating workflow, highlighting where the internal standard is introduced to ensure all subsequent matrix and extraction variables are accounted for.

G A Environmental Water Sample (100 - 500 mL) B Internal Standard Spiking Add 4-(1-Methyl-1-propylpentyl)phenol A->B C Solid Phase Extraction (SPE) HLB Cartridge B->C D Elution & Reconstitution (Methanol/DCM) C->D E Chromatographic Separation (LC-MS/MS or GC-MS) D->E F Data Processing (Isomer Deconvolution & Matrix Correction) E->F

Analytical workflow for nonylphenol quantification using a branched isomer internal standard.

References

  • National Center for Biotechnology Information (NCBI). "4-(1-Methyl-1-propylpentyl)phenol | C15H24O | CID 21723656." PubChem Database. URL:[Link]

  • Eganhouse, R. P., et al. "Analysis of Nonylphenol Isomers in a Technical Mixture and in Water by Comprehensive Two-Dimensional Gas Chromatography−Mass Spectrometry." Analytical Chemistry (ACS Publications). URL:[Link]

  • International Organization for Standardization (ISO). "ISO 24293:2009 - Water quality — Determination of individual isomers of nonylphenol." ISO Standards. URL:[Link]

  • University of Liège (ORBi). "Fast methodology for the reliable determination of nonylphenol in water samples by minimal labeling isotope dilution mass spectrometry." Open Repository and Bibliography. URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Matrix Effects in 4-(1-Methyl-1-propylpentyl)phenol LC-MS Analysis

Welcome to the Advanced LC-MS Support Center. As a Senior Application Scientist, I have designed this guide to address one of the most pervasive challenges in analytical chemistry: mitigating matrix effects during the qu...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced LC-MS Support Center. As a Senior Application Scientist, I have designed this guide to address one of the most pervasive challenges in analytical chemistry: mitigating matrix effects during the quantification of highly lipophilic endocrine disruptors.

4-(1-Methyl-1-propylpentyl)phenol (CAS 186825-40-1), a specific branched isomer of nonylphenol (NP), is notoriously difficult to quantify in complex environmental, biological, or petroleum matrices. Due to its hydrophobicity and the ubiquitous background contamination of alkylphenols, liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis—particularly in Electrospray Ionization (ESI) negative mode—frequently suffers from severe ion suppression.

This guide provides field-proven, self-validating troubleshooting strategies to isolate, quantify, and eliminate these matrix interferences.

Diagnostic Framework: Visualizing the Mitigation Strategy

Before altering your instrument parameters, you must systematically isolate the source of the suppression. The workflow below outlines the logical progression from diagnosis to accurate quantitation.

ME_Workflow Start Observe Signal Suppression in 4-M4-NP Analysis Step1 Assess Sample Prep (SPE, DLLME, HF-LPME) Start->Step1 Step2 Optimize Chromatography (2D-LC, Buffer pH) Step1->Step2 Step3 Switch Ionization Source (ESI- to APCI- or ESI+ via Derivatization) Step2->Step3 Step4 Use Isotope Dilution (13C or Deuterated IS) Step3->Step4 End Accurate Quantitation of 4-(1-Methyl-1-propylpentyl)phenol Step4->End

Workflow for mitigating matrix effects in LC-MS analysis of alkylphenols.

FAQ 1: How do I definitively diagnose whether my low signal is due to poor extraction recovery or true ion suppression?

The Science: Researchers often confuse low extraction recovery with ion suppression. To diagnose the root cause, you must decouple the extraction process from the ionization process. This is achieved by calculating the Matrix Factor (MF) using a post-extraction addition method.

Self-Validating Protocol: Post-Extraction Spike Method

  • Extract a Blank: Process a blank matrix sample (e.g., wastewater, plasma) using your standard sample preparation method.

  • Reconstitute: Dry down the extract and reconstitute it in your initial LC mobile phase.

  • Spike the Matrix: Add a known trace concentration of 4-(1-Methyl-1-propylpentyl)phenol standard (e.g., 50 ng/mL) to the reconstituted extract (Sample A).

  • Prepare Neat Standard: Prepare a neat solvent standard at the exact same concentration in the mobile phase (Sample B).

  • Analyze: Inject both samples into the LC-MS/MS system.

  • Calculate: Apply the formula: MF(%)=(PeakAreaA​/PeakAreaB​)×100 .

Table 1: Quantitative Evaluation of Matrix Effects

Matrix Factor (MF %)Diagnostic InterpretationRecommended Action
80% - 120% Negligible Matrix EffectProceed with standard external calibration.
< 80% Ion SuppressionImprove sample cleanup; switch to APCI; use IDMS.
> 120% Ion EnhancementDilute extract; optimize chromatographic separation.
FAQ 2: My ESI negative mode signal is completely suppressed. Why does this happen, and should I change my ionization source?

The Science: Phenolic compounds like 4-(1-Methyl-1-propylpentyl)phenol are typically analyzed in ESI negative mode to form [M−H]− ions. However, ESI relies on a liquid-phase ion evaporation mechanism. When high concentrations of co-eluting matrix components (e.g., humic acids, lipids) are present, they outcompete the trace-level analyte for space and charge on the surface of the electrospray droplet, leading to severe ion suppression[1].

The Solution: Switch to Atmospheric Pressure Chemical Ionization (APCI) . APCI utilizes a corona discharge to ionize molecules in the gas phase. Because the ionization occurs after the solvent and matrix have been vaporized, it is significantly less susceptible to liquid-phase competition[1].

Ionization_Mech cluster_ESI ESI (Liquid Phase Competition) cluster_APCI APCI (Gas Phase Ionization) ESI_Droplet Charged Droplet Matrix Matrix Components (High Concentration) ESI_Droplet->Matrix Analyte 4-M4-NP Analyte (Trace Level) ESI_Droplet->Analyte Suppression Ion Suppression (Analyte excluded) Matrix->Suppression Outcompetes Analyte->Suppression Corona Corona Discharge GasPhase Gas Phase Matrix & Analyte Corona->GasPhase Ionization Proton Transfer to 4-M4-NP GasPhase->Ionization Less Competition

Mechanistic comparison of ESI ion suppression versus APCI resilience.

FAQ 3: I must use ESI due to instrument limitations. Can chemical derivatization help?

The Science: Yes. If you are locked into using ESI, you can bypass negative mode suppression by derivatizing the phenolic hydroxyl group. By reacting 4-(1-Methyl-1-propylpentyl)phenol with permanently positively charged stable isotope labeling (SIL) agents, you force the molecule into ESI positive mode[2].

Causality: ESI+ generally exhibits higher ionization efficiency and lower background noise for these derivatives. Furthermore, because the derivatized analyte elutes at a different retention time than the native matrix interferents, analyte-matrix co-elution is drastically reduced, minimizing the matrix effect[2].

FAQ 4: What sample cleanup techniques are most effective for complex aqueous matrices?

The Science: Standard Solid-Phase Extraction (SPE) is often insufficient for highly complex matrices like crude oil or raw wastewater[3]. Advanced microextraction techniques, such as Dispersive Liquid-Liquid Microextraction (DLLME) or Hollow Fiber Liquid Phase Microextraction (HF-LPME) , leverage the high partition coefficient (LogP ~5.9) of 4-M4-NP to selectively isolate it from polar interferents[4][5].

Self-Validating Protocol: DLLME Cleanup for Aqueous Samples

  • Filtration: Filter 30 mL of the aqueous sample through a 0.45 µm membrane to remove particulate matter.

  • Injection: Rapidly inject a mixture of 100 µL 1-octanol (extraction solvent) and 1.0 mL acetone (disperser solvent) directly into the sample[5].

  • Emulsification: Vortex the mixture vigorously for 2 minutes. Causality: This forms a cloudy emulsion, maximizing the surface area for the hydrophobic 4-M4-NP to partition into the 1-octanol phase.

  • Phase Separation: Centrifuge the emulsion at 4000 rpm for 5 minutes to separate the organic phase.

  • Reconstitution: Collect the enriched 1-octanol phase, evaporate under a gentle nitrogen stream, and reconstitute in 100 µL of the initial LC mobile phase for injection.

Table 2: Comparison of Sample Cleanup Strategies

TechniqueMatrix TypeEnrichment FactorMatrix Effect Mitigation
Standard SPE (C18) Drinking WaterLow-MediumModerate (Polar interferents may co-elute)
Normal-Phase + SPE Crude Oil / PetroleumHighExcellent (Removes non-polar lipids)[3]
DLLME (1-octanol) Seawater / WastewaterVery HighExcellent (High selectivity for LogP > 5)[5]
FAQ 5: How do I ensure accurate quantitation if residual matrix effects persist?

The Science: If physical cleanup and chromatographic optimization fail to yield an MF of 100%, you must rely on Isotope Dilution Mass Spectrometry (IDMS) .

Causality: By spiking the sample with a stable isotopically labeled (SIL) surrogate standard—such as 13C6​ -4-n-nonylphenol or 4-NP- d4​ —prior to extraction, you create an internal calibration system[3][6]. Because the SIL standard shares the exact physicochemical properties of the native 4-(1-Methyl-1-propylpentyl)phenol, it co-elutes perfectly. Whatever ion suppression the matrix inflicts upon the native analyte, it inflicts equally upon the SIL standard. Therefore, the ratio of their peak areas remains constant, allowing for accurate quantification via isotope pattern deconvolution without needing a matrix-matched calibration curve[4].

References
  • MDPI. "Determination of Nonylphenol in Crude Oils and Petroleum Products by Liquid Chromatography–Mass Spectrometry: Implications for Sustainable Petroleum Refining."
  • Agilent Technologies. "EVALUATION OF AN ACCURATE-MASS QUADRUPOLE TIME-OF-FLIGHT (Q-TOF)
  • Gov.bc.ca.
  • PubMed.
  • ACS Publications.
  • ResearchGate.

Sources

Optimization

Technical Support Center: Optimizing Extraction Recovery for 4-(1-Methyl-1-propylpentyl)phenol

Welcome to the technical support center for the extraction and quantification of 4-(1-Methyl-1-propylpentyl)phenol (CAS 186825-40-1). As a highly lipophilic branched nonylphenol isomer, this compound presents severe chal...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the extraction and quantification of 4-(1-Methyl-1-propylpentyl)phenol (CAS 186825-40-1). As a highly lipophilic branched nonylphenol isomer, this compound presents severe challenges during sample preparation. With a computed LogP of approximately 5.9 , it exhibits aggressive surface adsorption, susceptibility to matrix-induced emulsion, and volatilization during concentration.

This guide moves beyond generic instructions, providing causality-driven troubleshooting and self-validating protocols designed by application scientists to stabilize your recovery rates above 85%.

Part 1: Troubleshooting FAQs (Causality & Solutions)

Q1: Why do my recovery rates drop below 40% when using standard C18 Solid-Phase Extraction (SPE) cartridges?

  • The Causality: Hydrophobic mismatch and incomplete desorption. Standard C18 silica-based sorbents rely on van der Waals interactions. The bulky, branched alkyl chain (1-methyl-1-propylpentyl group) of this specific phenol binds so strongly to the C18 phase that standard polar eluents (like 100% Methanol) lack the elutropic strength to disrupt the interaction.

  • The Fix: Switch to a polymeric sorbent (e.g., hydrophilic-lipophilic balanced, HLB) which offers a higher surface area and different retention mechanisms. More importantly, change your elution solvent. Use a less polar, stronger solvent mixture such as Dichloromethane (DCM):Hexane (1:1) or 100% Ethyl Acetate to ensure complete desorption from the sorbent bed .

Q2: I am detecting high background levels of alkylphenols in my procedure blanks. How do I eliminate these "phantom peaks"?

  • The Causality: Systemic blank contamination. Alkylphenols are ubiquitous plasticizers and antioxidants used in laboratory consumables. Polypropylene centrifuge tubes, plastic SPE housings, and even PTFE syringe filters can leach nonylphenol isomers into your sample, artificially inflating or masking your true recovery rates .

  • The Fix: Transition to an all-glass workflow. Use glass-housed SPE cartridges with PTFE-frits. Bake all glassware at 400°C for 4 hours prior to use to combust residual organic contaminants.

Q3: My recovery is highly variable (RSD > 20%) between technical replicates. What is causing this inconsistency?

  • The Causality: Adsorptive and evaporative losses during nitrogen blowdown. When samples are evaporated to complete dryness, the analyte loses its solvent shield. Due to its semi-volatile nature and the presence of only a single hydrogen-bonding hydroxyl group, the compound either co-volatilizes with the evaporating solvent or irreversibly adsorbs to the active silanol groups on the glass vial walls.

  • The Fix: Implement a "keeper solvent" strategy. Never evaporate to complete dryness. Add 10 µL of a high-boiling solvent (like dodecane) prior to blowdown, or manually stop the evaporation when exactly 50 µL of solvent remains .

Part 2: Quantitative Matrix: Elution Solvent & Sorbent Efficacy

The following table summarizes the empirical extraction recoveries of branched nonylphenol isomers based on sorbent chemistry and elution solvent strength.

Sorbent ChemistryElution Solvent SystemAverage Recovery (%)RSD (%)Mechanistic Observation
Silica C18 100% Methanol42.5%14.2%Incomplete desorption of the bulky hydrophobic tail.
Silica C18 DCM:Hexane (1:1)81.0%8.5%Good recovery, but requires extensive solvent exchange for LC-MS.
Polymeric HLB 100% Methanol65.3%11.0%Strong retention on the divinylbenzene backbone resists polar elution.
Polymeric HLB 100% Ethyl Acetate92.4%4.1%Optimal elutropic strength; disrupts pi-pi and hydrophobic interactions.
Polymeric HLB DCM:Hexane (1:1)94.8%3.8%Maximum recovery; ideal for GC-MS workflows post-derivatization.

Part 3: Self-Validating Extraction Protocol

To ensure trustworthiness, an extraction protocol must be self-diagnosing. This methodology utilizes a dual-internal standard (IS) approach to isolate where losses occur—differentiating between physical extraction loss and instrumental matrix suppression.

Phase 1: Sample Preparation & Matrix Modification

  • Glassware Prep: Ensure all sample bottles are amber glass, baked at 400°C.

  • Surrogate Spiking: Spike the raw aqueous sample with 10 ng of a surrogate standard (e.g., 13C6​ -4-n-nonylphenol). Purpose: Tracks absolute physical recovery through the SPE process.

  • Matrix Modification: Add 5% (v/v) LC-MS grade Methanol to the aqueous sample. Causality: This prevents the highly hydrophobic 4-(1-Methyl-1-propylpentyl)phenol from adsorbing to the sample container walls prior to extraction.

Phase 2: Solid-Phase Extraction (SPE) 4. Conditioning: Condition a glass-housed Polymeric HLB cartridge (500 mg) with 5 mL Ethyl Acetate, followed by 5 mL Methanol, and 5 mL LC-MS grade water. Do not let the sorbent dry. 5. Loading: Load the modified sample at a strict flow rate of 2–3 mL/min. Causality: Exceeding this rate prevents adequate mass transfer of the bulky analyte into the sorbent pores. 6. Washing: Wash with 5 mL of 5% Methanol in water to elute polar interferences. Dry the cartridge under maximum vacuum for 15 minutes to remove residual water. 7. Elution: Elute the target analyte using 2 × 3 mL of 100% Ethyl Acetate into a silanized glass collection vial.

Phase 3: Concentration & Self-Validation 8. Concentration: Place the vial under a gentle stream of ultra-high purity nitrogen at room temperature. Critical Step: Stop the evaporation when approximately 50 µL of solvent remains. 9. Secondary Spiking: Reconstitute to 1.0 mL with the mobile phase. Spike with 10 ng of a secondary internal standard (e.g., Bisphenol A-d16) just before analysis. 10. Validation Logic:

  • If the 13C6​ -surrogate signal is low relative to the BPA-d16, your loss occurred during extraction/evaporation .
  • If both IS signals are equally depressed, you are experiencing ion suppression in the mass spectrometer source.

Part 4: Diagnostic Workflow Diagram

The following logical relationship diagram outlines the critical decision matrix for troubleshooting alkylphenol extraction failures.

G Start Aqueous Sample Prep Add 5% MeOH & Surrogate IS CheckPlastics Are plastic consumables (tubes/pipettes) used? Start->CheckPlastics FixPlastics Replace with baked glass & PTFE materials CheckPlastics->FixPlastics Yes SPE Solid-Phase Extraction (Polymeric HLB Sorbent) CheckPlastics->SPE No FixPlastics->SPE CheckElution Is Elution Solvent Strong Enough? SPE->CheckElution FixElution Use Ethyl Acetate or DCM:Hexane (1:1) CheckElution->FixElution No Evap Nitrogen Blowdown (Concentration Step) CheckElution->Evap Yes FixElution->Evap CheckDryness Evaporating to complete dryness? Evap->CheckDryness FixDryness Stop at 50 µL or use keeper solvent CheckDryness->FixDryness Yes Analysis Reconstitution & LC-MS/MS Analysis CheckDryness->Analysis No FixDryness->Analysis

Workflow for diagnosing and resolving alkylphenol extraction failures.

Part 5: References

  • National Center for Biotechnology Information (PubChem). "4-(1-Methyl-1-propylpentyl)phenol, CID 21723656." PubChem Database. Available at:[Link]

  • Gatidou, G., et al. "Simultaneous determination of the endocrine disrupting compounds nonylphenol, nonylphenol ethoxylates, triclosan and bisphenol A in wastewater and sewage sludge by gas chromatography–mass spectrometry." Journal of Chromatography A, 2007. Available at: [Link]

  • Salgueiro-González, N., et al. "Blank and sample handling troubleshooting in ultratrace analysis of alkylphenols and bisphenol A by liquid chromatography tandem mass spectrometry." Talanta, 2012. Available at: [Link]

  • Petrie, B., et al. "A new analytical framework for multi-residue analysis of chemically diverse endocrine disruptors in complex environmental matrices." Analytical and Bioanalytical Chemistry, 2018. Available at:[Link]

Troubleshooting

Technical Support Center: HPLC Optimization for 4-(1-Methyl-1-propylpentyl)phenol

Welcome to the Application Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, analytical chemists, and drug development professionals overcome the unique chromatographic ch...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, analytical chemists, and drug development professionals overcome the unique chromatographic challenges associated with 4-(1-Methyl-1-propylpentyl)phenol (CAS: 186825-40-1).

This compound is a highly branched, hydrophobic isomer of nonylphenol (often referred to as the 4M4-Nonylphenol isomer). Because technical-grade nonylphenol is a complex mixture of over 20 isomers, isolating and quantifying this specific branched structure requires precise control over stationary phase chemistry, mobile phase polarity, and detection modalities.

Physicochemical & Chromatographic Parameters

To optimize your method, you must first understand the molecule. The highly branched 9-carbon alkyl chain attached to the phenolic ring dictates its behavior in solution and on the column [1].

ParameterValueChromatographic Causality & Implication
Molecular Formula C15H24OThe high carbon-to-oxygen ratio results in dominant hydrophobic interactions.
LogP (Octanol/Water) ~5.9Extremely hydrophobic. Requires a high organic modifier concentration (≥80% Methanol or Acetonitrile) to elute from standard Reversed-Phase (RP) columns.
pKa ~10.2The phenolic hydroxyl group acts as a weak acid. The mobile phase pH must be maintained well below 7 (typically pH 3-5) to ensure the molecule remains fully unionized, preventing peak tailing and retention time shifts.
UV Absorbance Max 277 nmStandard detection wavelength due to the aromatic ring. However, UV is highly susceptible to matrix interferences in complex environmental or biological samples.
Fluorescence (FLD) Ex/Em 220 nm / 315 nmThe phenolic ring exhibits strong natural fluorescence. FLD is the preferred detection method for trace quantitation, offering superior signal-to-noise (S/N) ratios over UV [3].

Frequently Asked Questions (FAQs)

Q1: Should I use Reversed-Phase (RP-HPLC) or Normal-Phase (NP-HPLC) for this compound? A: Your choice depends entirely on your analytical objective.

  • For Trace Quantitation (e.g., environmental monitoring): Use RP-HPLC (C18 or mixed-mode C18/SCX). RP-HPLC provides the robustness and reproducibility needed for quantitative analysis. However, standard C18 columns rely purely on hydrophobic partitioning, meaning 4-(1-Methyl-1-propylpentyl)phenol will likely co-elute with other C9-alkylphenol isomers [3].

  • For Isomer Separation: Use NP-HPLC (Silica/Cyano) or a Graphitized Carbon column. The quaternary carbon attachment of the 1-methyl-1-propylpentyl group creates a unique steric footprint. Graphitized carbon columns provide shape-selectivity, allowing the planar surface to interact differently with branched chains, successfully resolving isomers that co-elute in RP-HPLC [2, 4].

Q2: Why is my 4-(1-Methyl-1-propylpentyl)phenol peak exhibiting severe tailing? A: Peak tailing for alkylphenols is usually caused by secondary interactions between the weakly acidic phenolic hydroxyl group and unendcapped silanol groups on the stationary phase. Causality: At neutral pH, a small fraction of the phenol may ionize, or hydrogen-bond with active silanols. Solution: Buffer your mobile phase with 0.1% Formic Acid or Acetic Acid to suppress ionization, and ensure you are using a fully endcapped, high-purity silica column.

Q3: I am losing my analyte during sample preparation. What is happening? A: With a LogP of 5.9, this compound is highly lipophilic and prone to non-specific binding to plastic consumables (e.g., polypropylene tubes or pipette tips). Always use silanized glassware for sample preparation and storage to prevent adsorptive losses.

Troubleshooting Guide

Observed IssueRoot Cause AnalysisCorrective Action
Excessive Retention Time (>20 mins) Insufficient mobile phase elution strength; the highly branched C9 chain is strongly partitioning into the C18 phase.Increase the organic modifier (Methanol or Acetonitrile) to 85–95%. Switch from isocratic to a steep gradient if analyzing complex mixtures.
Co-elution of Isomers Lack of steric selectivity on standard alkyl (C8/C18) stationary phases.Switch to a Graphitized Carbon column (using ACN/1% Acetic acid) [2] or a Normal-Phase Silica column (using Hexane/Ethyl Acetate) [4].
Low Sensitivity / Noisy Baseline UV detection at 277 nm is picking up background matrix interference (humic acids, biological lipids).Switch to Fluorescence Detection (FLD) set to Excitation 220 nm and Emission 315 nm. This isolates the phenolic signal from non-fluorescent matrix components [3].
Peak Splitting Injection solvent is significantly stronger (e.g., 100% ACN) than the mobile phase, causing the analyte to travel rapidly before focusing on the column head.Dilute the sample in the initial mobile phase conditions (e.g., 80:20 MeOH:Water) before injection.

Analytical Decision Workflow

The following diagram illustrates the logical pathway for selecting the correct HPLC conditions based on your experimental goals.

HPLC_Workflow A Sample: 4-(1-Methyl-1-propylpentyl)phenol B Primary Analytical Objective? A->B C Trace Quantitation (Environmental Matrices) B->C High Sensitivity Needed D Isomer Resolution (Structural Profiling) B->D High Selectivity Needed E Reversed-Phase (RP-HPLC) Column: C18 or C18/SCX Mobile Phase: MeOH/Water (85:15) C->E F Normal-Phase / Carbon Column: Graphitized Carbon Mobile Phase: ACN / 1% Acetic Acid D->F G Fluorescence Detection (FLD) Ex: 220 nm | Em: 315 nm E->G Maximize S/N Ratio H UV Detection 277 nm or 204 nm F->H Standard Detection

Caption: Decision matrix for optimizing HPLC conditions for branched alkylphenols based on analytical goals.

Validated Experimental Protocols

To ensure trustworthiness, the following protocols are designed as self-validating systems. You must pass the embedded System Suitability Test (SST) before proceeding with sample analysis.

Protocol A: Trace Quantitation via Mixed-Mode RP-HPLC-FLD

This method utilizes a mixed-mode stationary phase (C18/SCX) to provide orthogonal retention mechanisms, minimizing matrix effects from environmental water samples[3].

Materials & Setup:

  • Column: Mixed-mode C18/Strong Cation Exchange (SCX) (e.g., 150 x 4.6 mm, 5 µm).

  • Mobile Phase: Isocratic 85% Methanol : 15% Ultrapure Water (v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Detection: FLD (Excitation: 220 nm, Emission: 315 nm).

  • Injection Volume: 10 µL.

Step-by-Step Methodology:

  • System Equilibration: Flush the column with 100% Methanol for 20 minutes, followed by the mobile phase (85:15 MeOH:Water) for 30 minutes until the FLD baseline is strictly flat.

  • System Suitability Test (SST): Inject a 10 µg/L standard mixture containing 4-n-nonylphenol (linear) and 4-(1-Methyl-1-propylpentyl)phenol (branched).

    • Self-Validation Criteria: The Relative Standard Deviation (RSD) of the retention time for 3 consecutive injections must be ≤ 1.0%. The Signal-to-Noise (S/N) ratio for the branched isomer must be ≥ 10.

  • Sample Analysis: Inject prepared samples. Due to the high organic content, the highly hydrophobic branched isomer will elute as a sharp, symmetrical peak.

  • Wash Cycle: Post-analysis, wash the column with 100% Methanol to remove any strongly retained lipophilic matrix components.

Protocol B: Isomer-Specific Resolution via Graphitized Carbon

Standard C18 columns cannot resolve the 22+ isomers of technical nonylphenol. This protocol leverages the shape-selectivity of graphitized carbon to separate 4-(1-Methyl-1-propylpentyl)phenol from closely related structural isomers [2].

Materials & Setup:

  • Column: Porous Graphitic Carbon (PGC) column (e.g., 100 x 4.6 mm, 5 µm).

  • Mobile Phase A: 1% (v/v) Glacial Acetic Acid in Ultrapure Water.

  • Mobile Phase B: 100% Acetonitrile (ACN).

  • Gradient: 0-5 min: 50% B; 5-25 min: linear ramp to 100% B; 25-30 min: hold at 100% B.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 204 nm or 277 nm.

Step-by-Step Methodology:

  • Column Conditioning: Graphitized carbon is highly retentive. Condition the column with 100% ACN for 30 minutes prior to equilibration with initial gradient conditions (50% B).

  • System Suitability Test (SST): Inject a technical nonylphenol mixture standard.

    • Self-Validation Criteria: The chromatogram must resolve into at least 10 distinct isomer peaks or peak groupings. The resolution ( Rs​ ) between the 4-(1-Methyl-1-propylpentyl)phenol peak and its nearest neighbor must be ≥ 1.2.

    • Causality Note: If isomers co-elute, the gradient is too steep. Decrease the ramp rate to increase the time the analytes spend interacting with the planar carbon surface.

  • Sample Analysis: Run the gradient. The highly branched isomers will elute earlier than less substituted/linear alkyl groups due to steric hindrance preventing optimal planar interaction with the graphite surface [2].

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 21723656, 4-(1-Methyl-1-propylpentyl)phenol." PubChem. URL:[Link]

  • Gundersen, J. L. "Separation of isomers of nonylphenol and select nonylphenol polyethoxylates by high-performance liquid chromatography on a graphitic carbon column." Journal of Chromatography A, 914(1-2), 161-166 (2001). URL:[Link]

  • Cruceru, I., Florescu, A., Badea, I.A., and Vladescu, L. "Determination of three alkylphenol isomers in various water samples using a new HPLC method based on a duet stationary phase." Environmental Monitoring and Assessment, 184, 6061–6070 (2012). URL:[Link]

  • MicroSolv Technology Corporation. "Nonylphenol Analyzed by HPLC - Separation of Isomer Peaks using Normal Phase HPLC." MicroSolv AppNotes. URL:[Link]

Optimization

Technical Support Center: Ultratrace Analysis of 4-(1-Methyl-1-propylpentyl)phenol

Welcome to the Technical Support Center for the ultratrace analysis of 4-(1-Methyl-1-propylpentyl)phenol (CAS 186825-40-1), a highly lipophilic branched nonylphenol isomer often referred to as 4M4-Nonylphenol[1]. Because...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the ultratrace analysis of 4-(1-Methyl-1-propylpentyl)phenol (CAS 186825-40-1), a highly lipophilic branched nonylphenol isomer often referred to as 4M4-Nonylphenol[1].

Because nonylphenols (NPs) are ubiquitous environmental contaminants and degradation products of non-ionic surfactants, achieving zero-background analytical conditions is notoriously difficult[2]. This guide is designed for researchers and drug development professionals utilizing LC-MS/MS or GC-MS platforms, providing field-proven insights into causality, self-validating protocols, and rigorous troubleshooting.

Part 1: The Causality of Contamination

To effectively eliminate background noise, you must understand the mechanistic origins of the contamination. 4-(1-Methyl-1-propylpentyl)phenol is an alkylphenol[3]. Alkylphenols and their parent compounds, alkylphenol polyethoxylates (APEs), are heavily utilized as plasticizers, antioxidants, and surfactants in the manufacturing of high-density polyethylene (HDPE), polyvinyl chloride (PVC), and laboratory detergents[4].

When organic solvents (like methanol, hexane, or dichloromethane) come into contact with standard laboratory consumables—such as polypropylene solid-phase extraction (SPE) reservoirs, pipette tips, or plasticized tubing—they act as extraction agents, aggressively leaching trace alkylphenols into your sample[5]. Furthermore, because technical nonylphenol mixtures consist of over 100 isomers[2], background leaching often presents as a broad chromatographic "hump" or co-eluting peaks that mask the specific 4-(1-Methyl-1-propylpentyl)phenol isomer signal, leading to severe overestimations or false positives[4].

To combat this, your methodology cannot simply rely on subtraction; it must be a self-validating system where the absence of contamination is proven at every step through continuous procedural and solvent blanks[6].

Part 2: Troubleshooting Guide & FAQs

Q1: Why does my procedural blank consistently show a peak at the exact retention time of 4-(1-Methyl-1-propylpentyl)phenol? A: This is the hallmark of systemic laboratory contamination. The most common culprit is the use of plastic materials during sample extraction or preparation[7]. Even brief contact between elution solvents and polypropylene SPE cartridges can leach nanogram-per-liter levels of nonylphenols[5]. Actionable Fix: Immediately replace all plastic consumables with baked glassware and use PTFE-free syringe filters[4].

Q2: I am using LC-MS grade solvents. Could they still be contributing to the background? A: Yes. Nanogram-per-liter background contamination frequently occurs directly from commercial solvents[2]. Even high-purity solvents can absorb airborne alkylphenols or leach them from their bottle caps. Actionable Fix: Assess solvent blanks by injecting your optimal grade of methanol before, between, and after sample injections[6]. If the solvent blank shows a signal >1/10th of your Limit of Quantification (LOQ), switch to a different lot or manufacturer.

Q3: How do I handle water purification systems? I suspect my Milli-Q water is contaminated. A: Deionized water systems utilize resin beds and plastic tubing that are notorious for shedding trace alkylphenols into the water supply. Actionable Fix: Do not use freshly dispensed Milli-Q water directly for ultratrace aqueous blanks. Instead, perform a liquid-liquid extraction (LLE) on your laboratory water using LC-MS grade hexane to "wash" the water of lipophilic contaminants prior to using it as a procedural blank matrix.

Q4: How do I ensure my quantification remains accurate despite minor, unavoidable background fluctuations? A: You must implement isotope dilution mass spectrometry (IDMS). Spiking your samples with an isotopically labeled surrogate, such as NP-d4 or 4-n-nonylphenol-13C6, prior to extraction allows you to correct for both matrix effects and minor background variations[8]. The surrogate monitors the entire measurement procedure[6].

Part 3: Data Presentation & Mitigation Strategies

The following table summarizes the primary contamination vectors and the necessary mitigation strategies required to maintain a pristine analytical environment.

Contamination SourceMechanism of InterferenceMitigation StrategyValidation Metric
SPE Cartridges Organic solvents leach NPs from polypropylene reservoirs and polyethylene frits[5].Switch to glass-reservoir SPE columns with glass fiber or stainless-steel frits.Procedural blank NP signal < 0.003 μg/L[4].
Laboratory Glassware Adsorption of airborne alkylphenols and residual detergent (APEs)[2].Bake all glassware at 400°C for 4 hours. Do not use standard lab detergents.Rinsate blank shows no detectable NP peaks.
Sample Filtration Syringe filters (especially nylon or mixed cellulose) leach plasticizers[4].Avoid filtration if possible. If mandatory, use certified PTFE or glass fiber filters.Pre- and post-filtration standard recovery > 95%.
HPLC/LC-MS Tubing PEEK or PTFE tubing with plasticized binders shedding under high pressure.Use stainless steel tubing where possible; flush system with 100% organic phase overnight.System blank (no injection) shows flat baseline.

Part 4: Self-Validating Experimental Protocols

To achieve reliable quantification of 4-(1-Methyl-1-propylpentyl)phenol, execute the following step-by-step methodology. This protocol acts as a self-validating system, ensuring that any reported data is mathematically isolated from background noise.

Step-by-Step Methodology: Zero-Background Extraction & Analysis

Phase 1: Decontamination

  • Glassware Baking: Wash all glassware with ultra-pure water (no detergents). Bake in a muffle furnace at 400°C for a minimum of 4 hours to volatilize all organic residues.

  • System Flushing: Flush the LC-MS/MS or GC-MS system with 100% LC-MS grade methanol for 12 hours prior to the analytical run to clear residual lipophilic compounds from the lines.

Phase 2: Sample Preparation & Isotope Dilution 3. Surrogate Spiking: Aliquot the sample into a baked glass vial. Immediately spike with 100 ng of isotopically labeled internal standard (e.g., NP-d4)[6]. 4. Procedural Blank Initiation: Concurrently prepare a procedural blank (e.g., 0.5 mL of pre-washed hexane or purified water). Spike the blank with the exact same concentration of NP-d4. This blank must undergo every subsequent step the sample does[6].

Phase 3: Solid Phase Extraction (SPE) 5. Conditioning: Use only glass-reservoir SPE cartridges. Condition the cartridge with 5 mL of LC-MS grade methanol followed by 5 mL of purified water. 6. Loading & Elution: Load the sample at a flow rate of 1 mL/min. Dry the cartridge under a gentle stream of high-purity nitrogen for 10 minutes. Elute the 4-(1-Methyl-1-propylpentyl)phenol with 5 mL of a 1:1 acetone:methanol mixture[9].

Phase 4: Instrumental Analysis & Validation 7. Sequence Design: Inject a solvent blank (pure methanol) before the batch, between every 5 samples, and at the end of the batch[6]. 8. Data Acceptance Criteria: Analyze the batch. The data is only valid if:

  • The solvent blanks show NP levels below the Limit of Detection (LOD).
  • The procedural blank shows NP levels < 1/10th of the LOQ.
  • The recovery of the NP-d4 surrogate is between 80% and 120%[6].

Part 5: Visualizations

Contamination Pathways

The following diagram illustrates the vectors through which background contamination infiltrates the analytical workflow.

ContaminationPathways Lab Laboratory Environment (Air, Dust) Sample Sample Extract Lab->Sample Airborne deposition Water Milli-Q Water (Resin/Tubing Leaching) Water->Sample Aqueous prep Plastics Consumables (Pipette Tips, SPE) Plastics->Sample Solvent extraction Solvents Organic Solvents (Trace Impurities) Solvents->Sample Elution/Dilution Detector LC-MS/MS Signal (False Positives) Sample->Detector Cumulative Background

Sources of 4-(1-Methyl-1-propylpentyl)phenol contamination in analytical workflows.

Self-Validating Workflow

This diagram maps the logical decision tree required to validate the integrity of an analytical batch.

Workflow Start Bake Glassware (400°C, 4h) Spike Add Internal Standard (NP-d4) Start->Spike SPE Glass-Reservoir SPE (No Polypropylene) Spike->SPE Blanks Run Solvent & Procedural Blanks SPE->Blanks Analyze LC-MS/MS Analysis Blanks->Analyze Decision Blank < 1/10 LOQ? Analyze->Decision Pass Report Data Decision->Pass Yes Fail Reject Batch & Troubleshoot Decision->Fail No

Self-validating sample preparation workflow for ultratrace alkylphenol analysis.

References

  • 4-(1-Methyl-1-propylpentyl)phenol | C15H24O | CID 21723656 - PubChem. National Institutes of Health (NIH). Available at:[Link]

  • Analysis of Endocrine Disrupting Nonylphenols in Foods by Gas Chromatography-Mass Spectrometry. ResearchGate. Available at: [Link]

  • Blank and sample handling troubleshooting in ultratrace analysis of alkylphenols and bisphenol A by liquid chromatography tandem mass spectrometry. ResearchGate. Available at:[Link]

  • National Water Quality Laboratory Technical Memorandum 2006.01. U.S. Geological Survey (USGS) / AWS. Available at: [Link]

  • Alkylphenol and alkylphenol polyethoxylates in water and wastewater: A review of options for their elimination. Arabian Journal of Chemistry. Available at: [Link]

  • Occurrence of contaminants of emerging concern in aquatic ecosystems utilized by Minnesota tribal communities. PMC (NIH). Available at: [Link]

  • Determination of Nonylphenol in Selected Foods and Identification of Single Isomers in a Coffee Sample by Comprehensive Two-Dimensional Gas Chromatography-Time of Flight Mass Spectrometry. Taylor & Francis. Available at: [Link]

  • Determination of Nonylphenol in Crude Oils and Petroleum Products by Liquid Chromatography–Mass Spectrometry: Implications for Sustainable Petroleum Refining. MDPI. Available at:[Link]

Sources

Troubleshooting

Technical Support Center: Preventing Thermal Degradation of 4-(1-Methyl-1-propylpentyl)phenol Analytical Standards

Welcome to the Technical Support Center for analytical standards. This guide is specifically engineered for researchers, analytical chemists, and drug development professionals working with 4-(1-Methyl-1-propylpentyl)phe...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for analytical standards. This guide is specifically engineered for researchers, analytical chemists, and drug development professionals working with 4-(1-Methyl-1-propylpentyl)phenol (CAS: 186825-40-1), a branched nonylphenol isomer widely used as an analytical standard for environmental and toxicological testing[1].

Due to its polar phenolic hydroxyl group and branched alkyl chain, this compound is highly susceptible to thermal degradation, oxidation, and active-site adsorption during extraction and Gas Chromatography-Mass Spectrometry (GC-MS) analysis[2]. This guide provides field-proven troubleshooting strategies, mechanistic explanations, and self-validating protocols to ensure the structural integrity of your analytical standards.

Mechanistic Overview: The Causality of Thermal Degradation

To prevent degradation, we must first understand the thermodynamic and chemical vulnerabilities of 4-(1-Methyl-1-propylpentyl)phenol:

  • Injection Port Breakdown: The free phenolic hydroxyl (-OH) group is highly reactive. When exposed to high GC inlet temperatures (>250°C), the molecule can interact with active silanol sites on the glass liner or column. This interaction lowers the activation energy for thermal cracking, leading to peak tailing, adsorption, and catalytic breakdown[2]. Furthermore, high injection temperatures can cause false positives due to the decomposition of matrix interferences like tris(nonylphenyl) phosphite (TNPP)[3].

  • Extraction-Induced Cleavage: During aggressive sample preparation techniques like Pressurized Liquid Extraction (PLE), exposing the standard to temperatures above 100°C provides sufficient kinetic energy to cause thermal cleavage of the highly branched 1-methyl-1-propylpentyl chain, resulting in volatilization losses of up to 40%[4].

  • The Derivatization Solution: By reacting the standard with a silylating agent like BSTFA, the active hydrogen of the hydroxyl group is replaced with a trimethylsilyl (TMS) group. This eliminates hydrogen bonding, drastically reduces polarity, and creates a thermally stable TMS-ether derivative capable of surviving high-temperature GC-MS analysis[5].

Mechanism A 4-(1-Methyl-1-propylpentyl)phenol (Polar Hydroxyl Group) B Direct GC-MS Injection (Inlet Temp >250°C) A->B Unprotected D Silyl Derivatization (BSTFA + 1% TMCS) A->D Protected C Thermal Degradation (Peak Tailing, Low Recovery) B->C Thermal Stress E TMS-Ether Derivative (Thermally Stable) D->E Blocks Active Sites F Optimal GC-MS Analysis (Sharp Peaks, High Recovery) E->F Volatilization

Workflow comparing unprotected thermal degradation vs. derivatization protection.

Troubleshooting & FAQs

Q1: Why am I seeing severe peak tailing and reduced response for 4-(1-Methyl-1-propylpentyl)phenol in my GC-MS chromatogram? A1: This is the hallmark of active-site adsorption and thermal degradation in the GC inlet. The unprotected phenol group is interacting with the hot glass liner. Solution: You must perform pre-column derivatization (e.g., silylation) to protect the hydroxyl group[5]. Additionally, replace your GC liner with a deactivated, ultra-inert glass liner and lower the inlet temperature to 250°C.

Q2: My standard recoveries are consistently low (<60%) after Pressurized Liquid Extraction (PLE). Is the standard degrading? A2: Yes. Research indicates that extraction temperatures exceeding 100°C cause significant thermal losses (up to 40%) for nonylphenol isomers[4]. Solution: Reduce your extraction temperature to 50°C. Alkylphenols are sufficiently soluble in methanol/acetone mixtures at this temperature without requiring destructive heat[4].

Q3: How should I store the neat standard and stock solutions to maximize shelf life? A3: 4-(1-Methyl-1-propylpentyl)phenol has a limited shelf life and is sensitive to heat and light. Neat standards and stock solutions (prepared in acetone or methanol) must be stored at −20°C in amber glass vials[6].

Troubleshooting Start Issue: Low Standard Recovery Q1 Extraction Temp? Start->Q1 Step 1 FixExt Reduce to 50°C Q1->FixExt >100°C Q2 GC Inlet Temp? Q1->Q2 <100°C FixInj Derivatize & Lower Temp Q2->FixInj >250°C Unprotected Q3 Storage Temp? Q2->Q3 Optimized FixStore Store at -20°C Q3->FixStore Room Temp

Decision tree for diagnosing and resolving alkylphenol thermal degradation.

Data Presentation: Comparative Analytical Parameters

The following table summarizes the quantitative impact of various analytical parameters on the thermal stability and recovery of 4-(1-Methyl-1-propylpentyl)phenol.

Analytical ParameterHigh-Risk ConditionOptimized ConditionMechanistic Impact on Standard
Storage Temperature Room Temperature (20°C)−20°C in dark[6]Prevents slow thermal oxidation and UV-induced radical degradation.
PLE Extraction Temp 100°C - 120°C50°C[4]Mitigates thermal cleavage of the highly branched alkyl chain (saves ~40% loss).
GC Inlet Temperature >280°C (Underivatized)250°C (Derivatized)Prevents catalytic breakdown on active silanol sites in the injection port[2].
Derivatization State Native (Free -OH)Silylated (TMS-Ether)[5]Replaces active hydrogen, increasing volatility and thermal stability.

Self-Validating Experimental Protocols

To ensure scientific trustworthiness, every protocol must act as a self-validating system. Follow these step-by-step methodologies to protect your standards.

Protocol A: Pre-Column Silyl Derivatization for GC-MS

This protocol converts the thermally labile phenol into a stable trimethylsilyl (TMS) ether using BSTFA[5].

  • Preparation: Transfer 1.0 mL of the 4-(1-Methyl-1-propylpentyl)phenol standard solution (in a volatile solvent like dichloromethane or acetone) into a 2.0 mL amber glass autosampler vial.

  • Dehydration: Evaporate the solvent to complete dryness under a gentle stream of high-purity nitrogen. Causality: Moisture destroys BSTFA, reverting the standard back to its thermally unstable native form.

  • Reagent Addition: Add 100 µL of BSTFA containing 1% TMCS (Trimethylchlorosilane) to the dried residue. The TMCS acts as a catalyst to drive the reaction forward[5].

  • Incubation: Seal the vial tightly and incubate at room temperature for 30 minutes, or at 60°C for 2 hours if extracting from a complex matrix[4].

  • Quenching (Optional but recommended for dirty matrices): Add 100 µL of ultra-pure water to hydrolyze excess BSTFA, followed by anhydrous sodium sulfate to remove the water[5].

  • Self-Validation Check: Analyze the sample via GC-MS in full-scan mode. Look for the molecular ion. The native standard has a molecular weight of 220.35 g/mol [1]. A successful derivatization will yield a mass shift of +72 Da (addition of the TMS group minus one proton). If the peak at m/z 220 is still prominent, your BSTFA reagent has degraded, and the sample is still vulnerable to thermal breakdown.

Protocol B: Optimized Pressurized Liquid Extraction (PLE)

If extracting the standard from a solid matrix (e.g., soil or polymer), high heat will destroy the analyte.

  • Sample Loading: Load the homogenized sample into the PLE extraction cell.

  • Solvent Selection: Use a 1:1 (v/v) mixture of Methanol and Acetone.

  • Temperature & Pressure Setting: Set the extraction temperature strictly to 50°C and the pressure to 1500 p.s.i.[4]. Causality: 50°C provides sufficient solvent penetration without reaching the thermal degradation threshold of the branched alkyl chain.

  • Cycles: Perform two static cycles of 5 minutes each.

  • Self-Validation Check: Prior to extraction, spike a blank matrix with a known concentration of an isotopically labeled internal standard (e.g., 13C-labeled nonylphenol). A final recovery of >85% validates that thermal degradation was successfully mitigated during the extraction phase.

References

  • Sigma-Aldrich. "4-(1-Methyl-1-propylpentyl)phenol analytical standard".
  • PubChem. "4-(1-Methyl-1-propylpentyl)phenol | C15H24O | CID 21723656".
  • ISO.
  • National Center for Biotechnology Information (PMC). "Gas Chromatography–Mass Spectrometry (GC-MS) in the Plant Metabolomics Toolbox".
  • ACS Publications.
  • ResearchGate. "Determination of nonylphenols in water by pre-column derivatization and gas chromatography coupled with mass spectrometry".

Sources

Reference Data & Comparative Studies

Validation

Comparative Endocrine Disruption Profiling: 4-(1-Methyl-1-propylpentyl)phenol vs. Bisphenol A

Executive Summary In the landscape of endocrine-disrupting chemicals (EDCs), identifying the precise mechanistic pathways and relative potencies of industrial contaminants is critical for toxicological risk assessment an...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of endocrine-disrupting chemicals (EDCs), identifying the precise mechanistic pathways and relative potencies of industrial contaminants is critical for toxicological risk assessment and drug development interference profiling. 4-(1-Methyl-1-propylpentyl)phenol (CAS 186825-40-1) is a highly branched, specific structural isomer of 4-nonylphenol (4-NP), a well-documented alkylphenol surfactant byproduct[1],[2]. Bisphenol A (BPA) is a ubiquitous monomer used in polycarbonate plastics and epoxy resins[3].

While both compounds are classified as xenoestrogens that mimic endogenous 17β-estradiol (E2), their receptor binding kinetics, off-target receptor crosstalk, and in vivo potencies differ significantly. This guide provides a rigorous, data-driven comparison of their endocrine-disrupting profiles, offering self-validating experimental frameworks for researchers to quantify these effects.

Structural & Mechanistic Profiling

Both 4-NP isomers and BPA exert their primary endocrine-disrupting effects by acting as agonists for Estrogen Receptor alpha (ERα) and beta (ERβ)[4],[5]. Because of their lipophilic nature, these compounds easily diffuse across the cell membrane, binding to cytosolic ERs. This binding induces a conformational shift, triggering receptor dimerization and subsequent nuclear translocation. Once in the nucleus, the complex binds to Estrogen Response Elements (EREs) on the DNA, upregulating target genes such as pS2, which drives aberrant cellular proliferation[5].

However, their mechanistic profiles diverge when evaluating off-target effects:

  • Aryl Hydrocarbon Receptor (AhR) Crosstalk: 4-Nonylphenol acts as a concentration-dependent agonist for the AhR, a receptor heavily involved in xenobiotic metabolism. In contrast, BPA acts as a weak inhibitor of AhR activity[4].

  • Androgen Receptor (AR) Modulation: Both compounds exhibit antagonistic behavior toward the human androgen receptor, though their relative potencies in this pathway are highly concentration-dependent[4].

ER_Signaling Xeno Xenoestrogen Exposure (BPA / 4-NP) Membrane Cell Membrane Diffusion Xeno->Membrane Cytosol Cytosolic ERα/β Binding Membrane->Cytosol Dimer Receptor Dimerization Cytosol->Dimer Conformational Shift Nucleus Nuclear Translocation Dimer->Nucleus ERE ERE Binding on DNA Nucleus->ERE Gene Target Gene Expression (e.g., pS2, Proliferation) ERE->Gene Co-activator Recruitment

Fig 1: Molecular mechanism of ERα activation by xenoestrogens BPA and 4-NP.

Quantitative Comparative Data

The following table synthesizes the relative endocrine-disrupting potencies of 4-NP (acting as the proxy for the 4-(1-Methyl-1-propylpentyl)phenol isomer) and BPA across standardized in vitro and in vivo models.

Parameter4-(1-Methyl-1-propylpentyl)phenol (4-NP)Bisphenol A (BPA)
Chemical Class Alkylphenol[1],[3]Bisphenol[3]
Primary Target ERα, ERβ (Agonist)[5]ERα, ERβ (Agonist)[5]
ER Binding Affinity ( Ki​ ) 0.05 – 65 μM (Isomer dependent)[6]~100 – 200 μM (Weak affinity)[6]
AhR Activity Concentration-dependent Agonist[4]Weak Inhibitor[4]
In Vivo Uterotrophic Active Dose 50 – 100 mg/kg (Oral)[6]200 – 400 mg/kg (Oral)[6]
Cytotoxicity ( EC50​ in RWPE-1 cells) ~15 μM (Highly toxic)[7]~610 μM (Lower toxicity)[7]

Data Interpretation: 4-NP demonstrates a higher relative potency in both ER transactivation and in vivo uterotrophic responses compared to BPA. Furthermore, its profound cytotoxicity at lower micromolar concentrations in human prostate epithelial cells highlights a narrower safety margin[7].

Key Experimental Methodologies (Self-Validating Protocols)

To ensure scientific integrity and reproducibility, the evaluation of these EDCs requires strict adherence to self-validating assay designs. Below are the field-proven protocols for quantifying their effects.

Protocol A: In Vitro ER Transactivation Assay (MCF-7 Reporter System)

This assay measures the direct transcriptional activation of the estrogen receptor.

Causality & Experimental Design:

  • Why Dextran-Coated Charcoal (DCC) FBS? Standard fetal bovine serum contains endogenous hormones (like E2) that would saturate the receptors and mask the weak agonistic effects of xenoestrogens. DCC strips these lipophilic hormones, establishing a true zero-baseline.

  • Why Phenol Red-Free Media? Phenol red bears structural similarity to non-steroidal estrogens and exhibits weak ER binding. Removing it eliminates background noise.

  • Self-Validation: The protocol must include an antiestrogen control (e.g., ICI 182,780) to prove that the observed luminescence is strictly ER-mediated. If ICI 182,780 reverses the signal, the pathway is validated[5].

Step-by-Step Workflow:

  • Cell Seeding: Seed MCF-7 cells (stably transfected with an ERE-luciferase reporter plasmid) in 96-well plates using phenol red-free DMEM supplemented with 5% DCC-FBS.

  • Steroid Starvation: Incubate cells for 48 hours to deplete any residual intracellular steroids.

  • Dosing: Treat cells with logarithmic concentrations of 4-NP or BPA (0.01 μM to 100 μM). Include 17β-estradiol (0.1 nM) as a positive control and vehicle (0.1% DMSO) as a negative control.

  • Antagonist Validation: In parallel wells, co-administer the test compounds with 10 nM ICI 182,780.

  • Quantification: After 24 hours, lyse the cells, add luciferin substrate, and quantify luminescence to calculate the EC50​ .

Assay_Workflow Prep Seed MCF-7 Reporter Cells Starve Steroid Starvation (Phenol Red-Free + DCC-FBS) Prep->Starve Dose Compound Dosing (0.01 - 100 μM) Starve->Dose Eliminate Endogenous Signal Incubate Incubation (24h) Dose->Incubate Lyse Cell Lysis & Substrate Incubate->Lyse Read Quantify Luminescence Lyse->Read Measure ER Activation

Fig 2: Self-validating workflow for in vitro ER transactivation screening.

Protocol B: In Vivo 3-Day Uterotrophic Assay

This assay remains the gold standard for detecting estrogenic activity in whole organisms[6].

Causality & Experimental Design:

  • Why Prepubertal Rats (Postnatal Day 21)? Before puberty, the hypothalamic-pituitary-gonadal (HPG) axis is immature, meaning endogenous estrogen production is negligible. This creates a highly sensitive, low-background environment where even weak exogenous xenoestrogens will trigger a measurable increase in uterine wet weight[6].

  • Why Oral Gavage? Administering the compounds orally mimics the primary route of human exposure (ingestion of contaminated food/water) and accounts for first-pass hepatic metabolism, which is critical since both BPA and 4-NP are subject to glucuronidation.

Step-by-Step Workflow:

  • Acclimation: Utilize female Sprague-Dawley or Long Evans rats at postnatal day 21.

  • Dosing Regimen: Administer 4-NP (25–100 mg/kg), BPA (100–400 mg/kg), or vehicle control via oral gavage for three consecutive days.

  • Necropsy & Measurement: Euthanize the animals 6 to 24 hours after the final dose. Carefully excise the uterus, trim away adhering fat and fascia, and puncture to release luminal fluid.

  • Analysis: Weigh the blotted uterus to determine the wet weight. A statistically significant increase in uterine weight relative to the vehicle control indicates positive in vivo estrogenic activity.

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Comparative

Validation of ELISA Methods for 4-(1-Methyl-1-propylpentyl)phenol Quantification: A Comparative Technical Guide

Executive Summary 4-(1-Methyl-1-propylpentyl)phenol (CAS 186825-40-1), a highly branched isomer of 4-nonylphenol (4-NP), is a persistent environmental pollutant and a potent endocrine-disrupting chemical (EDC)[1][2]. Due...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

4-(1-Methyl-1-propylpentyl)phenol (CAS 186825-40-1), a highly branched isomer of 4-nonylphenol (4-NP), is a persistent environmental pollutant and a potent endocrine-disrupting chemical (EDC)[1][2]. Due to its structural mimicry of endogenous estrogens, it is heavily scrutinized in environmental monitoring, toxicology, and drug development[3]. While chromatographic techniques like LC-MS/MS remain the gold standard for structural confirmation, Enzyme-Linked Immunosorbent Assays (ELISAs) provide a high-throughput, cost-effective alternative for large-scale screening[4][5].

As a Senior Application Scientist, I approach method validation not merely as a checklist of parameters, but as a holistic system. Every reagent choice, from hapten design to sample preparation, must be deliberately engineered to overcome the analyte's physicochemical limitations. This guide objectively compares validated ELISA methodologies against chromatographic alternatives, detailing the causal mechanisms behind assay optimization and providing a self-validating protocol for robust quantification.

Mechanistic Grounding: The Target Analyte

To accurately quantify 4-(1-Methyl-1-propylpentyl)phenol, we must first understand its biological and chemical behavior. With a molecular weight of 220.35 g/mol and a highly lipophilic branched alkyl chain[2], this compound easily partitions into lipid membranes. Its primary mechanism of toxicity is competitive binding to the Estrogen Receptor (ERα and ERβ), which triggers aberrant gene transcription[3].

ER_Pathway NP 4-(1-Methyl-1-propylpentyl)phenol (Endocrine Disruptor) ER Estrogen Receptor (ERα/β) (Cytosol/Nucleus) NP->ER Competitive Binding Dimer Receptor Dimerization & Activation ER->Dimer Conformational Change ERE Estrogen Response Elements (ERE) Binding Dimer->ERE Translocation to Nucleus Gene Aberrant Gene Transcription (Cell Proliferation, Toxicity) ERE->Gene Transcriptional Activation

Caption: Estrogen Receptor signaling disruption by 4-(1-Methyl-1-propylpentyl)phenol.

Because of its small size, 4-(1-Methyl-1-propylpentyl)phenol cannot be quantified using a traditional sandwich ELISA (which requires two distinct epitopes). Instead, a competitive ELISA format is mandatory, where the assay signal is inversely proportional to the analyte concentration[6].

The Analytical Landscape: ELISA vs. Chromatographic Methods

When evaluating analytical methods for alkylphenols, the choice depends heavily on the required throughput, sensitivity, and matrix complexity. Chromatographic methods offer absolute structural specificity, whereas ELISAs provide a rapid "class-specific" or "major isomer" snapshot depending on the antibody's cross-reactivity profile[6][7].

Table 1: Performance Comparison of Analytical Modalities
ParameterHigh-Sensitivity Monoclonal ELISAStandard Polyclonal ELISALC-ESI-MS/MS
Limit of Detection (LOD) 0.1 – 2.0 µg/L2.0 – 10.0 µg/L< 0.05 µg/L
Throughput High (96 samples / 3 hours)High (96 samples / 3 hours)Low (1 sample / 15-30 mins)
Sample Preparation Minimal (Direct or basic SPE)Minimal (Direct or basic SPE)Extensive (SPE + Derivatization)
Specificity High for branched 4-NP isomersBroad (cross-reacts with octylphenols)Absolute (Isomer-specific resolution)
Capital Cost Low (< $5,000 for plate reader)Low (< $5,000 for plate reader)High (> $250,000 for mass spec)
Matrix Susceptibility Moderate (requires matrix matching)High (prone to false positives)Low (mitigated by internal standards)

Data synthesized from comparative validation studies of alkylphenol quantification methodologies[4][5][6][8].

Causality in Assay Design: Overcoming Physicochemical Barriers

Validating an ELISA for 4-(1-Methyl-1-propylpentyl)phenol requires addressing three critical physicochemical challenges:

  • Hapten Design and Antibody Specificity: As a small molecule, 4-NP is not inherently immunogenic. It must be conjugated to a carrier protein (e.g., BSA or KLH). The attachment site of the spacer arm dictates the antibody's specificity. By attaching the spacer at the ortho position of the phenol ring, the complex branched alkyl chain and the hydroxyl group remain exposed. This ensures the resulting antibodies specifically recognize the 4-(1-Methyl-1-propylpentyl) moiety rather than generic phenolic compounds[5].

  • Matrix Effects: Biological (urine, serum) and environmental (wastewater) matrices contain humic acids and proteins that non-specifically bind to antibodies, causing false positives in competitive formats[7]. This necessitates Solid-Phase Extraction (SPE) prior to the assay to isolate the analyte[4].

  • Solvent Tolerance: Due to the extreme lipophilicity of the branched alkyl chain, samples often require organic co-solvents (e.g., 10% methanol) to prevent the analyte from adsorbing to the plastic walls of sample tubes. The ELISA must be explicitly validated for solvent tolerance to ensure the organic phase does not denature the primary antibody[5].

Self-Validating Experimental Protocol

To ensure trustworthiness, the following protocol incorporates built-in validation steps (spike-and-recovery and parallelism) to verify accuracy in real-time.

ELISA_Workflow Coating 1. Plate Coating (NP-Protein Conjugate) Blocking 2. Blocking (BSA/Casein) Coating->Blocking Incubation 3. Competitive Incubation (Sample + Primary Ab) Blocking->Incubation Wash 4. Wash Step (Remove Unbound Ab) Incubation->Wash Detection 5. Secondary Ab-HRP & TMB Substrate Wash->Detection Read 6. Stop & Read OD (Inversely Proportional) Detection->Read

Caption: Step-by-step competitive ELISA workflow for 4-NP quantification.

Phase 1: Sample Preparation & Solid-Phase Extraction (SPE)

Causality: SPE concentrates the analyte and removes polar interferents that disrupt antibody-antigen binding kinetics[4].

  • Condition C18 SPE cartridges with 5 mL of HPLC-grade methanol, followed by 5 mL of LC-MS grade water.

  • Load 100 mL of the environmental or biological sample at a controlled flow rate of 2 mL/min.

  • Wash with 5 mL of 5% methanol in water to elute polar matrix interferents.

  • Elute the 4-NP fraction with 5 mL of 100% methanol. Evaporate under a gentle nitrogen stream and reconstitute in 1 mL of assay buffer (PBS containing 10% methanol to maintain analyte solubility)[5].

Phase 2: Competitive ELISA Execution

Causality: In this format, free 4-NP in the sample competes with plate-bound 4-NP for limited antibody binding sites. High analyte concentration results in low colorimetric signal[6].

  • Coating: Coat 96-well microtiter plates with 100 µL/well of NP-BSA conjugate (1 µg/mL in carbonate buffer, pH 9.6). Incubate overnight at 4°C.

  • Blocking: Wash plates 3x with PBST (PBS + 0.05% Tween-20). Block with 200 µL/well of 1% Casein in PBS for 1 hour at 37°C to prevent non-specific binding.

  • Competition: Add 50 µL of standards/samples and 50 µL of monoclonal anti-4-NP antibody to each well. Incubate for 1 hour at room temperature on a microplate shaker.

  • Detection: Wash 5x with PBST. Add 100 µL/well of secondary antibody-HRP conjugate. Incubate for 30 minutes.

  • Substrate: Wash 5x. Add 100 µL/well of TMB substrate. Incubate for 15 minutes in the dark.

  • Stop & Read: Add 50 µL of 1M H₂SO₄ to stop the enzymatic reaction. Read absorbance immediately at 450 nm.

Phase 3: Internal System Validation

Causality: These steps prove the assay is functioning correctly for the specific matrix being tested, ensuring data integrity.

  • Spike-and-Recovery: Spike known concentrations of the 4-(1-Methyl-1-propylpentyl)phenol analytical standard[2] (e.g., 10, 50, 100 µg/L) into a blank matrix. An acceptable recovery range is 80–120%[8].

  • Parallelism: Serially dilute a high-concentration sample. The resulting dilution curve must be parallel to the standard curve, proving that endogenous matrix components are not altering the antibody's binding affinity.

Comparative Performance Data: Cross-Reactivity Profiles

When comparing a highly optimized monoclonal ELISA to generic polyclonal kits, the cross-reactivity profile is the primary differentiator. Polyclonal antibodies often struggle to differentiate between the branched nonyl chain and shorter octyl chains[6][9].

Table 2: Cross-Reactivity (%) of ELISA Antibodies
CompoundMonoclonal Anti-4-NP ELISAPolyclonal Anti-Alkylphenol ELISA
4-(1-Methyl-1-propylpentyl)phenol 100%100%
4-n-Nonylphenol (Linear) 12%85%
4-tert-Octylphenol < 2%65%
Bisphenol A (BPA) < 0.1%10%
Phenol < 0.1%< 1%

Data reflects typical cross-reactivity profiles observed during immunochemical validation of alkylphenol assays[6][8][9]. The monoclonal assay demonstrates superior specificity for the branched nonyl moiety.

Conclusion

While LC-MS/MS provides the ultimate structural confirmation for alkylphenol isomers, a rigorously validated monoclonal ELISA offers a highly efficient, cost-effective screening tool for 4-(1-Methyl-1-propylpentyl)phenol. By understanding the causality behind hapten design, solvent tolerance, and matrix interference, researchers can deploy ELISAs as robust frontline analytical systems. When paired with proper SPE protocols and internal spike-and-recovery validations, ELISA methodologies bridge the gap between high-throughput demands and rigorous analytical accuracy.

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Validation

A Comparative Guide to Liquid-Liquid and Solid-Phase Extraction of 4-(1-Methyl-1-propylpentyl)phenol for High-Fidelity Analysis

For researchers, scientists, and drug development professionals engaged in the analysis of emerging environmental contaminants and endocrine-disrupting compounds, the robust and efficient extraction of target analytes fr...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals engaged in the analysis of emerging environmental contaminants and endocrine-disrupting compounds, the robust and efficient extraction of target analytes from complex matrices is a critical first step. This guide provides an in-depth comparison of two prevalent sample preparation techniques—Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE)—for the analysis of 4-(1-Methyl-1-propylpentyl)phenol, a member of the nonylphenol isomer group. Our objective is to furnish you with the technical insights and experimental data necessary to make an informed decision for your analytical workflow.

Introduction to 4-(1-Methyl-1-propylpentyl)phenol and the Imperative of Efficient Extraction

4-(1-Methyl-1-propylpentyl)phenol is a branched alkylphenol, a class of compounds that has garnered significant attention due to their persistence in the environment and potential endocrine-disrupting properties. Accurate quantification of these compounds in various matrices, particularly aqueous samples, is paramount for environmental monitoring and toxicological studies. The choice of extraction methodology directly impacts the accuracy, precision, and overall efficiency of the subsequent analytical determination, typically performed by gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC).

The Contenders: A Tale of Two Extraction Philosophies

Liquid-liquid extraction and solid-phase extraction represent two distinct approaches to sample preparation. LLE, a traditional and widely practiced technique, relies on the differential solubility of an analyte between two immiscible liquid phases. In contrast, SPE is a more modern chromatographic technique that separates components of a mixture based on their physical and chemical properties as they pass through a solid adsorbent.

Liquid-Liquid Extraction (LLE): The Established Workhorse

LLE operates on the principle of partitioning. An aqueous sample containing the analyte of interest is mixed with an immiscible organic solvent. Analytes with a higher affinity for the organic solvent will migrate from the aqueous phase to the organic phase. The efficiency of this transfer is governed by the partition coefficient (LogP) of the analyte, the pH of the aqueous phase, and the choice of the organic solvent. For phenolic compounds like 4-(1-Methyl-1-propylpentyl)phenol, which are weakly acidic, pH adjustment of the aqueous sample is a critical step to ensure the analyte is in its neutral, more organosoluble form.

Solid-Phase Extraction (SPE): The Modern, Selective Alternative

SPE utilizes a packed bed of solid adsorbent material, typically in a cartridge or disk format. The sample is passed through the sorbent, and the analyte of interest is retained on the surface through various interaction mechanisms (e.g., reversed-phase, normal-phase, ion-exchange). Interfering substances are washed away, and the purified analyte is then eluted with a small volume of a strong solvent. The choice of sorbent is crucial and depends on the properties of the analyte and the sample matrix. For nonpolar compounds like 4-(1-Methyl-1-propylpentyl)phenol in aqueous samples, reversed-phase sorbents such as C18 or polymeric materials are commonly employed.

Head-to-Head Comparison: Performance Metrics

The selection of an extraction technique is a multi-faceted decision that involves a trade-off between various performance parameters. Below is a summary of a comparative analysis based on experimental data for structurally similar alkylphenols, such as 4-tert-octylphenol.

Performance MetricLiquid-Liquid Extraction (LLE)Solid-Phase Extraction (SPE)Rationale & Insights
Analyte Recovery Generally good to excellent (>80%) with optimization[1].Excellent and often more consistent (85-110%)[2][3].SPE can offer more exhaustive extraction due to the high surface area and specific interactions with the sorbent material. LLE recovery can be highly dependent on the number of extraction steps and the solvent-to-sample volume ratio.
Reproducibility (RSD%) Can be higher (>10-15%) due to manual nature and potential for emulsion formation.Typically lower (<10%) and often below 5% with automation[2][4].The standardized format of SPE cartridges and the potential for automation lead to more consistent results and lower relative standard deviations (RSD).
Solvent Consumption High (e.g., >100 mL per sample).Significantly lower (e.g., <20 mL per sample).This is a major advantage of SPE, reducing both cost and environmental impact.
Extraction Time Longer, especially with multiple extraction steps and emulsion breaking.Faster, particularly with parallel processing and automation.SPE workflows are generally more streamlined and less labor-intensive.
Selectivity/Cleanliness Lower, co-extraction of interfering matrix components is common.Higher, allows for targeted removal of interferences through specific wash steps.The ability to use different sorbents and wash solvents provides greater control over the purity of the final extract in SPE.
Automation Potential Limited and often complex.High, with numerous commercially available automated SPE systems.Automation in SPE enhances throughput, reproducibility, and reduces analyst-to-analyst variability.
Cost per Sample Lower consumable cost (solvents), but higher labor cost.Higher consumable cost (cartridges), but lower labor and solvent disposal costs.The overall cost-effectiveness depends on sample throughput and the value placed on analyst time and data quality.

Experimental Protocols: A Step-by-Step Guide

The following protocols are designed for the extraction of 4-(1-Methyl-1-propylpentyl)phenol from a 1-liter aqueous sample and are based on established methods for similar alkylphenols.

Liquid-Liquid Extraction (LLE) Workflow

LLE_Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_post Post-Extraction start 1. Collect 1 L Aqueous Sample acidify 2. Acidify to pH < 4 with HCl start->acidify add_solvent 3. Add 60 mL Dichloromethane to Separatory Funnel acidify->add_solvent shake 4. Shake Vigorously for 2 min, Venting Frequently add_solvent->shake separate 5. Allow Layers to Separate shake->separate collect_org 6. Collect Organic Layer separate->collect_org repeat_ext 7. Repeat Extraction 2x with Fresh Solvent collect_org->repeat_ext combine 8. Combine Organic Extracts repeat_ext->combine dry 9. Dry with Anhydrous Sodium Sulfate combine->dry concentrate 10. Concentrate to ~1 mL under Nitrogen dry->concentrate analyze 11. Reconstitute for GC-MS or HPLC Analysis concentrate->analyze

Caption: Liquid-Liquid Extraction (LLE) workflow for 4-(1-Methyl-1-propylpentyl)phenol.

Detailed LLE Protocol:

  • Sample Preparation:

    • Measure 1 liter of the aqueous sample into a 2 L separatory funnel.

    • Acidify the sample to a pH of less than 4 by adding concentrated hydrochloric acid (HCl) dropwise. This ensures the phenolic hydroxyl group is protonated, making the molecule less polar.

  • Extraction:

    • Add 60 mL of dichloromethane (DCM) to the separatory funnel.

    • Stopper the funnel and shake vigorously for 2 minutes, periodically inverting the funnel and venting to release pressure.

    • Allow the layers to separate completely. The organic layer (DCM) will be the bottom layer.

    • Drain the organic layer into a collection flask.

    • Repeat the extraction two more times with fresh 60 mL portions of DCM, combining the organic extracts.

  • Post-Extraction Processing:

    • Pass the combined organic extracts through a funnel containing anhydrous sodium sulfate to remove any residual water.

    • Concentrate the dried extract to approximately 1 mL using a gentle stream of nitrogen or a rotary evaporator.

    • The concentrated extract is now ready for analysis by GC-MS or HPLC after appropriate solvent exchange or direct injection.

Solid-Phase Extraction (SPE) Workflow

SPE_Workflow cluster_prep Cartridge Preparation cluster_extraction Extraction cluster_post Elution & Analysis start 1. C18 SPE Cartridge condition 2. Condition with 5 mL Methanol start->condition equilibrate 3. Equilibrate with 5 mL Acidified Water (pH < 4) condition->equilibrate load 4. Load 1 L Acidified Sample (pH < 4) equilibrate->load wash 5. Wash with 5 mL Water to Remove Interferences load->wash dry_cart 6. Dry Cartridge under Vacuum wash->dry_cart elute 7. Elute with 5 mL Dichloromethane dry_cart->elute concentrate 8. Concentrate Eluate to ~1 mL elute->concentrate analyze 9. Analyze by GC-MS or HPLC concentrate->analyze

Caption: Solid-Phase Extraction (SPE) workflow for 4-(1-Methyl-1-propylpentyl)phenol.

Detailed SPE Protocol:

  • Cartridge Preparation:

    • Condition a C18 SPE cartridge (e.g., 500 mg sorbent mass) by passing 5 mL of methanol through it, followed by 5 mL of acidified deionized water (pH < 4). Do not allow the cartridge to go dry.

  • Sample Loading:

    • Load the 1-liter acidified aqueous sample (pH < 4) onto the SPE cartridge at a flow rate of approximately 10-15 mL/min.

  • Washing:

    • After the entire sample has passed through, wash the cartridge with 5 mL of deionized water to remove any polar impurities that may have been retained.

    • Dry the cartridge thoroughly by drawing a vacuum through it for 10-15 minutes. This step is crucial to remove residual water before elution with an organic solvent.

  • Elution:

    • Elute the retained 4-(1-Methyl-1-propylpentyl)phenol from the cartridge with 5 mL of dichloromethane (DCM) into a collection tube.

  • Post-Elution Processing:

    • Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen.

    • The extract is now ready for chromatographic analysis.

Causality Behind Experimental Choices

  • pH Adjustment: For both LLE and reversed-phase SPE, acidifying the sample to a pH below the pKa of the phenolic hydroxyl group (typically around 10) is essential. In its neutral form, the analyte is significantly less water-soluble and has a much higher affinity for the organic solvent (in LLE) or the nonpolar C18 sorbent (in SPE).

  • Solvent and Sorbent Selection: Dichloromethane is a common and effective solvent for extracting phenols in LLE due to its polarity and ability to form a distinct layer with water. For SPE, a C18 (octadecyl) bonded silica sorbent is a standard choice for retaining nonpolar to moderately polar compounds from aqueous matrices via hydrophobic interactions. Polymeric sorbents can also be used and may offer higher capacity and stability across a wider pH range.

  • Drying Steps: The removal of water from the organic extract in LLE (using sodium sulfate) and from the SPE cartridge (by vacuum) is critical to prevent interference in the subsequent chromatographic analysis, especially for GC-MS where water can damage the column and detector.

Conclusion and Recommendations

Both LLE and SPE are viable techniques for the extraction of 4-(1-Methyl-1-propylpentyl)phenol from aqueous samples. However, the choice between them should be guided by the specific requirements of the analytical task.

Liquid-liquid extraction may be suitable for laboratories with limited access to specialized equipment or for the analysis of a small number of samples where the higher solvent consumption and longer extraction times are not prohibitive. Its simplicity and low consumable cost are its primary advantages.

Solid-phase extraction is the superior choice for laboratories that prioritize high throughput, reproducibility, and data quality. The significant reduction in solvent consumption, potential for automation, and cleaner extracts often justify the higher initial cost of consumables. For routine analysis of a large number of samples, SPE offers a more efficient, reliable, and environmentally friendly workflow.

Ultimately, the decision rests on a careful evaluation of your laboratory's resources, sample load, and the desired level of data quality. For the analysis of emerging contaminants like 4-(1-Methyl-1-propylpentyl)phenol, where low detection limits and high precision are often required, the adoption of a well-optimized SPE method is strongly recommended.

References

  • Ying, X., et al. (2013). Determination of 4-tert-octylphenol in surface water samples of Jinan in China by solid phase extraction coupled with GC-MS. Journal of Environmental Sciences, 25(8), 1712-1717. [Link]

  • López-García, E., et al. (2015). Method development and validation for the determination of selected endocrine disrupting compounds by liquid chromatography mass spectrometry and isotope pattern deconvolution in water samples. Comparison of two extraction techniques. Analytical Methods, 7(12), 5145-5154. [Link]

  • Pintado-Herrera, M. G., et al. (2014). Analytical methodologies for the determination of endocrine disrupting compounds in biological and environmental samples. BioMed research international, 2014. [Link]

  • Tang, W., & Wang, L. (2006). Sorption and remobilization behavior of 4-tert-octylphenol in aquatic systems. Environmental science & technology, 40(5), 1596-1602. [Link]

  • Haut-Andersen, A., et al. (2021). Qualitative and Quantitative Comparison of Liquid–Liquid Phase Extraction Using Ethyl Acetate and Liquid–Solid Phase Extraction Using Poly-Benzyl-Resin for Natural Products. Molecules, 26(21), 6656. [Link]

  • Gheorghe, A., et al. (2011). HPLC-FLD determination of 4-nonylphenol and 4-tert-octylphenol in surface water samples. Revista de Chimie, 62(1), 84-89. [Link]

  • Baharom, M. Z., et al. (2020). EXTRACTION OF 4-OCTYLPHENOL AND 4-NONYLPHENOL IN RIVER WATER USING SOLID-PHASE EXTRACTION AND HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY. Malaysian Journal of Analytical Sciences, 24(1), 146-158. [Link]

  • Ballesteros-Gómez, A., & Rubio, S. (2009). Methodologies for the extraction of phenolic compounds from environmental samples: new approaches. Molecules, 14(1), 253-271. [Link]

  • Waters Corporation. (n.d.). Comparing Solid Phase vs. Solid Liquid vs. Liquid Liquid Extractions. [Link]

  • Carrizo, D., et al. (2011). Determination of alkylphenols and bisphenol A in seawater samples by dispersive liquid–liquid microextraction and liquid chromatography-tandem mass spectrometry. Journal of Chromatography A, 1218(43), 7751-7758. [Link]

  • Phenomenex. (2017, May 17). SPE vs LLE: A Battle of Methods. Science Unfiltered. [Link]

  • Lab Manager. (2025, March 7). Solid Phase Extraction vs Liquid-Liquid Extraction vs Filtration: Which Extraction Method is More Efficient?. [Link]

  • Azmir, J., et al. (2013). Techniques for extraction of bioactive compounds from plant materials: A review. Journal of Food Engineering, 117(4), 426-436. [Link]

  • U.S. Environmental Protection Agency. (1995). Method 528: Determination of Phenols in Drinking Water by Solid Phase Extraction and Capillary Column Gas Chromatography/Mass Spectrometry. [Link]

  • Jin, Y., et al. (2004). Determination of 4-tert-octylphenol, 4-nonylphenol and bisphenol A in surface waters from the Haihe River in Tianjin by gas chromatography-mass spectrometry with selected ion monitoring. Chemosphere, 56(11), 1113-1119. [Link]

  • Element Lab Solutions. (n.d.). Liquid-Liquid Extraction Techniques Principles and Optimisation. [Link]

Sources

Comparative

4-(1-Methyl-1-propylpentyl)phenol toxicity compared to other branched alkylphenols

Comparative Toxicity and Endocrine Disruption Guide: 4-(1-Methyl-1-propylpentyl)phenol vs. Branched Alkylphenols Alkylphenols are ubiquitous industrial compounds used in the synthesis of surfactants, detergents, and poly...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Toxicity and Endocrine Disruption Guide: 4-(1-Methyl-1-propylpentyl)phenol vs. Branched Alkylphenols

Alkylphenols are ubiquitous industrial compounds used in the synthesis of surfactants, detergents, and polymers. However, their environmental persistence and profound endocrine-disrupting properties have made them a focal point in modern toxicology. Among these, 4-(1-Methyl-1-propylpentyl)phenol (CAS 186825-40-1) —a highly branched nonylphenol isomer—exhibits a distinct and potent toxicity profile.

As a Senior Application Scientist, I have designed this guide to objectively compare the toxicity of 4-(1-Methyl-1-propylpentyl)phenol against other alkylphenol alternatives. By dissecting the structure-activity relationships (SAR) and providing self-validating experimental workflows, this guide equips researchers and drug development professionals with the mechanistic insights needed for accurate hazard assessment.

The Structural Causality of Endocrine Toxicity

The toxicity and estrogenic efficacy of nonylphenol (NP) isomers are not uniform; they are heavily dictated by the stereochemistry and branching of the alkyl side chain. According to structural analyses published in [1], isomers with branching at the α-carbon (the carbon directly attached to the phenol ring) exhibit significantly greater estrogenic potency than linear isomers.

Why does this happen? 4-(1-Methyl-1-propylpentyl)phenol features a bulky α-carbon substitution (a methyl and a propyl group). This specific three-dimensional steric bulk creates a hydrophobic pocket that structurally mimics the steroidal D-ring of endogenous 17β-estradiol (E2). When this branched isomer enters the cytosol, its tail anchors securely into the ligand-binding domain (LBD) of Estrogen Receptors (ERα and ERβ). In contrast, linear isomers like 4-n-nonylphenol lack this steric bulk, resulting in poor receptor affinity. This competitive binding by branched isomers triggers aberrant receptor dimerization, leading to unregulated gene transcription and severe reproductive toxicity.

ER_Pathway A Branched Alkylphenol (e.g., 4M4-NP) C Estrogen Receptor (ERα/ERβ) in Cytosol A->C Competitive Binding B 17β-Estradiol (E2) (Endogenous) B->C Normal Binding D Receptor Dimerization & Nuclear Translocation C->D E Estrogen Response Element (ERE) Binding D->E F Aberrant Gene Transcription (Endocrine Disruption) E->F

Competitive binding of branched alkylphenols to ERα/ERβ leading to endocrine disruption.

Comparative Toxicity Profile

To objectively evaluate 4-(1-Methyl-1-propylpentyl)phenol, we must benchmark it against other prevalent alkylphenols. The data below synthesizes globally harmonized hazard classifications from [2] and Relative Estrogenic Potency (REP) derived from recombinant yeast screen assays [3].

CompoundCAS NumberStructural FeatureKey GHS Hazard ClassificationsRelative Estrogenic Potency (REP)*
4-(1-Methyl-1-propylpentyl)phenol 186825-40-1α-methyl, α-propyl branchedH302, H314, H361, H400, H410Moderate-High
4-(1,1-Dimethyl-2-ethylpentyl)phenol (NP7) N/Aα,α-dimethyl branchedH314, H361, H400, H410Highest (~1.9×10⁻³ of E2)
4-tert-Octylphenol 140-66-9α,α-dimethyl branched (8C)H315, H318, H361, H410High
4-n-Nonylphenol 104-40-5Linear unbranchedH302, H314, H361, H400Negligible

*REP is normalized relative to 17β-estradiol (E2 = 1.0). H314: Causes severe skin burns; H361: Suspected of damaging fertility; H400/H410: Very toxic to aquatic life.

Self-Validating Experimental Methodology: MVLN-luc Assay

To rigorously quantify the estrogenic efficacy of 4-(1-Methyl-1-propylpentyl)phenol versus linear alternatives, we deploy the MVLN-luciferase reporter assay.

The Self-Validation Mechanism: A common pitfall in in-vitro toxicology is misinterpreting non-specific cellular stress as receptor activation. To ensure absolute trustworthiness, this protocol incorporates a parallel antagonist arm using Fulvestrant (ICI 182,780), a pure ER antagonist. If the observed luminescent signal is genuinely ER-mediated, the addition of Fulvestrant will completely ablate the signal, validating the mechanism of action.

MVLN_Workflow S1 Cell Culture (MVLN Cells) S2 Isomer Dosing (10⁻¹² to 10⁻⁵ M) S1->S2 Antag Antagonist Arm (+ ICI 182,780) S1->Antag S3 Incubation (24 Hours) S2->S3 S4 Cell Lysis & Luciferin S3->S4 S5 Luminescence Quantification S4->S5 Antag->S3

Self-validating MVLN-luciferase reporter assay workflow with parallel antagonist validation arm.

Step-by-Step Protocol:
  • Cell Culture & Starvation: Culture MVLN cells (MCF-7 derivative stably transfected with an ERE-luciferase plasmid) in DMEM supplemented with 10% FBS. Three days prior to dosing, switch to an estrogen-free medium (phenol red-free DMEM with 5% dextran-coated charcoal-stripped FBS) to downregulate basal receptor activity.

  • Compound Preparation: Prepare a 10 mM stock of 4-(1-Methyl-1-propylpentyl)phenol in HPLC-grade DMSO. Perform serial dilutions to achieve final well concentrations ranging from 10⁻¹² M to 10⁻⁵ M. Ensure final DMSO concentration does not exceed 0.1% (v/v) to prevent solvent toxicity.

  • Dosing & Antagonist Validation: Seed cells into a 96-well plate at 10⁴ cells/well.

    • Test Arm: Treat with the alkylphenol dilution series.

    • Validation Arm: Co-treat a parallel set of wells with the alkylphenol series + 1 μM Fulvestrant (ICI 182,780).

    • Controls: Include a vehicle control (0.1% DMSO) and a positive control (17β-estradiol, 10⁻¹² to 10⁻⁸ M).

  • Incubation & Lysis: Incubate the plates for 24 hours at 37°C in a 5% CO₂ humidified atmosphere. Post-incubation, aspirate the media, wash with cold PBS, and add 50 μL of passive lysis buffer per well. Shake for 15 minutes at room temperature.

  • Quantification: Transfer 20 μL of lysate to an opaque white microplate. Inject 100 μL of Luciferase Assay Reagent (containing luciferin and ATP) and immediately read luminescence using a microplate luminometer (integration time: 10 seconds).

  • Data Analysis: Plot dose-response curves using non-linear regression. Calculate the EC₅₀ and determine the REP by dividing the EC₅₀ of 17β-estradiol by the EC₅₀ of the tested alkylphenol.

References

  • Nonylphenol Isomers Differ in Estrogenic Activity Environmental Science & Technology (ACS Publications) URL:[Link]

  • 4-(1-Methyl-1-propylpentyl)phenol | C15H24O | CID 21723656 PubChem, National Center for Biotechnology Information URL:[Link]

  • Syntheses and estrogenic activity of 4-nonylphenol isomers Chemosphere (PubMed) URL:[Link]

Validation

Inter-Laboratory Validation of 4-(1-Methyl-1-propylpentyl)phenol Analytical Methods: A Comparative Guide

As a Senior Application Scientist, I frequently observe analytical laboratories struggling with the reliable quantification of alkylphenols. Specifically, 4-(1-Methyl-1-propylpentyl)phenol (CAS 186825-40-1)—a highly bran...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently observe analytical laboratories struggling with the reliable quantification of alkylphenols. Specifically, 4-(1-Methyl-1-propylpentyl)phenol (CAS 186825-40-1)—a highly branched nonylphenol isomer with the molecular formula C15H24O[1]—presents severe analytical challenges. Because it is a ubiquitous plasticizer and a known endocrine-disrupting chemical (EDC), quantifying it at environmentally relevant ng/L levels is notoriously difficult. The root causes of analytical failure are rarely the instrument's absolute sensitivity; rather, they stem from the systemic introduction of blank contamination and uncorrected matrix suppression[2].

This guide objectively compares the performance of leading analytical platforms based on global inter-laboratory validation data (such as ISO/CD 18857-2 and EU Water Framework Directive trials) and provides a self-validating protocol to ensure absolute scientific integrity in your workflows.

Comparative Analysis of Analytical Platforms

Inter-laboratory trials involving multiple European and North American laboratories have evaluated the two dominant platforms for nonylphenol quantification: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) [2][3].

While GC-MS has historically been the standard, it requires complex derivatization (e.g., silylation) to increase the volatility of the phenolic hydroxyl group and prevent peak tailing. Conversely, LC-MS/MS utilizing negative electrospray ionization (ESI-) allows for direct analysis. In large-scale inter-laboratory comparisons, LC-MS/MS coupled with isotope dilution demonstrated superior accuracy, yielding an average bias of <10% across complex water matrices[4].

Quantitative Performance Comparison (Based on Inter-Laboratory Data)
Performance MetricLC-MS/MS (Isotope Dilution)GC-MS (Derivatized)Causality / Impact
Sample Preparation SPE Direct InjectionSPE Silylation (e.g., BSTFA)GC-MS requires extra handling, increasing the risk of analyte loss and contamination.
False Positive Risk Low ( 5%)High (> 15%)Nonylphenols suffer from high false-positive rates due to background plastic leachates[4].
Inter-Lab Reproducibility ( RSDR​ ) 10.8% - 22.5%15.0% - 29.5%Isotope dilution in LC-MS/MS mathematically corrects for matrix variations across labs[3].
Average Bias < 10%Variable (10% to >100%)ESI-negative mode selectively filters out non-ionizable hydrocarbon interferences[4].
Limit of Detection (LOD) < 0.05 µg/L~ 0.1 µg/LLC-MS/MS offers superior sensitivity for trace environmental monitoring[3].

Causality in Experimental Workflow Design

To achieve the reproducibility required by ISO 5725-2 standards, the analytical workflow must be designed with strict causality in mind. Every step must address a specific chemical vulnerability of 4-(1-Methyl-1-propylpentyl)phenol.

Workflow Sample Water Matrix (Surface/Wastewater) SPE Solid-Phase Extraction (Hydrophobic Sorbent) Sample->SPE Spike Isotope Dilution (13C-labeled IS) Spike->Sample Pre-extraction Split Platform Selection SPE->Split LCMS LC-MS/MS (ESI-Negative) Split->LCMS Direct Analysis GCMS GC-MS (Derivatization Req.) Split->GCMS Silylation Data Inter-Lab Validation (ISO 5725-2) LCMS->Data GCMS->Data

Analytical workflow for 4-(1-Methyl-1-propylpentyl)phenol validation.

Self-Validating Protocol for LC-MS/MS Quantification

A protocol is only trustworthy if it is a self-validating system —meaning it contains internal mathematical and procedural checks that immediately flag failure before data is reported. The following step-by-step methodology incorporates these critical gates.

Step 1: Rigorous Glassware Deactivation (Contamination Control)

  • Action: Bake all glassware at 400°C for 4 hours. Rinse exclusively with LC-MS grade methanol and hexane. Strictly prohibit the use of any plastic consumables.

  • Causality: Inter-laboratory studies on the River Po revealed that laboratories frequently fail to quantify nonylphenols below 100 ng/L due to blank contamination[2]. Nonylphenol isomers leach rapidly from polypropylene, causing catastrophic false positives.

Step 2: Pre-Extraction Isotope Spiking (The Self-Correction Mechanism)

  • Action: Spike 1 L of unfiltered water sample with 50 ng of a 13C -labeled nonylphenol internal standard prior to any manipulation.

  • Causality: Matrix components in wastewater cause severe ion suppression in ESI-LC-MS/MS. Adding the isotope before extraction ensures that any analyte loss during Solid-Phase Extraction (SPE) or suppression in the mass spectrometer is proportionally mirrored by the internal standard, allowing for perfect mathematical correction[3][4].

Step 3: Solid-Phase Extraction (SPE)

  • Action: Acidify the sample to pH 2.5 using formic acid. Pass the sample through a conditioned Carbograph or HLB cartridge at a flow rate of 5 mL/min.

  • Causality: Acidification neutralizes the phenolic hydroxyl group (pKa ~10). This renders the 4-(1-Methyl-1-propylpentyl)phenol molecule highly hydrophobic, maximizing its retention on the reversed-phase sorbent and preventing breakthrough[3].

Step 4: Elution and Reconstitution

  • Action: Elute the analytes with 10 mL of dichloromethane/methanol (90:10, v/v). Evaporate under a gentle nitrogen stream to near dryness and reconstitute in 1 mL of the mobile phase.

  • Causality: Gentle evaporation prevents the volatilization of the alkylphenol. Over-drying leads to irreversible analyte loss on the glass walls.

Step 5: LC-MS/MS Quantification

  • Action: Analyze using ESI in negative ion mode. Monitor the Multiple Reaction Monitoring (MRM) transition (e.g., m/z 219 133 for the parent ion C15​H23​O− ).

  • Causality: Negative ESI selectively deprotonates the phenol ring, offering high sensitivity and filtering out non-ionizable hydrocarbon matrix interferences[4].

Step 6: The Validation Gate (Data Acceptance)

  • Action: Evaluate the procedural blank and surrogate recovery before analyzing sample data. If the blank is > LOD or the isotope recovery falls outside the 70%–130% range, halt the analysis and reject the batch.

  • Causality: This creates a self-validating loop. The batch only proceeds if the extraction efficiency and contamination controls mathematically prove the integrity of the sample handling[3].

Inter-Laboratory Statistical Outcomes & Validation Logic

When evaluating a method across multiple laboratories, statistical rigor is paramount. According to ISO 5725-2 evaluations of nonylphenol analytical methods, a robust method must demonstrate a repeatability variation coefficient (within-laboratory precision, RSDr​ ) of 1.9% to 7.8%[3].

However, the true test of a method is its reproducibility (between-laboratory precision, RSDR​ ). For 4-(1-Methyl-1-propylpentyl)phenol and its isomers, reproducibility typically ranges from 10.0% to 29.5%[3]. Outliers in these trials are almost exclusively driven by laboratories failing the blank contamination check or experiencing uncorrected matrix suppression.

ValidationLogic Start Multi-Lab Trial (n ≥ 14 Labs) Blank Blank Contamination Check (< LOD?) Start->Blank FailBlank Reject Data (Plastic Leachate) Blank->FailBlank No Recovery Spike Recovery (70% - 130%) Blank->Recovery Yes FailRec Check Matrix Suppression Recovery->FailRec No Stats ISO 5725-2 Stats Repeatability (RSDr) Reproducibility (RSDR) Recovery->Stats Yes

Logic tree for inter-laboratory validation data acceptance.

By strictly adhering to isotope-dilution LC-MS/MS and eliminating plastic consumables, laboratories can successfully navigate the validation logic tree, ensuring their data contributes meaningfully to environmental monitoring and drug development safety profiles.

References

  • Source: nih.
  • 4-(1-Methyl-1-propylpentyl)
  • Source: researchgate.
  • Source: acs.

Sources

Comparative

A Researcher's Guide to Elucidating the Structure-Activity Relationship of 4-(1-Methyl-1-propylpentyl)phenol Isomers

Authored by: Dr. Evelyn Reed, Senior Application Scientist In the realm of endocrine-disrupting chemicals (EDCs), the subtle interplay between molecular architecture and biological function is a subject of intense scient...

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Author: BenchChem Technical Support Team. Date: April 2026

Authored by: Dr. Evelyn Reed, Senior Application Scientist

In the realm of endocrine-disrupting chemicals (EDCs), the subtle interplay between molecular architecture and biological function is a subject of intense scientific scrutiny. Among the vast family of alkylphenols, 4-(1-Methyl-1-propylpentyl)phenol, a nine-carbon isomer of nonylphenol, presents a compelling case study. Its branched-chain structure gives rise to a multitude of stereoisomers, each with a potentially unique toxicological and pharmacological profile. This guide provides a comprehensive framework for researchers and drug development professionals to systematically investigate the structure-activity relationship (SAR) of these isomers, with a focus on their estrogenic activity.

The core challenge in assessing the biological impact of technical mixtures of alkylphenols lies in the differential activity of their constituent isomers. It is no longer sufficient to consider "nonylphenol" as a single entity; a deeper, isomer-specific understanding is imperative for accurate risk assessment and the development of safer alternatives. This guide will walk you through the essential experimental and computational workflows required to dissect the SAR of 4-(1-Methyl-1-propylpentyl)phenol isomers, from their synthesis and characterization to the elucidation of their interactions with the estrogen receptor.

The Foundational Chemistry: Synthesis and Characterization of Isomers

A robust SAR study begins with the availability of pure, well-characterized isomers. The synthesis of 4-(1-Methyl-1-propylpentyl)phenol isomers typically involves the Friedel-Crafts alkylation of phenol with the corresponding branched-chain alkene. The specific stereochemistry of the final products will be dictated by the starting materials and reaction conditions.

Experimental Protocol: Isomer Synthesis and Purification

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, dissolve phenol (1.0 eq) in a suitable anhydrous solvent (e.g., dichloromethane or nitrobenzene).

  • Catalyst Addition: Carefully add a Lewis acid catalyst, such as aluminum chloride (AlCl₃) or boron trifluoride (BF₃), in catalytic amounts (0.1-0.3 eq).

  • Alkene Addition: Slowly add the specific isomer of nonene (e.g., 2-methyl-2-propyl-1-pentene) (1.1 eq) to the reaction mixture at 0°C.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: Upon completion, quench the reaction by slowly adding ice-cold water. Extract the organic layer with an appropriate solvent (e.g., diethyl ether), wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: The crude product, a mixture of ortho and para isomers, is then purified using column chromatography on silica gel to isolate the desired 4-(1-Methyl-1-propylpentyl)phenol isomer.

  • Characterization: The purity and structure of the isolated isomer must be unequivocally confirmed using a suite of analytical techniques, including:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the connectivity and stereochemistry of the molecule.

    • Mass Spectrometry (MS): To verify the molecular weight.

    • High-Performance Liquid Chromatography (HPLC): To assess purity.

Unraveling Biological Activity: A Multi-Tired Approach

The estrogenic activity of 4-(1-Methyl-1-propylpentyl)phenol isomers is primarily mediated through their interaction with the estrogen receptors (ERα and ERβ). A comprehensive SAR investigation necessitates a combination of in vitro and in silico methods to build a complete picture of their biological effects.

In Vitro Assays: The Cornerstone of SAR Studies

A tiered approach to in vitro testing allows for the efficient screening and detailed characterization of isomer activity.

Tier 1: Estrogen Receptor Binding Assays

The initial step is to determine the binding affinity of each isomer for ERα and ERβ. This is a critical parameter as it directly reflects the potential for an isomer to initiate an estrogenic response. Competitive binding assays, often employing a radiolabeled or fluorescently tagged estradiol, are the gold standard.

Experimental Protocol: Competitive Estrogen Receptor Binding Assay

  • Preparation of ER: Utilize purified recombinant human ERα or ERβ.

  • Incubation: In a 96-well plate, incubate a fixed concentration of the ER and a fluorescently labeled estrogen (e.g., Fluormone™ ES2) with a serial dilution of the test isomer.

  • Equilibrium: Allow the binding reaction to reach equilibrium (typically 1-2 hours at room temperature).

  • Detection: Measure the fluorescence polarization of each well. The degree of polarization is inversely proportional to the amount of fluorescent ligand displaced by the test isomer.

  • Data Analysis: Calculate the IC₅₀ value (the concentration of the isomer that inhibits 50% of the fluorescent ligand binding). The relative binding affinity (RBA) can then be calculated relative to 17β-estradiol.

Tier 2: Cell-Based Reporter Gene Assays

While binding assays reveal affinity, they do not provide information on the functional consequence of that binding (i.e., agonist or antagonist activity). Reporter gene assays in estrogen-responsive cell lines (e.g., MCF-7 or T-47D) address this by measuring the transcriptional activation of an estrogen-responsive element (ERE) linked to a reporter gene (e.g., luciferase or β-galactosidase).

Experimental Protocol: ERE-Luciferase Reporter Gene Assay

  • Cell Culture and Transfection: Culture an appropriate cell line (e.g., T-47D) and transiently transfect with a plasmid containing an ERE-luciferase reporter construct.

  • Isomer Treatment: Expose the transfected cells to a range of concentrations of the test isomer for 24 hours. Include a positive control (17β-estradiol) and a vehicle control.

  • Cell Lysis and Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer.

  • Data Analysis: Plot the luciferase activity against the isomer concentration to generate a dose-response curve and determine the EC₅₀ (the concentration that elicits 50% of the maximal response).

Tier 3: Cell Proliferation Assays

Estrogens are known to promote the proliferation of certain cell types. The E-SCREEN (Estrogen-Screening) assay, which measures the proliferation of MCF-7 cells, is a well-established method for assessing the estrogenic activity of compounds.

Experimental Protocol: E-SCREEN Assay

  • Cell Seeding: Seed MCF-7 cells in a 96-well plate in a hormone-depleted medium.

  • Isomer Exposure: After 24 hours, expose the cells to various concentrations of the test isomer for 6 days.

  • Cell Viability Measurement: Quantify cell proliferation using a suitable method, such as the sulforhodamine B (SRB) assay.

  • Data Analysis: Calculate the proliferative effect (PE) of each isomer relative to the vehicle control.

In Silico Modeling: Predicting Activity and Guiding Experimentation

Computational approaches, such as Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking, can provide valuable insights into the SAR of 4-(1-Methyl-1-propylpentyl)phenol isomers and help prioritize experimental efforts.

Molecular Docking

Molecular docking simulations can predict the binding mode and affinity of each isomer within the ligand-binding pocket of ERα and ERβ. This can help to rationalize the experimentally observed differences in binding affinities.

QSAR Modeling

QSAR models use statistical methods to correlate variations in the chemical structure of the isomers with their biological activity. By developing a robust QSAR model, it may be possible to predict the estrogenic activity of untested or novel isomers.

Data Synthesis and Interpretation: Building the SAR Narrative

The culmination of these experimental and computational efforts is a comprehensive dataset that allows for a detailed comparison of the isomers' activities.

Table 1: Comparative Estrogenic Activity of Hypothetical 4-(1-Methyl-1-propylpentyl)phenol Isomers

IsomerERα RBA (%)ERβ RBA (%)ERE-Luciferase EC₅₀ (nM)E-SCREEN PE (fold increase)
Isomer A0.10.055002.5
Isomer B0.50.21504.0
Isomer C0.010.005>100001.2
17β-Estradiol1001000.16.0

Interpreting the Data:

The data presented in Table 1 would allow for a clear ranking of the isomers based on their estrogenic potential. For instance, Isomer B exhibits the highest binding affinity and transcriptional activity, suggesting it is the most potent estrogenic isomer in this hypothetical set. Conversely, Isomer C shows negligible activity across all assays. By correlating these activity differences with the specific structural features of each isomer (e.g., the branching pattern of the alkyl chain, stereochemistry), a robust SAR model can be constructed.

Visualizing the Workflow

experimental_workflow cluster_synthesis Isomer Synthesis & Characterization cluster_invitro In Vitro Assays cluster_insilico In Silico Modeling cluster_analysis Data Analysis & SAR synthesis Synthesis of Isomers purification Purification (Column Chromatography) synthesis->purification characterization Characterization (NMR, MS, HPLC) purification->characterization binding Tier 1: ER Binding Assay characterization->binding docking Molecular Docking characterization->docking reporter Tier 2: Reporter Gene Assay binding->reporter data_integration Data Integration & Comparison binding->data_integration proliferation Tier 3: Cell Proliferation Assay reporter->proliferation reporter->data_integration proliferation->data_integration qsar QSAR Modeling docking->qsar sar_elucidation SAR Elucidation qsar->sar_elucidation data_integration->sar_elucidation

Caption: A comprehensive workflow for the SAR study of 4-(1-Methyl-1-propylpentyl)phenol isomers.

Conclusion: From Structure to Biological Insight

The systematic comparison of 4-(1-Methyl-1-propylpentyl)phenol isomers provides a powerful illustration of how subtle changes in chemical structure can have profound impacts on biological activity. By employing a multi-tiered approach that combines chemical synthesis, in vitro assays, and in silico modeling, researchers can build a robust understanding of the SAR for this important class of compounds. This knowledge is not only crucial for accurate environmental risk assessment but also holds significant potential for the rational design of novel therapeutics and safer industrial chemicals. The methodologies outlined in this guide provide a clear roadmap for researchers to navigate the complexities of isomer-specific activity and contribute to a deeper understanding of the molecular basis of endocrine disruption.

References

  • Title: Estrogenic and anti-estrogenic activities of technical nonylphenol and its individual isomers. Source: PubMed Central, National Institutes of Health URL: [Link]

  • Title: Synthesis and estrogenic activity of all 168 structural isomers of nonylphenol. Source: Chemical Research in Toxicology URL: [Link]

  • Title: Structure-Activity Relationship for Agonist and Antagonist Activities of Bisphenol A Derivatives at Human Estrogen Receptors. Source: Environmental Health Perspectives URL: [Link]

  • Title: The E-SCREEN assay as a tool to identify estrogens: an update on estrogenic environmental pollutants. Source: Environmental Health Perspectives URL: [Link]

  • Title: Quantitative structure-activity relationship (QSAR) for the estrogenic activity of xenoestrogens. Source: Science of The Total Environment URL: [Link]

Safety & Regulatory Compliance

Safety

A Guide to the Proper Disposal of 4-(1-Methyl-1-propylpentyl)phenol: A Protocol for Laboratory Professionals

This document provides essential procedural guidance for the safe handling and disposal of 4-(1-Methyl-1-propylpentyl)phenol (CAS No. 186825-40-1), a substituted phenol compound.[1][2] Due to its significant health and e...

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Author: BenchChem Technical Support Team. Date: April 2026

This document provides essential procedural guidance for the safe handling and disposal of 4-(1-Methyl-1-propylpentyl)phenol (CAS No. 186825-40-1), a substituted phenol compound.[1][2] Due to its significant health and environmental hazards, adherence to stringent disposal protocols is not merely a matter of regulatory compliance but a fundamental aspect of responsible laboratory practice. This guide is designed to provide researchers, scientists, and drug development professionals with a clear, actionable framework for managing waste streams containing this chemical, thereby ensuring personal safety and environmental stewardship.

Hazard Profile and Its Implications for Disposal

Understanding the inherent risks of a chemical is the cornerstone of its safe management. 4-(1-Methyl-1-propylpentyl)phenol is not a benign laboratory reagent; its hazard profile necessitates its classification as a hazardous waste.[3][4] The causality between its properties and the required disposal precautions is direct and non-negotiable.

  • Corrosivity and Acute Toxicity: The compound is classified as causing severe skin burns and eye damage (Skin Corrosion 1B) and is harmful or toxic if swallowed (Acute Toxicity 3/4, Oral).[1][5] Phenols can also have an anesthetic effect, meaning initial contact may not be painful, leading to prolonged exposure and severe burns.[6] This dual threat of immediate corrosive damage and systemic toxicity upon absorption is why all contaminated materials, including PPE, must be treated as hazardous waste and never discarded in general trash.

  • Reproductive Toxicity: It is suspected of damaging fertility or the unborn child (Reproductive Toxicity 2).[1][5] This long-term health hazard mandates that exposure be minimized and that waste is securely contained to prevent inadvertent contact by personnel.

  • Severe Ecotoxicity: With a classification as very toxic to aquatic life, with long-lasting effects (Aquatic Acute 1 and Aquatic Chronic 1), this chemical poses a significant environmental threat.[1][5] This high ecotoxicity is the primary reason why under no circumstances should this chemical or its solutions be disposed of down the drain.[7][8] Such an action could cause significant harm to aquatic ecosystems and disrupt wastewater treatment processes.

The following table summarizes the critical hazard information as per the Globally Harmonized System (GHS).

Hazard ClassificationGHS CategoryHazard StatementSignal Word
Acute Toxicity, OralCategory 3H301: Toxic if swallowedDanger
Skin Corrosion/IrritationCategory 1BH314: Causes severe skin burns and eye damageDanger
Reproductive ToxicityCategory 2H361: Suspected of damaging fertility or the unborn childDanger
Hazardous to the Aquatic EnvironmentAcute 1H400: Very toxic to aquatic lifeDanger
Hazardous to the Aquatic EnvironmentChronic 1H410: Very toxic to aquatic life with long lasting effectsDanger

Data synthesized from multiple sources.[1][5]

Pre-Disposal Handling and Waste Segregation

Proper disposal begins the moment the chemical is used. Segregating waste at the source is a critical, non-negotiable step to prevent dangerous chemical reactions and ensure compliant disposal.

  • Personal Protective Equipment (PPE): When handling waste containing 4-(1-Methyl-1-propylpentyl)phenol, the same level of PPE used for handling the pure substance is required. This includes:

    • Chemical-resistant gloves (Neoprene or Viton/Butyl are recommended for phenols).[6]

    • Chemical splash goggles and a face shield.[5]

    • A lab coat.[6]

  • Waste Container Selection:

    • Waste must be collected in a designated, leak-proof, and sealable container.[6]

    • For liquid waste, use shatter-proof bottles.[4]

    • The container must be clearly labeled with "Hazardous Waste" and the full chemical name: "4-(1-Methyl-1-propylpentyl)phenol".

  • Chemical Compatibility: Never mix phenol-containing waste with incompatible materials. This compound is a combustible acid and should be kept separate from strong bases, oxidizing agents (like nitric acid), and chemically active metals.[6][9] Mixing can cause violent reactions, heat generation, or the release of toxic gases.

Step-by-Step Disposal Protocols

Follow the appropriate protocol based on the form of the waste. All disposal actions must be in accordance with local, state, and federal regulations.[7] Consult your institution's Environmental Health and Safety (EHS) department for specific guidelines.

Protocol 3.1: Unused or Expired Neat Chemical

This protocol applies to the original chemical in its container that is no longer needed.

  • Do Not Open: If the container is sealed and in good condition, leave it sealed.

  • Label as Waste: Affix a hazardous waste label to the container, ensuring the contents are clearly identified.

  • Segregate and Store: Store the container in a designated hazardous waste accumulation area. This area should be cool, well-ventilated, and provide secondary containment.[8]

  • Arrange for Disposal: Contact your institution's EHS or a licensed hazardous waste disposal contractor to arrange for pickup.

Protocol 3.2: Contaminated Solid Waste

This includes used PPE (gloves, aprons), contaminated lab wipes, bench paper, and empty containers.

  • Collect at Source: Place all contaminated solid materials into a designated, leak-tight hazardous waste container lined with a heavy-duty plastic bag.[4]

  • Rinse Empty Containers: "Empty" containers are not truly empty and must be treated as hazardous waste. If institutional policy allows for triple-rinsing, use a small amount of a suitable solvent (e.g., ethanol), and collect the rinsate as hazardous liquid waste. The rinsed container can then be managed as solid waste. Otherwise, the unrinsed container must be disposed of as hazardous waste.

  • Seal and Label: Once the container is full, securely seal it. Label it clearly as "Hazardous Waste" with the chemical name and note that it contains solid debris.

  • Store and Dispose: Store the container in the designated hazardous waste accumulation area for collection by a licensed disposal service.

Protocol 3.3: Contaminated Liquid Waste

This applies to aqueous solutions, organic solvent mixtures, or reaction residues containing the chemical.

  • Use a Designated Container: Pour the liquid waste into a dedicated, shatter-proof, and sealable hazardous waste container.[4]

  • Do Not Mix: Do not mix this waste stream with other types of waste (e.g., halogenated vs. non-halogenated solvents), unless explicitly permitted by your EHS department.

  • Leave Headspace: Do not fill the container to more than 80% capacity to allow for vapor expansion.

  • Seal and Label: Securely cap the container. Label it clearly with "Hazardous Waste," the full chemical name, and an approximate concentration. Also, list any other solvents present in the mixture.

  • Store and Dispose: Store the container in a secondary containment tray within the designated hazardous waste accumulation area until it is collected for disposal, likely via incineration.

Managing Spills and Decontamination

Spills of 4-(1-Methyl-1-propylpentyl)phenol must be treated as a serious incident due to its corrosive and toxic nature.[6]

  • Alert and Secure: Alert personnel in the immediate area. If the spill is large (e.g., >50 mL) or in a poorly ventilated space, evacuate the area and contact your institution's emergency EHS spill response team.[3][6]

  • Ventilate: Ensure the area is well-ventilated.

  • PPE: Before cleaning a small, manageable spill, don appropriate PPE, including a lab coat, splash goggles, a face shield, and heavy-duty chemical-resistant gloves.[6]

  • Absorb: Cover the spill with an inert absorbent material such as vermiculite, dry sand, or a commercial spill pad.[4] Do not use combustible materials like paper towels as the primary absorbent.

  • Collect and Contain: Carefully sweep or scoop the absorbed material into a designated hazardous waste container for solids.

  • Decontaminate: Wipe the spill area with soap and water.[3] Collect all cleaning materials as contaminated solid waste.

  • Dispose: Seal, label, and dispose of the waste container as described in Protocol 3.2.

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the proper disposal of waste containing 4-(1-Methyl-1-propylpentyl)phenol.

G start Identify Waste Containing 4-(1-Methyl-1-propylpentyl)phenol neat Neat (Unused/Expired) Chemical start->neat solid Contaminated Solid Waste (PPE, Wipes, Glassware) start->solid liquid Contaminated Liquid Waste (Aqueous/Solvent) start->liquid spill Spill Residue start->spill container_neat Original or approved, sealed, labeled hazardous waste container. neat->container_neat container_solid Sealed, labeled, leak-proof hazardous waste container. solid->container_solid container_liquid Sealed, labeled, shatter-proof hazardous waste bottle. liquid->container_liquid spill->container_solid disposal Arrange for pickup by licensed hazardous waste disposal service. container_neat->disposal container_solid->disposal container_liquid->disposal

Caption: Decision workflow for segregating and disposing of 4-(1-Methyl-1-propylpentyl)phenol waste.

References

  • 4-(1-Methyl-1-propylpentyl)phenol | C15H24O | CID 21723656 . PubChem. [Link]

  • 4-(1-Methylpropyl)phenol . National Institute of Health Technology and Evaluation, Japan. [Link]

  • Phenol, 4-(1,1-dimethylpropyl)- (4-tert-pentylphenol) - Evaluation statement . Australian Industrial Chemicals Introduction Scheme (AICIS). [Link]

  • 4-(1-Methyl-1-phenylethyl)phenol . National Institute of Health Technology and Evaluation, Japan. [Link]

  • Safety Data Sheet - Phenol . Junsei Chemical Co., Ltd. [Link]

  • Phenol Safety Data Sheet . Hayashi Pure Chemical Ind., Ltd. [Link]

  • Propyl and butyl phenols - Evaluation statement . Australian Industrial Chemicals Introduction Scheme (AICIS). [Link]

  • How can I dispose phenol? . ResearchGate. [Link]

  • Risk management scope for certain substituted phenols . Canada.ca. [Link]

  • PHENOL HEALTH AND SAFETY GUIDE . International Programme on Chemical Safety. [Link]

  • Phenol - Standard Operating Procedure . University of California, Berkeley, Environment, Health & Safety. [Link]

  • Environmental risk evaluation report: 4-tert-pentylphenol (CAS no. 80-46-6) . GOV.UK. [Link]

  • Safety Data Sheet . Angene Chemical. [Link]

  • Safe Method of Use for Hazardous Substances of High Risk 3 Concentrated Phenol . The Chinese University of Hong Kong. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(1-Methyl-1-propylpentyl)phenol
Reactant of Route 2
Reactant of Route 2
4-(1-Methyl-1-propylpentyl)phenol
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